molecular formula C18H24N2O7 B13414854 Psilocin O-Glucuronide CAS No. 514212-83-0

Psilocin O-Glucuronide

Cat. No.: B13414854
CAS No.: 514212-83-0
M. Wt: 380.4 g/mol
InChI Key: QPZFVYCQQOLROG-RNGZQALNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psilocin O-Glucuronide (CAS 514212-83-0) is the primary Phase II metabolite of psilocin, which is itself the active metabolite of the psychedelic prodrug psilocybin . Upon ingestion, psilocybin is rapidly dephosphorylated to psilocin, which subsequently undergoes extensive conjugation via uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form this compound . This conjugation is a key detoxification pathway, rendering the psychoactive psilocin inert and facilitating its renal excretion . Research has identified UGT1A10 in the small intestine and UGT1A9 in the liver as the main enzymes responsible for this reaction . This compound serves as a critical biomarker in clinical and forensic toxicology. Studies indicate that up to 80% of psilocin is eliminated as the glucuronide conjugate, making it the dominant analyte in urine samples . The stability of this compound exceeds that of the parent psilocin, which is prone to degradation, thereby providing a more reliable and extended window of detection for confirming psilocybin intake . Analytical methods often involve enzymatic hydrolysis with β-glucuronidase (e.g., from E. coli ) to convert the conjugate back to psilocin for quantification, or employ advanced techniques like LC-MS/MS for its direct measurement . Beyond forensic applications, this metabolite is essential for conducting rigorous pharmacokinetic studies. It enables researchers to fully characterize the metabolic fate of psilocybin, understand inter-individual variability in metabolism, and investigate potential drug-drug interactions, particularly with substances that modulate UGT enzyme activity . The availability of a well-characterized reference standard is therefore fundamental for advancing scientific understanding in psychedelic research and ensuring accurate analytical results. Intended Use: This product is intended for research and forensic analysis purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for ensuring their compliance with all applicable local, state, national, and international regulations regarding the handling of controlled substance metabolites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

514212-83-0

Molecular Formula

C18H24N2O7

Molecular Weight

380.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H24N2O7/c1-20(2)7-6-9-8-19-10-4-3-5-11(12(9)10)26-18-15(23)13(21)14(22)16(27-18)17(24)25/h3-5,8,13-16,18-19,21-23H,6-7H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,18+/m0/s1

InChI Key

QPZFVYCQQOLROG-RNGZQALNSA-N

Isomeric SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Characterization of Psilocin O-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilocin O-glucuronide is the primary phase II metabolite of psilocin, the pharmacologically active metabolite of psilocybin.[1] Upon ingestion of psilocybin, it is rapidly dephosphorylated to psilocin, which is then extensively conjugated by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), primarily UGT1A10 in the small intestine and UGT1A9 in the liver, to form this compound.[1][2][3] This process is a key detoxification pathway that renders the psychoactive psilocin inert and facilitates its excretion.[1] Due to its greater stability compared to the parent compound, this compound is a critical biomarker in clinical and forensic toxicology, offering a more reliable and extended window for detecting psilocybin intake.[1][4][5] The availability of a well-characterized reference standard is therefore essential for accurate analytical measurements and for advancing research in psychedelic medicine.[1]

This technical guide provides an in-depth overview of the chemical and enzymatic synthesis of this compound, along with its analytical characterization. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Chemical Synthesis of this compound

A two-step chemical synthesis of this compound has been reported, providing a method for obtaining this metabolite for research and as a reference standard.[4][5] The general approach involves the reaction of psilocin with an activated glucuronyl donor, followed by a deprotection step to yield the final product.[1]

Experimental Protocol: Two-Step Chemical Synthesis

This protocol is based on the methodology described by Martin et al. (2014).

Step 1: Glucuronidation of Psilocin

  • Reactants: Psilocin and methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-d-glucopyranuronate are used as the primary reactants.[4]

  • Reaction Conditions: The specific solvent, temperature, and catalyst (e.g., a Lewis acid) are critical for the successful coupling of the glucuronide moiety to the 4-hydroxyl group of psilocin. While the abstract does not provide these details, a typical Koenigs-Knorr or Schmidt glycosylation reaction would be employed here.

  • Purification: The resulting protected psilocin glucuronide is purified from the reaction mixture using chromatographic techniques, such as flash column chromatography.

Step 2: Deprotection

  • Reactant: The purified, protected psilocin glucuronide from Step 1.

  • Reaction Conditions: The isobutyryl protecting groups are removed from the glucuronide moiety. This is typically achieved by base-catalyzed hydrolysis, for example, using sodium methoxide (B1231860) in methanol. The reaction is generally carried out at room temperature until completion.

  • Purification: The final product, this compound, is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Synthesis Pathway

G psilocin Psilocin protected_intermediate Protected Psilocin Glucuronide psilocin->protected_intermediate Glycosylation glucuronyl_donor Methyl 2,3,4-tri-O-isobutyryl-1-O- trichloroacetimidoyl-α-d-glucopyranuronate glucuronyl_donor->protected_intermediate deprotection Deprotection (e.g., NaOMe in MeOH) protected_intermediate->deprotection psilocin_glucuronide This compound deprotection->psilocin_glucuronide

Caption: Two-step chemical synthesis of this compound.

Enzymatic Synthesis of this compound

An alternative to chemical synthesis is an enzyme-assisted approach, which mimics the biological metabolic pathway. This method utilizes liver microsomes, which contain the necessary UGT enzymes, to catalyze the glucuronidation of psilocin.

Experimental Protocol: Enzyme-Assisted Synthesis

This protocol is based on the methodology described by Shoda et al. (2011).[6]

  • Preparation of Microsomes: Rat liver microsomes are prepared and pre-treated with a substance like Aroclor 1254 to induce the expression of UGT enzymes.[6]

  • Incubation:

    • Reactants: Psilocin is incubated with the prepared rat liver microsomes.

    • Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA) is a crucial cofactor that serves as the donor of the glucuronic acid moiety.[6]

    • Conditions: The incubation is carried out for an extended period, for example, 20 hours, at a physiological temperature (e.g., 37°C) and pH to ensure optimal enzyme activity.[6]

  • Purification: The reaction is quenched, and the mixture is processed to remove proteins and other cellular components. This compound is then purified from the supernatant using HPLC.[6]

Enzymatic Synthesis Workflow

G cluster_reactants Reactants psilocin Psilocin incubation Incubation (20 hours) psilocin->incubation udpga UDPGA (Cofactor) udpga->incubation microsomes Aroclor 1254-pretreated Rat Liver Microsomes microsomes->incubation purification HPLC Purification incubation->purification psilocin_glucuronide This compound purification->psilocin_glucuronide

Caption: Workflow for the enzyme-assisted synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from the reported synthesis methods.

ParameterChemical Synthesis (Martin et al., 2014)Enzymatic Synthesis (Shoda et al., 2011)
Starting Material PsilocinPsilocin
Glucuronic Acid Donor Methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-d-glucopyranuronateUDPGA
Catalyst/Enzyme Lewis Acid (inferred)Rat Liver Microsomes (UGTs)
Yield Not specified in abstract19%
Amount Produced Not specified in abstract3.6 mg

Characterization of this compound

Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized this compound. The primary techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural elucidation.

  • Technique: Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are commonly used.[8][9]

  • Expected m/z: The expected precursor ion [M+H]⁺ for this compound (C₁₈H₂₄N₂O₇) is approximately 381.1584.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. Both ¹H and ¹³C NMR are used for complete characterization.[7]

  • ¹H NMR: Provides information on the number and types of protons and their neighboring atoms.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the attachment of the glucuronide moiety to the 4-position of the indole (B1671886) ring of psilocin.

Conclusion

This technical guide has outlined the key methodologies for the chemical and enzymatic synthesis of this compound, a critical metabolite for forensic and clinical research. The detailed protocols and characterization data provide a foundation for researchers to produce and verify this important reference standard. The availability of pure this compound will facilitate more accurate quantification in biological samples, leading to a better understanding of psilocybin's pharmacokinetics and metabolism.

References

An In-Depth Technical Guide to the Discovery and Isolation of Psilocin O-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of psilocin O-glucuronide, the primary metabolite of the psychoactive compound psilocin. Psilocybin, a naturally occurring psychedelic prodrug, is rapidly dephosphorylated to psilocin in the body. Psilocin then undergoes extensive phase II metabolism, primarily through glucuronidation, to form this compound. This metabolite is of significant interest in pharmacology, toxicology, and clinical research due to its high abundance in biological fluids and its distinct physicochemical properties compared to its parent compound. This document details the metabolic pathway, methods of synthesis and isolation, analytical techniques for quantification, and the known pharmacological profile of this compound, serving as a vital resource for professionals in the field of psychedelic research and drug development.

Introduction

The resurgence of interest in psilocybin for potential therapeutic applications has necessitated a thorough understanding of its metabolic fate in humans. Upon ingestion, psilocybin is rapidly converted to its pharmacologically active metabolite, psilocin.[1] Psilocin's journey through the body culminates in its conjugation with glucuronic acid, a process that renders it more water-soluble and facilitates its excretion. The resulting compound, this compound, is the most abundant metabolite of psilocybin found in urine and plasma.[2][3] Its stability and prevalence make it a crucial analyte for pharmacokinetic studies and for the forensic determination of psilocybin use. This guide will delve into the technical aspects of this important metabolite.

Metabolic Pathway of Psilocybin to this compound

The metabolic cascade from psilocybin to this compound is a multi-step enzymatic process that primarily occurs in the gut and liver.

  • Dephosphorylation: Psilocybin is a prodrug that is biologically inactive until it undergoes dephosphorylation. This reaction is catalyzed by alkaline phosphatases in the intestines, converting psilocybin into the psychoactive compound, psilocin.[1]

  • Glucuronidation: Psilocin is then metabolized in the liver and small intestine by UDP-glucuronosyltransferase (UGT) enzymes.[2][3] Specifically, UGT1A10, which is highly expressed in the small intestine, and UGT1A9, prevalent in the liver, are the primary enzymes responsible for conjugating a glucuronic acid moiety to the 4-hydroxyl group of psilocin.[2] This process, known as glucuronidation, significantly increases the polarity and molecular weight of psilocin, thereby facilitating its renal excretion.[2]

The metabolic pathway can be visualized as a clear progression from the ingested prodrug to the excreted metabolite.

Psilocybin Psilocybin (Prodrug) Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Alkaline Phosphatase (Intestine) Psilocin_Glucuronide This compound (Inactive Metabolite) Psilocin->Psilocin_Glucuronide UGT1A10 (Intestine) UGT1A9 (Liver) Excretion Renal Excretion Psilocin_Glucuronide->Excretion

Metabolic conversion of psilocybin to this compound.

Synthesis and Isolation of this compound

The availability of pure this compound as a reference standard is essential for accurate analytical quantification. Both chemical and enzyme-assisted synthesis methods have been developed.

Chemical Synthesis

A two-step chemical synthesis has been reported, which involves the coupling of psilocin with a protected glucuronic acid donor followed by deprotection.[4][5]

Experimental Protocol: Two-Step Chemical Synthesis

Step 1: Glycosylation

  • Reactants: Psilocin and methyl (2,3,4-tri-O-isobutyryl-1-trichloroacetimidoyl)-α-D-glucopyranuronate.

  • Solvent: Dichloromethane (DCM).

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Procedure:

    • Dissolve psilocin and the glucuronic acid donor in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Cool the reaction mixture to -78 °C.

    • Add BF₃·OEt₂ dropwise to the cooled solution.

    • Allow the reaction to proceed for a specified time (e.g., 10 minutes) while monitoring the progress by thin-layer chromatography (TLC).

    • Quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent and dry the organic layer.

Step 2: Deprotection

  • Reactant: The protected this compound from Step 1.

  • Reagent: Sodium hydroxide (B78521) (NaOH) in methanol (B129727).

  • Procedure:

    • Dissolve the protected compound in methanol.

    • Add a solution of NaOH in methanol and stir at room temperature.

    • Monitor the deprotection by TLC or HPLC.

    • Neutralize the reaction mixture and purify the final product.

Purification:

  • The crude this compound is typically purified using high-performance liquid chromatography (HPLC) to yield the pure compound.[6]

Enzyme-Assisted Synthesis

An alternative approach utilizes the enzymatic activity of liver microsomes to synthesize this compound.[6]

Experimental Protocol: Enzyme-Assisted Synthesis

  • Enzyme Source: Aroclor 1254 pretreated rat liver microsomes.

  • Substrates: Psilocin and uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) as the cofactor.

  • Procedure:

    • Incubate psilocin and UDPGA with the rat liver microsomes in a suitable buffer at 37°C.

    • The incubation is typically carried out for an extended period (e.g., 20 hours).

    • Terminate the reaction and purify the product.

Purification:

  • Purification is achieved via HPLC to isolate this compound from the reaction mixture, resulting in a yield of approximately 19%.[6]

cluster_chemical Chemical Synthesis cluster_enzymatic Enzyme-Assisted Synthesis Psilocin_chem Psilocin Coupling Glycosylation Psilocin_chem->Coupling Glucuronic_acid_donor Protected Glucuronic Acid Glucuronic_acid_donor->Coupling Protected_PCG Protected Psilocin O-Glucuronide Coupling->Protected_PCG Deprotection Deprotection Protected_PCG->Deprotection Purified_PCG_chem Purified Psilocin O-Glucuronide Deprotection->Purified_PCG_chem Psilocin_enz Psilocin Incubation Incubation with Liver Microsomes Psilocin_enz->Incubation UDPGA UDPGA UDPGA->Incubation Crude_PCG_enz Crude Psilocin O-Glucuronide Incubation->Crude_PCG_enz Purification_enz HPLC Purification Crude_PCG_enz->Purification_enz Purified_PCG_enz Purified Psilocin O-Glucuronide Purification_enz->Purified_PCG_enz

Workflow for the synthesis of this compound.
Isolation from Biological Samples

For research purposes, this compound can be isolated from biological matrices such as urine or plasma using solid-phase extraction (SPE).

Experimental Protocol: Solid-Phase Extraction from Plasma

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Add a protein precipitating agent (e.g., 4% phosphoric acid in water) and vortex.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode polymeric SPE cartridge with methanol followed by deionized water.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with an aqueous solution (e.g., 5% ammonium (B1175870) hydroxide in water) to remove polar interferences.

    • Wash with a weak organic solution (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound with an acidified organic solvent (e.g., methanol containing 2% formic acid).

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for subsequent analysis.

Plasma_Sample Plasma Sample Pre_treatment Protein Precipitation & Centrifugation Plasma_Sample->Pre_treatment Supernatant Supernatant Pre_treatment->Supernatant SPE Solid-Phase Extraction (Mixed-Mode Cartridge) Supernatant->SPE Washing Wash Steps SPE->Washing Elution Elution with Acidified Methanol SPE->Elution Washing->SPE Eluate Eluate containing This compound Elution->Eluate Dry_down Evaporation Eluate->Dry_down Reconstitution Reconstitution in Mobile Phase Dry_down->Reconstitution Final_Sample Sample for Analysis Reconstitution->Final_Sample

Workflow for the isolation of this compound from plasma.

Analytical Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

    • Detection: Selected reaction monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

ParameterValueReference
LC Column C18 reversed-phase[7]
Mobile Phase A 0.1% Formic acid in water[7]
Mobile Phase B 0.1% Formic acid in acetonitrile[7]
Ionization Mode Positive Electrospray Ionization (ESI+)[7]

Physicochemical Properties and Stability

This compound exhibits significantly different physicochemical properties compared to psilocin.

  • Solubility: The addition of the glucuronic acid moiety dramatically increases the water solubility of the molecule.

  • Stability: this compound is considerably more stable than psilocin, particularly in biological matrices.[4][5] Psilocin is prone to oxidation, whereas the glucuronide conjugate shows greater long-term stability in frozen serum and urine samples and better short-term stability in whole blood at room temperature.[4][5] The exclusion of light can further prolong the stability of aqueous solutions.[8]

ConditionPsilocin StabilityThis compound StabilityReference
Long-term (6 months, frozen) Less stableMore stable[4][5]
Short-term (1 week, room temp. in whole blood) Less stableMore stable[4][5]
Aqueous solution (light exposure) Prone to degradationMore stable, but light protection recommended[8]

Pharmacological Profile

Current evidence suggests that this compound is pharmacologically inactive at the primary psychedelic target, the serotonin (B10506) 2A (5-HT₂A) receptor.[9] The bulky glucuronide group likely hinders the binding of the molecule to the receptor's active site.

For comparison, psilocin has a high affinity for several serotonin receptors.

Receptor SubtypePsilocin Binding Affinity (Ki, nM)Reference
5-HT₂A ~6[7]
5-HT₂C ~14[7]
5-HT₁A ~100[7]

The lack of significant pharmacological activity of this compound underscores its role as a detoxification and elimination product.

Differential receptor binding of psilocin and its glucuronide.

Conclusion

This compound is a key metabolite in the disposition of psilocybin. Its discovery and the methods for its isolation and synthesis have been pivotal in advancing our understanding of the pharmacokinetics of psilocybin. As research into the therapeutic potential of psychedelics continues to expand, a thorough understanding of their metabolic pathways and the properties of their metabolites is paramount for ensuring safety and efficacy in clinical settings. This technical guide provides a foundational resource for researchers and drug development professionals, consolidating the current knowledge on the discovery and isolation of this important molecule.

References

The Glucuronidation of Psilocin: A Technical Guide to its Core Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilocybin, a naturally occurring psychedelic prodrug found in certain species of mushrooms, undergoes rapid dephosphorylation in the body to its pharmacologically active metabolite, psilocin. The primary route of detoxification and elimination of psilocin is through glucuronidation, a phase II metabolic process that conjugates psilocin with glucuronic acid to form the more water-soluble and readily excretable metabolite, Psilocin O-Glucuronide. This technical guide provides an in-depth exploration of this critical metabolic pathway, offering quantitative data, detailed experimental protocols, and visual representations of the processes involved. Understanding the nuances of psilocin glucuronidation is paramount for the development of safe and effective therapeutic applications of psilocybin.

The Metabolic Pathway: From Psilocin to this compound

The conversion of psilocin to this compound is catalyzed by a class of enzymes known as UDP-glucuronosyltransferases (UGTs). Research has identified two key UGT isoforms responsible for this biotransformation: UGT1A10 and UGT1A9.[1][2][3] These enzymes are strategically located to efficiently metabolize psilocin both at the site of absorption and systemically.

Key Enzymes and Their Roles:

  • UGT1A10: This enzyme is predominantly expressed in the small intestine.[2][3][4] Its location suggests a significant role in the first-pass metabolism of orally ingested psilocybin, where it rapidly glucuronidates psilocin as it is absorbed.[2][3]

  • UGT1A9: Found in high concentrations in the liver, UGT1A9 is considered the primary contributor to the systemic glucuronidation of psilocin that has entered circulation.[2][3][4]

The overarching metabolic journey begins with the ingestion of psilocybin, which is swiftly converted to psilocin by alkaline phosphatases.[5][6] Psilocin then undergoes extensive glucuronidation, with studies indicating that a major portion of psilocin is metabolized via this pathway.[7] The resulting this compound is the main urinary metabolite.[5][8]

Metabolic_Pathway cluster_ingestion Gastrointestinal Tract cluster_absorption Intestinal Wall / First-Pass Metabolism cluster_circulation Systemic Circulation / Hepatic Metabolism cluster_excretion Excretion Psilocybin Psilocybin Psilocin_GI Psilocin Psilocybin->Psilocin_GI Alkaline Phosphatase Psilocin_Absorbed Psilocin Psilocin_GI->Psilocin_Absorbed Absorption Psilocin_O_Glucuronide_Intestine This compound Psilocin_Absorbed->Psilocin_O_Glucuronide_Intestine UDPGA Psilocin_Circulation Psilocin Psilocin_Absorbed->Psilocin_Circulation Urine Urinary Excretion Psilocin_O_Glucuronide_Intestine->Urine UGT1A10 UGT1A10 UGT1A10->Psilocin_O_Glucuronide_Intestine Psilocin_O_Glucuronide_Liver This compound Psilocin_Circulation->Psilocin_O_Glucuronide_Liver UDPGA Psilocin_O_Glucuronide_Liver->Urine UGT1A9 UGT1A9 (Liver) UGT1A9->Psilocin_O_Glucuronide_Liver

Psilocin to this compound Metabolic Pathway.

Quantitative Data

The following tables summarize the key quantitative data related to the glucuronidation of psilocin.

Table 1: Enzyme Kinetics of Psilocin Glucuronidation

EnzymeKm (mM)Vmax (nmol/min/mg)Source
UGT1A103.82.5[2][9]
UGT1A91.0 (intermediate affinity)Not explicitly stated, but lower than UGT1A10[2][9]

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Table 2: Psilocin and Metabolite Pharmacokinetics

ParameterValueSource
Psilocin Bioavailability52.7 ± 20%[10]
Psilocin Elimination Half-Life1.5 to 4 hours[10][11]
Psilocin-O-Glucuronide Half-Life (Humans)~4 hours[7]
Unconjugated Psilocin in Urine (24h)1.5% of administered psilocybin dose[7]
Psilocin-O-Glucuronide in Urine (24h)~20% of orally administered psilocybin[3]
4-HIAA in Urine (24h)~33% of psilocybin dose[7][12]

Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment used to characterize the glucuronidation of psilocin.

In Vitro Glucuronidation of Psilocin Assay

This protocol is adapted from studies investigating the activity of recombinant human UGTs and human liver and intestinal microsomes.[2]

Objective: To determine the rate of psilocin glucuronidation by specific UGT enzymes or microsomal preparations.

Materials:

  • Psilocin

  • UDP-glucuronic acid (UDPGA)

  • Recombinant human UGT1A9 and UGT1A10 enzymes (or human liver/intestinal microsomes - HLM/HIM)

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • Magnesium chloride (MgCl2, 10 mM)

  • DL-dithiothreitol (DTT, 1 mM - for psilocin stability)[13]

  • Alamethicin (B1591596) (for microsomal assays)

  • Ice-cold 4 M perchloric acid

  • Bovine Serum Albumin (BSA, fatty-acid-free, up to 2%)[13]

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture consisting of phosphate buffer, MgCl2, and DTT. For microsomal assays, include alamethicin at a final concentration of 5% of the microsomal protein concentration. The inclusion of up to 2% fatty-acid-free BSA can enhance the reaction by removing potential inhibitory fatty acids.[13]

  • Enzyme/Microsome Addition: Add the specified amount of recombinant UGT enzyme or microsomal protein (e.g., 0.05–1.5 mg/ml).

  • Pre-incubation: Incubate the mixture for 30 minutes at room temperature, followed by a 5-minute incubation at 37°C. This step is to allow for temperature equilibration.

  • Reaction Initiation: Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 5 mM. The reaction should be carried out at 37°C and protected from light.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes), take aliquots of the reaction mixture.[7][12]

  • Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding 10 μl of ice-cold 4 M perchloric acid.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of psilocin and the formed this compound.

Experimental_Workflow A Prepare Reaction Mixture (Buffer, MgCl2, DTT, BSA) B Add Enzyme/Microsomes (UGT1A9/1A10 or HLM/HIM) A->B C Pre-incubate (30 min RT, 5 min 37°C) B->C D Initiate Reaction with UDPGA C->D E Incubate at 37°C (Time-course) D->E F Terminate Reaction with Perchloric Acid E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H

In Vitro Psilocin Glucuronidation Assay Workflow.

Other Metabolic Pathways

While glucuronidation is the primary metabolic route for psilocin, other pathways contribute to its overall metabolism. These include:

  • Oxidative Deamination: Monoamine oxidase (MAO), particularly MAO-A, can metabolize psilocin to 4-hydroxyindole-3-acetaldehyde (4-HIA).[7][12] This intermediate is then further oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA) or reduced to 4-hydroxytryptophol (4-HTP).[7][12]

  • CYP450-mediated Metabolism: Cytochrome P450 enzymes, such as CYP2D6 and CYP3A4, are also involved in psilocin metabolism, although their role appears to be less significant than glucuronidation.[10][11] They may be involved in the formation of minor metabolites like norpsilocin.[7]

Conclusion

The metabolic transformation of psilocin to this compound, primarily mediated by UGT1A10 and UGT1A9, is a rapid and efficient process crucial for the detoxification and elimination of this psychoactive compound. A thorough understanding of this pathway, including the kinetics of the enzymes involved and the factors that may influence their activity, is essential for the advancement of psilocybin-based therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to unlock the full therapeutic potential of psilocybin while ensuring patient safety. Further research into potential drug-drug interactions involving the UGT enzymes and the influence of genetic polymorphisms on psilocin metabolism will be critical in personalizing treatment regimens and optimizing clinical outcomes.

References

The Pharmacokinetics of Psilocin O-Glucuronide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Metabolism, Quantification, and Pharmacokinetic Profile of the Primary Metabolite of Psilocin in Humans.

Introduction

Psilocybin, a naturally occurring psychedelic prodrug found in numerous species of fungi, has garnered significant attention for its potential therapeutic applications in a range of psychiatric disorders. Upon ingestion, psilocybin is rapidly dephosphorylated to its pharmacologically active metabolite, psilocin. Psilocin itself is then subject to extensive metabolism, primarily through glucuronidation, leading to the formation of psilocin O-glucuronide. This glucuronide conjugate is the principal metabolite of psilocin found in systemic circulation and is a key determinant in the overall pharmacokinetic profile of psilocybin. Understanding the pharmacokinetics of this compound is therefore critical for drug development professionals, scientists, and researchers in optimizing dosing strategies and ensuring the safety and efficacy of psilocybin-based therapies. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound in humans, including its metabolic pathway, quantitative data, and the experimental protocols used for its analysis.

Metabolic Pathway of Psilocybin to this compound

The metabolic journey from psilocybin to this compound is a two-step process involving dephosphorylation followed by glucuronidation.

  • Dephosphorylation of Psilocybin to Psilocin: Following oral administration, psilocybin is rapidly and almost completely converted to psilocin. This enzymatic removal of the phosphate (B84403) group is primarily mediated by alkaline phosphatases in the intestine and liver.

  • Glucuronidation of Psilocin: Psilocin is then efficiently metabolized in the liver and small intestine by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9 and UGT1A10, to form this compound.[1] This process involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group of psilocin, rendering the molecule more water-soluble and facilitating its excretion.

Plasma concentrations of this conjugated form of psilocin are significantly higher, approximately four-fold, than those of free psilocin.[2]

Metabolic Pathway of Psilocybin Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Alkaline Phosphatases (Intestine, Liver) Psilocin_O_Glucuronide Psilocin_O_Glucuronide Psilocin->Psilocin_O_Glucuronide UGT1A9 (Liver) UGT1A10 (Small Intestine)

Metabolic conversion of psilocybin to this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for both psilocin and its major metabolite, this compound, following oral administration of psilocybin in healthy human subjects. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Table 1: Pharmacokinetic Parameters of Psilocin and this compound After a Single Oral Dose of 25 mg Psilocybin [3]

AnalyteCmax (ng/mL) [mean ± SD]Tmax (h) [mean ± SD]t1/2 (h) [mean ± SD]
Psilocin19.2 ± 4.02.3 ± 0.772.1 ± 0.3
This compound78.3 ± 7.93.67 ± 1.533.58 ± 1.2

Table 2: Pharmacokinetic Parameters of Psilocin and this compound After a Single Oral Dose of 20 mg Psilocybin [3]

AnalyteCmax (ng/mL)Tmax (h)t1/2 (h)
Psilocin172.12.3
This compound704.43.2

Approximately 20% of an orally administered dose of psilocybin is excreted in the urine as this compound within 24 hours.[2] The elimination half-life of this compound in humans is approximately 4 hours.[2]

Experimental Protocols

The quantification of psilocin and this compound in biological matrices presents analytical challenges due to the inherent instability of psilocin. The following outlines a typical experimental workflow for the analysis of these compounds in human plasma.

Experimental Workflow cluster_sample_collection Sample Collection & Preparation cluster_analysis Sample Analysis Collect_Blood Collect Whole Blood (e.g., EDTA tubes) Centrifuge Centrifuge to Separate Plasma Collect_Blood->Centrifuge Store_Plasma Store Plasma at -80°C Centrifuge->Store_Plasma Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) to cleave glucuronide Store_Plasma->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) for sample cleanup Enzymatic_Hydrolysis->SPE LC_MS_MS LC-MS/MS Analysis (Quantification) SPE->LC_MS_MS

Workflow for this compound analysis.

A detailed methodology for the quantification of psilocin and its metabolites is described below:

1. Sample Collection and Handling:

  • Whole blood samples are collected from subjects at predetermined time points following psilocybin administration, typically into tubes containing an anticoagulant such as EDTA.

  • Plasma is separated by centrifugation and stored at -80°C until analysis to minimize degradation of the analytes.

2. Sample Preparation and Analysis:

  • To quantify the total amount of psilocin (free and conjugated), plasma samples undergo enzymatic hydrolysis. This is a critical step where a β-glucuronidase enzyme is used to cleave the glucuronic acid from this compound, converting it back to psilocin.

  • Following hydrolysis, the samples are subjected to a cleanup procedure, commonly solid-phase extraction (SPE), to remove interfering substances from the plasma matrix.

  • The extracted samples are then analyzed using a highly sensitive and specific analytical technique, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the accurate quantification of psilocin.

  • By analyzing samples with and without the hydrolysis step, the concentrations of both free psilocin and this compound can be determined.

Conclusion

This compound is the major metabolite of psilocybin in humans, and its pharmacokinetic profile is a key factor in the overall disposition of the drug. The rapid and extensive conversion of psilocin to its glucuronide conjugate results in higher plasma concentrations and a longer half-life compared to the parent compound. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working with psilocybin. Further research is warranted to fully elucidate the potential pharmacological activity of this compound and its contribution to the overall effects of psilocybin. Accurate and validated analytical methods are paramount for the continued clinical development of psilocybin as a therapeutic agent.

References

The Role of UGT1A10 and UGT1A9 in the Formation of Psilocin O-Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Psilocybin, the primary psychoactive component in numerous species of fungi, is a prodrug that undergoes rapid dephosphorylation in the body to its pharmacologically active metabolite, psilocin.[1][2] The primary metabolic pathway for psilocin is Phase II glucuronidation, which results in the formation of psilocin-O-glucuronide, a more water-soluble conjugate that is readily excreted.[3][4] This conjugation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Extensive in vitro studies have identified two key isoforms, UGT1A10 and UGT1A9, as the principal enzymes responsible for this biotransformation.[5][6] Understanding the distinct roles and kinetic properties of these two enzymes is critical for drug development, clinical pharmacology, and forensic toxicology. This guide provides an in-depth examination of the roles of UGT1A10 and UGT1A9 in psilocin O-glucuronidation, summarizing key quantitative data and experimental protocols.

Metabolic Pathway of Psilocin Glucuronidation

Psilocin's structure, which features a phenolic hydroxyl group, makes it an ideal substrate for glucuronidation. This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the psilocin molecule. Research using a panel of 19 recombinant human UGT enzymes has demonstrated that UGT1A10 possesses the highest catalytic activity towards psilocin.[5][6] However, UGT1A9 is also a significant contributor, primarily due to its high expression levels in the liver.[5][7]

Psilocin_Metabolism Psilocin Glucuronidation Pathway Psilocybin Psilocybin (Prodrug) Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Dephosphorylation (Alkaline Phosphatase) Psilocin_Glucuronide Psilocin-O-Glucuronide (Inactive Metabolite) Psilocin->Psilocin_Glucuronide UDPGA UDPGA (Cofactor) UDPGA->Psilocin_Glucuronide Enzymes UGT1A10 & UGT1A9 Enzymes->Psilocin_Glucuronide

Psilocin Glucuronidation Pathway

Quantitative Analysis of Enzyme Kinetics

The kinetic profiles of UGT1A10 and UGT1A9 reveal their distinct contributions to psilocin metabolism. UGT1A10 acts as a high-turnover, low-affinity enzyme, suggesting it is highly efficient at metabolizing psilocin when substrate concentrations are high, such as in the gastrointestinal tract following oral administration.[5][6][8] In contrast, UGT1A9 displays more complex, biphasic kinetics, indicating a more nuanced role, likely involving both intermediate and very low-affinity binding sites.[5][6]

Table 1: Summary of Enzyme Kinetic Parameters for Psilocin Glucuronidation

EnzymeKinetic ModelKm (mM)Vmax (nmol/min/mg)Reference
UGT1A10Michaelis-Menten3.82.5[5][6]
UGT1A9Biphasic (two-site)1.0 (Km1)Not directly comparable[5][6]

Note: The kinetics of psilocin glucuronidation by UGT1A9 are complex and do not fit a simple Michaelis-Menten model; therefore, a direct Vmax comparison is not appropriate. The model suggests an intermediate affinity component (Km1 = 1.0 mM) and a second, very low-affinity component.[5][6]

Experimental Protocols

The characterization of UGT1A10 and UGT1A9 activity is typically performed using in vitro assays with recombinant enzymes or human tissue microsomes.

This protocol is synthesized from methodologies described for screening and kinetic analysis of psilocin glucuronidation.[5][9]

1. Reagents and Materials:

  • Recombinant human UGT1A9 or UGT1A10 protein

  • Human Liver Microsomes (HLM) or Human Intestinal Microsomes (HIM)

  • Psilocin substrate

  • Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt

  • Buffer: 50 mM Phosphate (B84403) buffer, pH 7.4

  • Cofactors: 10 mM MgCl2

  • Reducing Agent: 1 mM Dithiothreitol (DTT) (for psilocin stability)

  • Permeabilizing Agent: Alamethicin (for microsomal assays)

  • Reaction Termination Solution: 4 M Perchloric acid, ice-cold

  • Analytical standards: Psilocin-O-glucuronide

2. Incubation Procedure:

  • Prepare a reaction mixture containing phosphate buffer, MgCl2, DTT, and the enzyme source (e.g., recombinant UGT at 0.20-0.25 mg/mL).[5] For microsomal assays, include alamethicin.

  • Add varying concentrations of psilocin substrate to the reaction mixture. For kinetic studies, concentrations may range from 50 µM to 5000 µM.[5]

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 5 mM.[5]

  • Incubate at 37°C for a predetermined linear time (e.g., 60 minutes), protected from light.[5]

  • Terminate the reaction by adding 10 µl of ice-cold 4 M perchloric acid.[5]

  • Centrifuge the samples to pellet the precipitated protein.

3. Analytical Method:

  • Analyze the supernatant for the formation of psilocin-O-glucuronide.

  • Quantification is performed using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry (LC-MS/MS) detection.[5]

  • The mobile phase often consists of a gradient of 0.1% formic acid in water and an organic solvent like methanol (B129727) or acetonitrile.[5]

Experimental_Workflow In Vitro Glucuronidation Assay Workflow A Prepare Reaction Mixture (Buffer, MgCl2, DTT, Enzyme) B Add Psilocin Substrate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with UDPGA C->D E Incubate at 37°C (e.g., 60 min, protected from light) D->E F Terminate with Ice-Cold Acid E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by HPLC G->H

In Vitro Glucuronidation Assay Workflow

Physiological Significance and Location of Metabolism

The distinct kinetic properties and tissue expression patterns of UGT1A10 and UGT1A9 suggest a complementary, two-stage model for psilocin metabolism in the body. UGT1A10 is highly expressed in the small intestine, while UGT1A9 expression is most prominent in the liver.[5][10]

This leads to the following physiological model:

  • First-Pass Metabolism (Intestine): After oral ingestion, psilocin is subject to extensive first-pass metabolism in the small intestine, primarily catalyzed by the high-activity UGT1A10 enzyme.[1][5][8]

  • Systemic Metabolism (Liver): Psilocin that escapes intestinal metabolism and enters the systemic circulation is then efficiently metabolized in the liver by the highly expressed UGT1A9 enzyme.[5][6][8]

This division of labor ensures efficient detoxification and clearance of psilocin, regardless of the route of administration or absorption site.

Physiological_Roles Physiological Roles in Psilocin Metabolism cluster_Intestine Small Intestine (First-Pass) cluster_Liver Liver & Systemic Circulation UGT1A10 UGT1A10 (High Activity) Metabolite1 Psilocin-O-Glucuronide UGT1A10->Metabolite1 UGT1A9 UGT1A9 (High Expression) Metabolite2 Psilocin-O-Glucuronide UGT1A9->Metabolite2 Psilocin_Oral Oral Psilocin Psilocin_Oral->UGT1A10 Psilocin_Absorbed Absorbed Psilocin Psilocin_Oral->Psilocin_Absorbed Absorption Psilocin_Absorbed->UGT1A9 To Liver

Physiological Roles in Psilocin Metabolism

UGT1A10 and UGT1A9 are the primary enzymes responsible for the O-glucuronidation of psilocin. They exhibit distinct but complementary roles defined by their kinetic properties and tissue-specific expression. UGT1A10 is a low-affinity, high-capacity enzyme that dominates first-pass metabolism in the intestine.[5][6] UGT1A9, characterized by its high expression in the liver and complex kinetics, is crucial for clearing psilocin that reaches systemic circulation.[5][8] A thorough understanding of these enzymes is essential for predicting drug-drug interactions, interpreting pharmacokinetic data, and developing psilocybin-based therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability of Psilocin O-Glucuronide in Biological Matrices

This technical guide provides a comprehensive overview of the stability of this compound (PCG), the primary metabolite of psilocin, in various biological matrices. Understanding the stability of this key analyte is crucial for accurate toxicological analysis, pharmacokinetic studies, and the development of psilocybin-based therapeutics. This document summarizes quantitative stability data, details relevant experimental protocols, and provides visual representations of metabolic pathways and analytical workflows.

Introduction: The Importance of this compound in Psilocybin Analysis

Psilocybin, a naturally occurring psychedelic prodrug found in certain species of mushrooms, is rapidly dephosphorylated in the body to its pharmacologically active metabolite, psilocin. Psilocin then undergoes extensive phase II metabolism, primarily through glucuronidation, to form this compound (PCG).[1] This conjugation significantly increases the water solubility of the compound, facilitating its excretion in urine.

Forensic and clinical analyses have demonstrated that PCG is the major metabolite of psilocin found in biological fluids.[2] In fact, up to 80% of psilocin in serum can be present as its glucuronide conjugate approximately five hours after ingestion.[3][4] Crucially, PCG has been shown to be significantly more stable than the parent psilocin in biological specimens, making it a more reliable and persistent biomarker for psilocybin intake.[5][6] The labile nature of psilocin, which is prone to oxidation, presents analytical challenges that can be mitigated by targeting its more stable glucuronidated form.[3][6]

Metabolic Pathway of Psilocybin

The metabolic conversion of psilocybin to psilocin and subsequently to this compound is a critical pathway to understand for accurate bioanalysis. The dephosphorylation of psilocybin to the active psilocin is primarily mediated by alkaline phosphatase in the intestine and liver.[4] Psilocin is then glucuronidated by UDP-glucuronosyltransferases (UGTs), with UGT1A10 showing the highest activity, to form the inactive PCG, which is then eliminated.[3]

Metabolism cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism (Liver/Intestine) cluster_excretion Excretion Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Dephosphorylation (Alkaline Phosphatase) This compound This compound Psilocin->this compound Glucuronidation (UGT1A10, UGT1A9) Urine Urine This compound->Urine

Psilocybin Metabolism and Excretion Pathway

Stability of this compound: A Comparative Analysis

Multiple studies have consistently demonstrated the superior stability of PCG compared to psilocin in various biological matrices. Psilocin is susceptible to oxidative degradation, which can lead to an underestimation of its concentration if samples are not handled and stored properly.[3][6]

Quantitative Stability Data

The following tables summarize the available data on the stability of this compound and psilocin under different storage conditions.

Table 1: Long-Term Stability in Frozen Samples (-20°C)

AnalyteMatrixStorage DurationStabilityReference
This compoundSerum, Urine6 monthsGreater stability than psilocin[5]
PsilocinSerum, Urine6 monthsLess stable than this compound[5]
PsilocinPlasma14 daysStable[7]
PsilocinOral Fluid24 hoursStable[8]

Table 2: Short-Term Stability

AnalyteMatrixStorage TemperatureStorage DurationStability FindingsReference
This compoundWhole BloodRoom Temperature1 weekMore stable than psilocin[5][6]
PsilocinWhole BloodRoom Temperature1 weekContinuous decrease, ~90% loss[8]
PsilocinWhole Blood4°C7 daysSignificantly improved stability over room temp.[8]
PsilocinOral Fluid4°C72 hoursStable[8]
PsilocinOral Fluid24°C24 hoursStable[8]

Table 3: Freeze-Thaw Stability

AnalyteMatrixCyclesStability FindingsReference
PsilocinPlasma3Stable[7]
PsilocinOral Fluid3Unstable, with variations between -73% and -60%[8]

It is important to note that freezing whole blood has been reported to cause uncontrollable loss of psilocin, possibly due to hemolysis and the release of enzymes.[4] Therefore, it is recommended to centrifuge blood samples and freeze the resulting serum or plasma.[4]

Experimental Protocols

Accurate quantification of psilocin and its glucuronide metabolite requires robust and validated analytical methods. The following sections detail key experimental procedures for sample preparation and analysis.

Sample Preparation and Hydrolysis

To determine the total psilocin concentration (free and conjugated), enzymatic hydrolysis of PCG is a necessary step.

Optimized Enzymatic Hydrolysis Protocol:

  • Sample Collection: Collect blood in tubes without additives for serum or with an appropriate anticoagulant for plasma. Urine samples should be collected in sterile containers.

  • Stabilization: For serum and plasma samples, add a stabilizer such as ascorbic acid to prevent the oxidative degradation of psilocin during incubation.[5][6]

  • Enzyme Selection: Use β-glucuronidase from Escherichia coli, which has been shown to be more effective for the hydrolysis of PCG than sources like Helix pomatia.[5][6][9]

  • Incubation:

    • Add E. coli β-glucuronidase (e.g., 5000 units/mL of urine) to the sample.[9]

    • Adjust the pH to 6.0.[9]

    • Incubate the mixture at 37°C for 2 hours.[9]

  • Extraction: Following hydrolysis, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the psilocin from the biological matrix.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of psilocin.

Exemplary LC-MS/MS Parameters:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[3]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile) is typically employed.[3]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is suitable for psilocin analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for psilocin and an internal standard (e.g., psilocin-d10).

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Serum) Hydrolysis Enzymatic Hydrolysis (E. coli β-glucuronidase, 37°C, 2h, pH 6) Sample->Hydrolysis For Total Psilocin Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction For Free Psilocin Hydrolysis->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification of Total Psilocin LCMS->Quant

Analytical Workflow for Psilocin Quantification

Conclusions and Recommendations

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Prioritize PCG Analysis: When possible, analytical methods should be designed to directly quantify PCG or, at a minimum, to quantify total psilocin after enzymatic hydrolysis.

  • Adhere to Best Practices for Sample Handling:

    • For blood samples, separate serum or plasma from whole blood as soon as possible and store frozen.

    • Use stabilizers like ascorbic acid, particularly when analyzing for psilocin, to prevent oxidative loss.

    • Protect samples from light and elevated temperatures.

  • Optimize Hydrolysis Conditions: When measuring total psilocin, utilize β-glucuronidase from E. coli and ensure optimized incubation conditions for complete hydrolysis of PCG.

  • Employ Validated LC-MS/MS Methods: For accurate and sensitive quantification, use validated LC-MS/MS methods with appropriate internal standards.

By adhering to these guidelines, researchers can ensure the integrity of their samples and the accuracy of their analytical results, which is paramount for the advancement of research and development in the field of psychedelic medicine.

References

Methodological & Application

Application Note: Quantitative Analysis of Total Psilocin in Urine by LC-MS/MS Following Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of total psilocin in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Given that psilocin is extensively metabolized to Psilocin O-Glucuronide, a hydrolysis step is essential for accurate quantification of total psilocin exposure.[1] This protocol employs enzymatic hydrolysis with β-glucuronidase to convert the glucuronidated metabolite back to psilocin, followed by Solid-Phase Extraction (SPE) for sample cleanup. The subsequent LC-MS/MS analysis provides high selectivity and sensitivity for reliable quantification. This method is suitable for clinical research, forensic toxicology, and pharmacokinetic studies.

Introduction

Psilocybin, a psychoactive compound found in several species of fungi, is rapidly dephosphorylated in the body to its active metabolite, psilocin. Psilocin then undergoes extensive phase II metabolism, primarily forming this compound, which is excreted in the urine.[1] Direct analysis of psilocin in urine would therefore grossly underestimate the extent of exposure.

To accurately determine the total psilocin concentration, enzymatic hydrolysis of the glucuronide conjugate is necessary.[2] This method describes an optimized protocol using E. coli β-glucuronidase, which has been shown to be highly effective for the complete hydrolysis of this compound.[2][3] Following hydrolysis, a solid-phase extraction (SPE) step is utilized to remove matrix interferences from the urine, leading to a cleaner extract and reducing ion suppression during LC-MS/MS analysis.[4] The method is validated for its linearity, sensitivity, accuracy, and precision, making it a reliable tool for researchers.

Experimental Protocols

Materials and Reagents
  • Standards: Psilocin and Psilocin-D10 (internal standard, IS) certified reference materials (1 mg/mL in methanol).

  • Enzyme: β-Glucuronidase from E. coli (≥50,000 units/mL solution).

  • Buffers: 0.1 M Phosphate (B84403) buffer (pH 6.0), 0.1 M Acetate (B1210297) buffer (pH 5.0).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and water. Formic Acid (reagent grade).

  • SPE Columns: Mixed-mode solid-phase extraction columns.

  • Urine: Drug-free human urine for calibration standards and quality controls.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation Protocol
  • Sample Aliquoting and Spiking:

    • To 1.0 mL of urine sample (calibrator, control, or unknown), add 20 µL of Psilocin-D10 internal standard solution (e.g., at a concentration of 1 µg/mL).

  • Enzymatic Hydrolysis:

    • Add 0.5 mL of 0.1 M phosphate buffer (pH 6.0).[1]

    • Add 25 µL of β-glucuronidase solution.[1]

    • Vortex the mixture gently.

    • Incubate at 37°C for 2 hours or 55°C for 20 minutes.[1][3]

  • Solid-Phase Extraction (SPE):

    • Condition Column: Condition the SPE column by sequentially washing with 3 mL of Methanol, 3 mL of DI Water, and 3 mL of 0.1 M Phosphate Buffer (pH 6.0).[5]

    • Load Sample: After incubation and cooling, load the entire sample onto the conditioned SPE column. Allow the sample to pass through at a slow flow rate (1-2 mL/min).[5]

    • Wash Column: Wash the column with 3 mL of DI Water, followed by 3 mL of Methanol to remove interferences.[5] Dry the column thoroughly under vacuum for 5 minutes.

    • Elute Analyte: Elute psilocin with 3 mL of ethyl acetate containing 2% ammonium (B1175870) hydroxide.[4][5]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C.[5]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[5]

    • Vortex to mix and transfer to an autosampler vial for analysis.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

Parameter Value
LC Column C18 Column (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min[1][4]
Injection Volume 5 µL[1]
Column Temp. 40°C[1][4]

| Gradient | See Table 2 |

Table 2: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
6.0 50 50
6.1 10 90
8.0 10 90
8.1 95 5

| 10.0 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas Optimized for instrument
IonSpray Voltage ~5500 V
Temperature ~500°C

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions for Analytes

Analyte Precursor Ion (Q1, m/z) Product Ion (Q3, m/z) Dwell Time (ms) DP (V) CE (V)
Psilocin (Quantifier) 205.1 160.1 150 35 25
Psilocin (Qualifier) 205.1 115.0 150 35 30
Psilocin-D10 (IS) 215.1 66.1 150 40 35

(DP: Declustering Potential, CE: Collision Energy. These values should be optimized for the specific instrument used.)[6]

Data Presentation and Results

The method was validated according to established guidelines. A summary of the quantitative performance is provided below.

Table 5: Method Performance Characteristics

Parameter Result
Linear Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995[4]
Limit of Detection (LOD) 5 ng/mL[4]
Limit of Quantification (LOQ) 10 ng/mL[4]
Intra-day Precision (%CV) < 5%[4]
Inter-day Precision (%CV) < 8%[4]
Accuracy (% Recovery) 88% - 95%[4]

| Matrix Effect | < 15% |

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Urine Sample Receipt Aliquot 2. Aliquot & Spike with IS Sample->Aliquot Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 37°C, 2h) Aliquot->Hydrolysis Condition 4. Condition SPE Column Load 5. Load Hydrolyzed Sample Condition->Load Wash 6. Wash Column (H2O then MeOH) Load->Wash Elute 7. Elute Psilocin Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 10. LC-MS/MS Analysis Reconstitute->LCMS Data 11. Data Processing & Quantification LCMS->Data

References

Application Note: GC-MS Analysis of Psilocin O-Glucuronide Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psilocin O-glucuronide is the primary metabolite of psilocin, the psychoactive compound derived from psilocybin. Its analysis is crucial for pharmacokinetic and forensic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed for its direct analysis, gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and is a valuable alternative, particularly when coupled with appropriate derivatization. This application note details a comprehensive protocol for the analysis of intact this compound by GC-MS following a silylation derivatization procedure. This method enhances the volatility and thermal stability of the analyte, enabling its successful chromatographic separation and mass spectrometric detection.

Introduction

Psilocybin, a naturally occurring psychedelic prodrug, is rapidly dephosphorylated in the body to its active metabolite, psilocin. Psilocin then undergoes extensive phase II metabolism, primarily through glucuronidation, to form this compound.[1][2] This glucuronide conjugate is more stable than its parent compound, psilocin, making it a reliable target for detecting psilocybin use.[1][3] While LC-MS/MS allows for the direct analysis of this polar metabolite, GC-MS analysis necessitates a derivatization step to increase the analyte's volatility and prevent thermal degradation in the GC inlet and column.[4][5][6]

Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amine groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.[6][7][8][9] This application note provides a detailed protocol for the extraction, silylation, and subsequent GC-MS analysis of this compound from biological matrices.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from urine samples.

Materials:

Procedure:

  • Dilute 1 mL of urine sample with 1 mL of phosphate buffer (pH 6).

  • Condition the mixed-mode SPE column by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Apply the diluted urine sample to the SPE column.

  • Wash the column with 3 mL of deionized water, followed by 3 mL of methanol.

  • Elute the analytes with 3 mL of ethyl acetate containing 2% ammonium hydroxide, followed by 3 mL of methanol containing 4% ammonium hydroxide.

  • Collect the eluates and evaporate to dryness under a gentle stream of nitrogen at approximately 35°C.

Derivatization: Silylation

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • Heating block or oven

Procedure:

  • Reconstitute the dried extract from the SPE procedure in 50 µL of pyridine.

  • Add 50 µL of MSTFA to the reconstituted sample.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of all active hydrogens on the this compound molecule.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS).[10]

GC Conditions:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Acquisition Mode: Full Scan (m/z 50-800) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Data Presentation

The derivatization process with MSTFA will add multiple trimethylsilyl (TMS) groups to the this compound molecule. The expected mass spectrum of the derivatized compound will show characteristic fragments that can be used for identification and quantification.

AnalyteDerivatizing AgentExpected Molecular Ion (M+) of DerivativeKey Diagnostic Ions (m/z)
This compoundMSTFA(Theoretical)(Illustrative) m/z 204 (psilocin TMS), m/z 73 (TMS), other fragments

Note: The exact molecular ion and fragmentation pattern would need to be determined experimentally as this is a novel application. For psilocin itself, after derivatization with MSTFA, characteristic ions include m/z 348, 291, and 290.[7] It is anticipated that the derivatized glucuronide would produce some of these ions upon fragmentation, in addition to fragments characteristic of the silylated glucuronic acid moiety.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine_sample Urine Sample spe Solid-Phase Extraction urine_sample->spe 1. Dilution & Loading dried_extract Dried Extract spe->dried_extract 2. Washing & Elution 3. Evaporation derivatization Silylation with MSTFA dried_extract->derivatization 4. Reconstitution & Reaction gcms GC-MS Analysis derivatization->gcms 5. Injection data_analysis Data Interpretation gcms->data_analysis 6. Data Acquisition

Caption: Experimental workflow for GC-MS analysis of this compound.

derivatization_pathway psilocin_glucuronide This compound (Multiple -OH groups) mstfa MSTFA psilocin_glucuronide->mstfa Silylation Reaction (70°C, 30 min) derivatized_product Per-TMS-Psilocin O-Glucuronide (Volatile & Thermally Stable) mstfa->derivatized_product

Caption: Derivatization pathway of this compound with MSTFA.

Discussion

The described method provides a framework for the analysis of intact this compound using GC-MS. The key to this protocol is the silylation step, which renders the polar and non-volatile glucuronide amenable to gas chromatography. While many forensic and clinical laboratories opt for hydrolysis to measure total psilocin, the direct analysis of the glucuronide can offer a more precise picture of the metabolic profile and time course of psilocybin ingestion.[4][5]

It is important to note that psilocin itself is an unstable compound, and the glucuronide is significantly more stable, making it a better analyte for long-term storage and analysis.[1][3] The chromatographic separation must also be sufficient to distinguish the derivatized this compound from other endogenous compounds and potential isomers, such as bufotenine (B1668041) glucuronide.[1]

Conclusion

This application note outlines a detailed protocol for the GC-MS analysis of this compound after derivatization. By converting the analyte to a more volatile and thermally stable form, this method allows for the use of GC-MS in the comprehensive analysis of psilocybin metabolites. This can be particularly valuable in research and forensic settings where detailed metabolic information is required. The provided workflows and protocols offer a solid foundation for laboratories looking to develop and validate methods for the analysis of this important biomarker.

References

Application Notes: Enzymatic Hydrolysis of Psilocin O-Glucuronide with β-Glucuronidase for Accurate Psilocin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Psilocybin, a psychoactive compound found in certain species of mushrooms, is rapidly dephosphorylated in the body to its active metabolite, psilocin. Psilocin subsequently undergoes glucuronidation, a major metabolic pathway, forming Psilocin O-Glucuronide, which is then excreted in urine.[1][2] For forensic and clinical analysis, the quantification of psilocin in biological samples is crucial. Since a significant portion of psilocin is present as the glucuronide conjugate, an efficient hydrolysis step is necessary to cleave the glucuronic acid moiety and enable the detection of total psilocin.[3] Enzymatic hydrolysis using β-glucuronidase is the preferred method over acid or alkaline hydrolysis as it is more specific and less likely to cause degradation of the target analyte.[4][5] This document provides a detailed protocol for the enzymatic hydrolysis of this compound in urine samples using β-glucuronidase from Escherichia coli (E. coli), which has been shown to be highly effective for this purpose.[1][4][6]

Principle of the Method

β-glucuronidase is a hydrolase enzyme that specifically catalyzes the cleavage of the β-D-glucuronic acid residue from glucuronide conjugates.[7][8] In this application, β-glucuronidase is added to a urine sample containing this compound. Under optimized conditions of pH, temperature, and incubation time, the enzyme hydrolyzes the conjugate, releasing free psilocin. The total psilocin concentration can then be accurately quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9]

Quantitative Data Summary

The efficiency of the enzymatic hydrolysis is dependent on several factors, including the source of the β-glucuronidase, pH, temperature, and incubation time. The following table summarizes the optimized conditions for the hydrolysis of this compound based on published data.

ParameterOptimal ConditionSource EnzymeNotes
pH 6.0[4]E. coli β-glucuronidaseThe optimal pH for E. coli β-glucuronidase is generally between 6.0 and 7.0.[7][8]
Temperature 37°C[4]E. coli β-glucuronidaseWhile some protocols for other glucuronides suggest higher temperatures, 37°C is optimal for psilocin to balance enzyme activity and analyte stability.[5][10]
Incubation Time 2 hours[4]E. coli β-glucuronidaseA 2-hour incubation period has been shown to be sufficient for complete hydrolysis of this compound.[4]
Enzyme Concentration 5000 units/mL of urine[4]E. coli β-glucuronidaseThe required enzyme concentration can vary, and it is advisable to optimize based on the specific enzyme lot and sample matrix.[11]

Experimental Protocol

This protocol outlines the steps for the enzymatic hydrolysis of this compound in a urine sample prior to instrumental analysis.

Materials and Reagents:

  • Urine sample suspected to contain this compound

  • β-glucuronidase from E. coli (e.g., Sigma-Aldrich, Roche)[7][12]

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.0)

  • Ascorbic acid (optional, as a stabilizer for psilocin)[1][6]

  • Internal standard (e.g., psilocin-d4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Centrifuge

  • Incubator or water bath

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • LC-MS/MS system for analysis

Procedure:

  • Sample Preparation:

    • Thaw the frozen urine sample to room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge the urine sample to pellet any particulate matter.

    • Transfer a known volume (e.g., 1 mL) of the supernatant to a clean reaction tube.

  • Addition of Stabilizer and Internal Standard:

    • (Optional but recommended) To prevent the degradation of the liberated psilocin, add a small amount of ascorbic acid to the urine sample.[1][6]

    • Add the internal standard to the sample.

  • pH Adjustment:

    • Add phosphate buffer (pH 6.0) to the urine sample to adjust the pH to the optimal range for the enzyme.

  • Enzymatic Hydrolysis:

    • Add the specified amount of E. coli β-glucuronidase (e.g., 5000 units per mL of urine) to the sample.[4]

    • Vortex the mixture gently to ensure proper mixing.

    • Incubate the sample at 37°C for 2 hours.[4]

  • Termination of Reaction and Extraction:

    • After incubation, stop the enzymatic reaction by adding a suitable organic solvent for extraction (e.g., ethyl acetate).

    • Vortex the mixture vigorously for several minutes to extract the psilocin into the organic phase.

    • Centrifuge the sample to separate the organic and aqueous layers.

  • Sample Clean-up and Concentration:

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

    • Vortex the reconstituted sample.

    • Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.

  • Quantification:

    • Quantify the concentration of psilocin in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Chemical Reaction of this compound Hydrolysis

cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products psilocin_glucuronide This compound enzyme β-glucuronidase psilocin_glucuronide->enzyme water H₂O water->enzyme psilocin Psilocin enzyme->psilocin glucuronic_acid Glucuronic Acid enzyme->glucuronic_acid

Caption: Enzymatic cleavage of this compound by β-glucuronidase.

Experimental Workflow for Enzymatic Hydrolysis

start Urine Sample add_buffer Add Buffer (pH 6.0) start->add_buffer add_enzyme Add β-glucuronidase add_buffer->add_enzyme incubate Incubate at 37°C for 2h add_enzyme->incubate extract Liquid-Liquid Extraction incubate->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the hydrolysis and analysis of psilocin.

References

Application Note: Solid-Phase Extraction for the Quantification of Psilocin O-Glucuronide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of Psilocin O-Glucuronide in human plasma. As the direct analysis of the intact glucuronide metabolite can be challenging, the prevalent and well-documented approach involves an indirect quantification. This method employs enzymatic hydrolysis to convert this compound to its aglycone, psilocin, followed by solid-phase extraction (SPE) for sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This procedure allows for the determination of "total psilocin," which is a reliable indicator of psilocybin exposure. The protocol described herein is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible measurements of this key metabolite in plasma samples.

Introduction

Psilocybin, a psychoactive compound found in certain species of fungi, is rapidly dephosphorylated in the body to its active metabolite, psilocin. Psilocin then undergoes extensive phase II metabolism, primarily through glucuronidation, to form this compound, which is the major metabolite circulating in the bloodstream. Due to the inherent instability of psilocin, which is susceptible to oxidation, and the challenges associated with the direct analysis of its highly polar glucuronide conjugate, quantitative methods often focus on the measurement of total psilocin after enzymatic hydrolysis.[1][2] This approach provides a comprehensive measure of psilocin exposure.

Solid-phase extraction is a critical step in the sample preparation workflow, offering significant advantages over liquid-liquid extraction by providing cleaner extracts, higher recovery, and reduced matrix effects.[3] This application note provides a detailed protocol for the enzymatic hydrolysis of this compound followed by the solid-phase extraction of the resulting psilocin from human plasma.

Experimental

Materials and Reagents
Equipment
  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Water bath or incubator

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Analytical Procedure

The overall workflow for the determination of total psilocin from this compound in plasma is depicted below.

SPE_Workflow Workflow for this compound Quantification cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Sample Post-processing & Analysis plasma Plasma Sample (e.g., 500 µL) stabilize Add Ascorbic Acid & Internal Standard (Psilocin-d10) plasma->stabilize hydrolysis Add β-glucuronidase in Phosphate Buffer stabilize->hydrolysis incubate Incubate (e.g., 55°C for 20 min) hydrolysis->incubate load Load Hydrolyzed Sample incubate->load condition Condition SPE Cartridge (Methanol, Water, Buffer) condition->load wash Wash Cartridge (e.g., Water, Acetic Acid, Methanol) load->wash elute Elute Psilocin (e.g., Dichloromethane/Isopropanol/Ammonium Hydroxide) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Quantification of this compound Workflow.

Detailed Protocol

1. Sample Pre-treatment and Enzymatic Hydrolysis

  • To 500 µL of human plasma in a microcentrifuge tube, add a solution of ascorbic acid to prevent oxidation of psilocin.

  • Spike the sample with an appropriate amount of the internal standard (Psilocin-d10).

  • Add 25 µL of a 50,000 unit/mL solution of β-glucuronidase from E. coli and 0.5 mL of 0.1 M phosphate buffer (pH 6.0).[4]

  • Vortex the mixture gently.

  • Incubate the sample at 55°C for 20 minutes to ensure complete hydrolysis of the this compound.[4]

  • Cool the sample to room temperature.

  • Centrifuge the sample to pellet any precipitated proteins. The supernatant is used for the SPE step.

2. Solid-Phase Extraction (SPE)

  • Condition the SPE Cartridge: Sequentially wash the mixed-mode cation exchange SPE cartridge with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer (pH 6.0).[4]

  • Load the Sample: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge sequentially with 2 mL of deionized water, 1 mL of 0.1 M acetic acid, and 2 mL of methanol to remove interfering substances.[4]

  • Dry the Cartridge: Dry the cartridge thoroughly under a vacuum for approximately 10 minutes.

  • Elute Psilocin: Elute the psilocin from the cartridge with 2 mL of a solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[4]

3. Final Sample Preparation and Analysis

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 v/v 10 mM ammonium formate (B1220265) with 0.1% formic acid / acetonitrile with 0.1% formic acid).[4]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of psilocin from plasma using SPE and LC-MS/MS.

Table 1: Method Validation Parameters for Psilocin in Plasma

ParameterResultReference
Linearity Range2 - 100 ng/mL[1]
Limit of Detection (LOD)0.1 ng/mL[1]
Limit of Quantification (LOQ)0.34 ng/mL[1]
Recovery>86%[1]
Matrix Effects<110%[1]
Interday Precision (RSD)1.5 - 4.3%[1]
Intraday Precision (RSD)1.5 - 4.3%[1]
Biaswithin ±9%[1]

Table 2: Alternative SPE Method Performance for Psilocin in Whole Blood

ParameterResultReference
Linearity Range0.7 - 200 ng/mL[6]
Recovery≥89%[6]

Discussion

The presented protocol for the indirect quantification of this compound by measuring total psilocin after enzymatic hydrolysis is a well-established and validated method. The use of ascorbic acid is crucial to prevent the degradation of the labile psilocin molecule during sample processing.[5] Mixed-mode solid-phase extraction provides a clean extract by effectively removing plasma components that can interfere with LC-MS/MS analysis. The validation data from published studies demonstrate that this method is sensitive, accurate, and precise for the quantification of psilocin in biological matrices.[1][6]

While direct detection of intact this compound in serum has been reported, quantitative methods predominantly rely on the hydrolysis step.[1] This is due to the commercial availability of psilocin standards and the robustness of the hydrolysis and subsequent extraction procedure.

Conclusion

This application note provides a detailed and reliable protocol for the quantification of this compound in human plasma via an indirect method. The combination of enzymatic hydrolysis and solid-phase extraction offers a robust sample preparation strategy for accurate and reproducible results by LC-MS/MS. This method is suitable for use in clinical and forensic toxicology, as well as in pharmacokinetic studies supporting the development of psilocybin-based therapeutics.

Signaling Pathway and Logical Relationships

The metabolic pathway from psilocybin to the excretion of this compound is illustrated below.

Metabolism_Pathway Metabolic Pathway of Psilocybin Psilocybin Psilocybin (Prodrug) Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Dephosphorylation (in vivo) Glucuronide This compound (Major Metabolite) Psilocin->Glucuronide Glucuronidation (Phase II Metabolism) Excretion Renal Excretion Glucuronide->Excretion

Caption: Psilocybin Metabolic Pathway.

References

Development of a Reference Standard for Psilocin O-Glucuronide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilocin O-glucuronide is the primary metabolite of psilocin, the pharmacologically active compound derived from psilocybin. As research into the therapeutic potential of psychedelics expands, the availability of well-characterized reference standards for metabolites like this compound is crucial for accurate quantification in pharmacokinetic, toxicological, and forensic studies. This document provides detailed application notes and protocols for the synthesis, purification, characterization, and analytical application of a this compound reference standard.

Metabolic Pathway of Psilocybin

Upon ingestion, psilocybin is rapidly dephosphorylated by alkaline phosphatases to yield the active metabolite, psilocin. Psilocin then undergoes phase II metabolism, primarily through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A10 in the intestine and UGT1A9 in the liver, to form this compound, which is then excreted.[1]

Metabolic Pathway of Psilocybin Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Dephosphorylation (Alkaline Phosphatase) Psilocin_O_Glucuronide This compound Psilocin->Psilocin_O_Glucuronide Glucuronidation (UGT1A9, UGT1A10) Excretion Excretion Psilocin_O_Glucuronide->Excretion

Caption: Metabolic conversion of psilocybin to psilocin and its subsequent glucuronidation.

Synthesis of this compound Reference Standard

Two primary methods for the synthesis of this compound are chemical synthesis and enzymatic synthesis.

Chemical Synthesis Protocol

This protocol is adapted from a reported two-step chemical synthesis.[2][3]

Experimental Workflow: Chemical Synthesis

Chemical Synthesis Workflow start Start step1 Step 1: Glucuronidation (Psilocin + Activated Glucuronide Donor) start->step1 step2 Step 2: Deprotection step1->step2 purification Purification (HPLC) step2->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for the chemical synthesis of this compound.

Materials:

  • Psilocin

  • Methyl (2,3,4-tri-O-isobutyryl-α-D-glucopyranosyl bromide)uronate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727) (MeOH)

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Protocol:

  • Glucuronidation:

    • Dissolve psilocin and methyl (2,3,4-tri-O-isobutyryl-α-D-glucopyranosyl bromide)uronate in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture to -20°C.

    • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise to the cooled solution.

    • Allow the reaction to proceed for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the protected this compound.

  • Deprotection:

    • Dissolve the protected intermediate in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature.

    • Monitor the deprotection reaction by TLC or LC-MS until all protecting groups are removed.

    • Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).

    • Concentrate the solution under reduced pressure to remove the methanol.

  • Purification:

    • Purify the crude this compound using preparative HPLC with a suitable C18 column. A common mobile phase consists of a gradient of water and acetonitrile (B52724) with 0.1% formic acid.

    • Collect the fractions containing the desired product and lyophilize them to obtain the pure this compound as a solid.

Enzymatic Synthesis Protocol

This protocol is based on an enzyme-assisted synthesis using liver microsomes.[4][5]

Experimental Workflow: Enzymatic Synthesis

Enzymatic Synthesis Workflow start Start incubation Incubation (Psilocin, UDPGA, UGT Enzymes) start->incubation termination Reaction Termination incubation->termination purification Purification (HPLC) termination->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for the enzymatic synthesis of this compound.

Materials:

  • Psilocin

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • Human liver microsomes (or recombinant UGT1A9/UGT1A10 enzymes)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile, cold

  • HPLC system

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and human liver microsomes (or recombinant UGT enzymes).

    • Add psilocin to the mixture.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding UDPGA to the pre-incubated mixture.

    • Incubate the reaction at 37°C for 2-4 hours.

  • Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the mixture to pellet the proteins.

    • Transfer the supernatant to a new tube for analysis and purification.

  • Purification:

    • Purify the this compound from the supernatant using preparative HPLC as described in the chemical synthesis protocol.

Characterization of the Reference Standard

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Parameter Expected Result
LC-MS/MS Mass-to-charge ratio (m/z)[M+H]⁺ = 381.16
Fragmentation PatternCharacteristic fragments corresponding to the loss of the glucuronic acid moiety and other specific fragments.
¹H NMR Chemical Shifts and Coupling ConstantsSignals corresponding to the protons of the psilocin and glucuronic acid moieties.
Purity (HPLC-UV) Peak Area Percentage≥98%

Analytical Method for Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the accurate quantification of this compound in biological matrices.

Sample Preparation Protocol for Biological Matrices
  • Protein Precipitation:

    • To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., psilocin-d10 O-glucuronide).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters
Parameter Condition
LC System High-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive electrospray ionization (ESI+)
MRM Transitions This compound: 381.2 → 205.1, 381.2 → 159.1
Internal Standard (Psilocin-d10 O-glucuronide): 391.2 → 215.1
Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).

Validation Parameter Acceptance Criteria
Linearity (R²) ≥0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥10, with acceptable accuracy and precision.
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Precision (%RSD) ≤15% (≤20% for LLOQ)
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible
Stability Stable under defined storage and processing conditions.

Stability of this compound

This compound has been shown to be more stable than its parent compound, psilocin, particularly in biological matrices.[2][6]

Condition Psilocin Stability This compound Stability
Room Temperature (Whole Blood, 1 week) Significant degradationMore stable than psilocin
Frozen (-20°C, Serum/Urine, 6 months) Less stableGreater long-term stability

Stability Testing Protocol:

  • Prepare stock solutions of the this compound reference standard in a suitable solvent (e.g., methanol or water).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the matrix of interest (e.g., plasma, urine).

  • Store the QC samples under various conditions (e.g., room temperature, 4°C, -20°C, -80°C) for different durations.

  • Analyze the samples at specified time points and compare the concentrations to freshly prepared samples.

  • Assess freeze-thaw stability by subjecting QC samples to multiple freeze-thaw cycles.

  • Evaluate autosampler stability by leaving processed samples in the autosampler for an extended period before analysis.

Conclusion

The development and use of a well-characterized this compound reference standard are essential for the advancement of psychedelic research. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to synthesize, characterize, and analytically apply this critical metabolite standard, thereby ensuring the accuracy and reliability of experimental results.

References

Application Notes and Protocols for Utilizing Psilocin O-Glucuronide as a Biomarker for Psilocybin Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilocybin, the primary psychoactive compound in "magic mushrooms," is a prodrug that is rapidly converted in the body to its active metabolite, psilocin.[1][2] Psilocin is then further metabolized, with the major metabolic pathway being glucuronidation to form Psilocin O-Glucuronide.[1][2][3] This glucuronidated metabolite is the main form excreted in urine and is considered a stable and reliable biomarker for psilocybin intake.[1][2][4] Its detection provides a longer window of opportunity for analysis compared to the parent compounds, psilocybin and psilocin, which are metabolized and eliminated more rapidly.[4][5] These application notes provide detailed protocols for the detection and quantification of this compound in biological samples, primarily urine and serum, to confirm psilocybin consumption.

Metabolic Pathway of Psilocybin

Following ingestion, psilocybin undergoes rapid dephosphorylation, primarily by alkaline phosphatase in the intestine, liver, and kidneys, to yield the pharmacologically active metabolite, psilocin.[1][2] Psilocin then undergoes extensive phase II metabolism, with the primary route being conjugation with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A10 in the small intestine and UGT1A9 in the liver, to form this compound.[2][6] This water-soluble conjugate is then efficiently eliminated through renal excretion.[3] A minor portion of psilocin is metabolized through other pathways, including oxidative deamination.[3][7]

Psilocybin Metabolism Metabolic Pathway of Psilocybin to this compound Psilocybin Psilocybin (Prodrug) Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Dephosphorylation (Alkaline Phosphatase) Psilocin_Glucuronide This compound (Primary Metabolite for Excretion) Psilocin->Psilocin_Glucuronide Glucuronidation (UGT1A9, UGT1A10) Excretion Renal Excretion Psilocin_Glucuronide->Excretion

Caption: Metabolic conversion of psilocybin to its active form, psilocin, and subsequent glucuronidation.

Quantitative Data Summary

The following tables summarize quantitative data related to the detection of psilocin and its glucuronide metabolite in biological matrices.

Table 1: Detection of Psilocin and this compound in Human Samples

AnalyteMatrixMethodLimit of Quantification (LOQ) / Detection (LOD)Observed ConcentrationsReference
Psilocin (after hydrolysis)UrineGC/MS10 ng/mL (LOQ)10 ng/mL to >200 ng/mL[8]
PsilocinOral FluidLC-MS/MS0.05 ng/mL (LOQ)0.08 to 36.4 ng/mL[9]
Total Psilocin (after hydrolysis)SerumLC/MSNot specified71.0 ng/mL (5h post-ingestion)[5][10]
Free PsilocinSerumLC/MSNot specified13.3 ng/mL (5h post-ingestion)[5][10]
PsilocinBloodLC-MS/MS1 ng/mL (LOD)Not specified[5]
PsilocinUrineLC-MS/MS1 ng/mL (LOD)Not specified[5]

Table 2: Stability of Psilocin and this compound

AnalyteMatrixStorage ConditionStabilityReference
PsilocinOral Fluid-20°CStable up to 24 hours[9]
PsilocinOral Fluid4°CStable up to 72 hours[9]
PsilocinOral Fluid24°CStable up to 24 hours[9]
This compoundSerum/Urine (deep frozen)-20°C or lowerGreater long-term stability than psilocin (up to 6 months)[4]
This compoundWhole BloodRoom TemperatureBetter short-term stability than psilocin (up to 1 week)[4]

Experimental Protocols

Protocol 1: Quantification of Total Psilocin in Urine by LC-MS/MS after Enzymatic Hydrolysis

This protocol is designed for the quantitative analysis of total psilocin (free and glucuronide-conjugated) in human urine samples. The key step is the enzymatic hydrolysis of this compound to liberate free psilocin for detection.

Materials:

Procedure:

  • Sample Preparation:

    • To 1 mL of urine, add 50 µL of internal standard solution.

    • Add 1 mL of phosphate buffer (pH 6.8).

  • Enzymatic Hydrolysis:

    • Add 5000 units of β-glucuronidase from E. coli.[11]

    • Incubate the mixture at 37°C for 2 hours.[11] Some optimized methods suggest incubation at 55°C for 20 minutes.[12]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • Use a C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of acetonitrile and water with 0.1% formic acid.

    • Detect psilocin and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

Urine Sample Analysis Workflow Workflow for Quantification of Total Psilocin in Urine cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction cluster_analysis Analysis Urine Urine Sample Add_IS Add Internal Standard Urine->Add_IS Add_Buffer Add Phosphate Buffer Add_IS->Add_Buffer Add_Enzyme Add β-glucuronidase Add_Buffer->Add_Enzyme Incubate Incubate (e.g., 37°C, 2h) Add_Enzyme->Incubate SPE Solid-Phase Extraction (SPE) Incubate->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Step-by-step workflow for the analysis of total psilocin in urine samples.

Protocol 2: Direct Detection of this compound in Serum by LC-MS/MS

This protocol allows for the direct measurement of the glucuronide metabolite without a hydrolysis step, which can be advantageous for assessing the ratio of conjugated to unconjugated psilocin.

Materials:

  • Serum sample

  • Internal standard (a stable isotope-labeled analog of this compound, if available; otherwise, a structurally similar glucuronide)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Protein Precipitation:

    • To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Sample Dilution and Analysis:

    • Transfer the supernatant to a new tube.

    • Dilute the supernatant 1:1 with the initial mobile phase (e.g., water with 0.1% formic acid).

    • Inject an aliquot of the diluted sample into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Use a C18 column suitable for polar analytes.

    • Employ a gradient elution with mobile phases consisting of acetonitrile and water with 0.1% formic acid.

    • Optimize MS/MS parameters for the detection of the precursor and product ions of this compound and the internal standard in positive ion mode.

Logical Relationships in Biomarker Analysis

The choice of analytical approach depends on the research or clinical question. The following diagram illustrates the relationship between different analytical strategies and the information they provide.

Analytical Strategies Relationship Between Analytical Strategies and Obtained Information cluster_metabolism In Vivo Metabolism cluster_analysis Analytical Approaches cluster_information Information Obtained Psilocybin_Intake Psilocybin Intake Free_Psilocin Free Psilocin Psilocybin_Intake->Free_Psilocin Psilocin_Glucuronide This compound Psilocybin_Intake->Psilocin_Glucuronide Direct_Analysis Direct Analysis (No Hydrolysis) Free_Psilocin->Direct_Analysis Psilocin_Glucuronide->Direct_Analysis Hydrolysis_Analysis Analysis with Enzymatic Hydrolysis Psilocin_Glucuronide->Hydrolysis_Analysis Ratio Ratio of Free to Conjugated Psilocin Direct_Analysis->Ratio Total_Exposure Confirmation of Intake and Total Psilocin Level Hydrolysis_Analysis->Total_Exposure

Caption: Decision tree for choosing the appropriate analytical method based on the desired information.

Conclusion

This compound is a crucial biomarker for confirming the intake of psilocybin. Its stability and abundance in urine and blood make it a more reliable and longer-lasting indicator than its parent compounds. The provided protocols offer robust methods for its detection and quantification, which are essential for clinical trials, forensic toxicology, and research into the pharmacokinetics of psilocybin. The choice between direct analysis of the glucuronide and analysis of total psilocin after hydrolysis will depend on the specific aims of the study.

References

Application Notes and Protocols for the Quantitative Analysis of Psilocin O-Glucuronide in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilocybin, a naturally occurring psychedelic compound, is increasingly being investigated in clinical trials for various psychiatric and neurological disorders. Upon ingestion, psilocybin is rapidly dephosphorylated to its active metabolite, psilocin. Psilocin then undergoes extensive metabolism, with the primary route of elimination being glucuronidation to form Psilocin O-Glucuronide.[1][2] This glucuronide is the main metabolite found in urine and is present in significantly higher concentrations in plasma than free psilocin.[3] Therefore, accurate and robust quantitative analysis of this compound is crucial for understanding the pharmacokinetics of psilocybin and its active metabolite in clinical trials.

These application notes provide detailed methodologies for the quantitative analysis of this compound in human plasma and serum, compiling data from various validated methods. The protocols are intended to guide researchers in developing and implementing reliable analytical procedures for clinical trial samples.

Metabolic Pathway of Psilocybin

Psilocybin acts as a prodrug, being rapidly converted to the pharmacologically active compound psilocin by alkaline phosphatases.[4][5] Psilocin is then metabolized through several pathways, with the major one being conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form this compound.[3] This process primarily occurs in the liver.[5]

Psilocybin Metabolic Pathway Psilocybin Psilocybin Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Alkaline Phosphatase (Dephosphorylation) Psilocin_Glucuronide This compound (Major Metabolite) Psilocin->Psilocin_Glucuronide UDP-Glucuronosyltransferases (UGTs) (Glucuronidation) Other_Metabolites Other Minor Metabolites Psilocin->Other_Metabolites CYP450, MAO

Psilocybin metabolism to its active form and major metabolite.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of psilocin and its glucuronide metabolite in human plasma/serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is important to note that many methods quantify total psilocin after enzymatic hydrolysis of this compound, as the glucuronide itself is not always commercially available as a certified reference material.

Table 1: LC-MS/MS Method Validation Parameters for Psilocin Quantification

ParameterTypical Value/RangeCitation
Linearity Range0.7 - 200 ng/mL[6]
2 - 100 ng/mL[7]
Limit of Detection (LOD)0.1 ng/mL[7]
Limit of Quantitation (LOQ)0.34 ng/mL[7]
0.05 ng/mL[8]
Accuracy (Bias)Within ±9%[7]
< -14.2%[8]
Precision (RSD)1.5 - 4.3%[7]
< 10.7%[8]
Recovery>86%[7]
≥89%[9]
Matrix Effects<110%[7]

Table 2: Pharmacokinetic Parameters of Psilocin and this compound in Humans

ParameterPsilocinThis compoundCitation
Time to Max. Concentration (Tmax)~2 hours~2 hours[10]
Elimination Half-life (t1/2)1.4 - 1.8 hours~4 hours[3][10]
Max. Concentration (Cmax) at 25 mg psilocybin dose17 ng/mL (unconjugated)~4-fold higher than free psilocin[3][10]
71.0 ng/mL (total psilocin after hydrolysis)-[6]

Experimental Protocols

Protocol 1: Quantification of Total Psilocin via Enzymatic Hydrolysis

This protocol describes the quantification of total psilocin (free and glucuronidated) in human serum by LC-MS/MS after enzymatic hydrolysis. This approach is commonly used to determine the total exposure to the active moiety.

1. Materials and Reagents

  • Psilocin certified reference standard

  • Internal standard (e.g., Psilocin-d10)

  • Human serum (blank)

  • β-glucuronidase from E. coli

  • Ascorbic acid

  • Phosphate buffer (pH 6.8)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation Workflow

Sample Preparation Workflow start Start: Human Serum Sample add_is Add Internal Standard (Psilocin-d10) start->add_is add_buffer_enzyme Add Phosphate Buffer and β-glucuronidase add_is->add_buffer_enzyme incubation Incubate at 37°C (Enzymatic Hydrolysis) add_buffer_enzyme->incubation add_antioxidant Add Ascorbic Acid incubation->add_antioxidant protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_antioxidant->protein_precipitation centrifuge Centrifuge protein_precipitation->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry_down Evaporate to Dryness spe->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis 5HT2A Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Psilocin Psilocin Receptor 5-HT2A Receptor Psilocin->Receptor binds G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Effects Downstream Cellular Effects Ca_Release->Cellular_Effects PKC->Cellular_Effects

References

Application Notes and Protocols for the Forensic Detection of Psilocin O-Glucuronide in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilocybin, the primary psychoactive compound in "magic mushrooms," is rapidly metabolized in the body to psilocin, which is then extensively conjugated to form psilocin O-glucuronide. This glucuronide is the major urinary metabolite and a key biomarker for confirming the consumption of psilocybin-containing mushrooms.[1][2] Due to the rapid metabolism and elimination of free psilocin, forensic and clinical testing protocols must target the more stable and abundant this compound.[2][3][4] The analysis typically requires an enzymatic hydrolysis step to cleave the glucuronide moiety, followed by sensitive and specific analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[5][6][7]

These application notes provide detailed protocols for the detection and quantification of this compound in human urine samples, intended for use in forensic toxicology, clinical research, and drug development settings.

Metabolic Pathway of Psilocybin

Following ingestion, psilocybin is rapidly dephosphorylated by alkaline phosphatases to its active metabolite, psilocin.[1][2] Psilocin then undergoes extensive phase II metabolism, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT1A10, to form this compound.[8][9] This conjugate is then efficiently eliminated through the kidneys into the urine.[2] A smaller fraction of psilocin may be metabolized via oxidation to other minor metabolites like 4-hydroxyindole-3-acetic acid (4-HIAA).[8][10]

Metabolism cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism cluster_excretion Excretion Psilocybin Psilocybin Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Dephosphorylation (Alkaline Phosphatase) Psilocin_Glucuronide This compound (Major Urinary Metabolite) Psilocin->Psilocin_Glucuronide Glucuronidation (UGT1A9, UGT1A10) Other_Metabolites Minor Metabolites (e.g., 4-HIAA) Psilocin->Other_Metabolites Oxidation Urine Urine Psilocin_Glucuronide->Urine

Psilocybin Metabolism and Excretion Pathway

Experimental Workflow for Urine Analysis

The forensic analysis of this compound in urine follows a multi-step process. The initial and critical step is the enzymatic hydrolysis of the urine sample to liberate free psilocin from its glucuronide conjugate. This is followed by sample clean-up and extraction, typically using solid-phase extraction (SPE), to remove interfering matrix components. The extracted and concentrated analyte is then subjected to chromatographic separation and detection by a mass spectrometer.

Workflow Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) (Sample Clean-up & Concentration) Hydrolysis->Extraction Analysis LC-MS/MS or GC-MS Analysis (Separation & Detection) Extraction->Analysis Data Data Analysis & Quantification Analysis->Data

Urine Analysis Workflow for Psilocin

Quantitative Data Summary

The following table summarizes the quantitative data from various validated methods for the detection of psilocin in urine following hydrolysis.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeReference
GC-MS-10 ng/mLNot Specified[6][11][12]
LC-MS/MS5 ng/mL10 ng/mL10 - 1000 ng/mL[13]
LC-MS/MS1-5 ng/mLNot SpecifiedNot Specified[7]
LC-MS/MS0.3 ng/mLNot SpecifiedNot Specified[7]
LC-MS/MS50 ng/mL (LLOQ)50 ng/mL (LLOQ)50 - 5000 ng/mL[14]

Experimental Protocols

Protocol 1: Sample Preparation and Enzymatic Hydrolysis

This protocol is essential for the cleavage of this compound to allow for the detection of total psilocin.

Materials:

Procedure:

  • To 1-2 mL of the urine sample, add 0.5 mL of buffer (either 0.1 M phosphate buffer at pH 6.0 or acetate buffer at pH 5.0).[7][15]

  • Add a sufficient amount of β-glucuronidase enzyme. A typical concentration is around 5000 units/mL of urine.[5]

  • Vortex the mixture thoroughly.

  • Incubate the sample at a temperature between 37°C and 65°C for a duration of 20 minutes to 2 hours. Optimal conditions reported are 37°C for 2 hours or 55°C for 20 minutes.[5][7]

  • After incubation, allow the sample to cool to room temperature before proceeding to the extraction step.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a crucial step for cleaning up the sample and concentrating the analyte of interest.

Materials:

  • Hydrolyzed urine sample

  • Mixed-mode SPE columns (e.g., CLEAN SCREEN®)[13][15]

  • Methanol (B129727) (CH3OH)

  • Deionized water (D.I. H2O)

  • Phosphate buffer (100 mM, pH 6.0)

  • Elution solvents:

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Column Conditioning:

    • Wash the SPE column sequentially with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0).[15]

  • Sample Loading:

    • Load the cooled, hydrolyzed urine sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.[15]

  • Washing:

    • Wash the column with 3 mL of deionized water, followed by 3 mL of methanol to remove interfering substances.[15]

    • Dry the column thoroughly under full vacuum for at least 5 minutes.

  • Elution:

    • Elute the psilocin from the column with 3 mL of ethyl acetate containing 2% ammonium hydroxide.[13][15] If psilocybin is also of interest, a subsequent elution with 3 mL of methanol containing 2-4% ammonium hydroxide can be performed.[13][15]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[15]

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.[15]

Protocol 3: LC-MS/MS Analysis

LC-MS/MS provides high sensitivity and selectivity for the quantification of psilocin.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • MS System: A triple quadrupole mass spectrometer.

  • Column: A C18 or Phenyl Hexyl column is commonly used (e.g., Agilent Poroshell 120 Phenyl Hexyl, 100 x 2.1 mm, 2.7 µm).[7]

  • Mobile Phase A: 0.1% formic acid in 10 mM ammonium formate (B1220265) (pH 3) or 0.1% formic acid in water.[7][13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 5-10 µL.[7][15]

  • Column Temperature: 40°C.[7]

Gradient Elution Example:

  • Hold at 10% B for 0.5 min.

  • Increase to 50% B over 5.5 min.

  • Increase to 90% B and hold for 0.5 min.

  • Re-equilibrate at 10% B.[7] (Note: Gradient conditions should be optimized for the specific column and instrument used.)

MS/MS Detection:

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification.

  • Psilocin MRM Transitions (Example): Q1: 205.1 -> Q2: 160.2, 58.1.[15] (Note: Specific MRM transitions and collision energies should be optimized for the instrument.)

Conclusion

The forensic detection of this compound in urine is a robust and reliable method for confirming the use of psilocybin-containing mushrooms. The protocols outlined in these application notes, which emphasize enzymatic hydrolysis followed by SPE and LC-MS/MS or GC-MS analysis, provide a comprehensive framework for achieving sensitive and accurate results. Adherence to validated procedures and proper quality control measures are paramount for obtaining defensible forensic data. The superior stability of this compound compared to free psilocin makes it an indispensable target analyte in toxicological screening.[3][4]

References

Application Notes and Protocols for High-Throughput Screening Assays of Psilocin O-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilocin, the active metabolite of psilocybin, undergoes extensive phase II metabolism to form Psilocin O-Glucuronide. This conjugation, primarily mediated by UDP-glucuronosyltransferases (UGTs) UGT1A10 in the intestine and UGT1A9 in the liver, renders psilocin inactive and facilitates its excretion.[1][2] As the predominant metabolite, this compound serves as a critical biomarker for psilocybin intake and its quantification is essential for pharmacokinetic and toxicological studies.[1] Furthermore, understanding the interactions of this metabolite with various enzymes and transporters is crucial for evaluating potential drug-drug interactions and off-target effects.

High-throughput screening (HTS) provides a powerful platform for rapidly assessing the formation, transport, and potential inhibitory activity of this compound against a multitude of biological targets.[3][4] This document provides detailed application notes and protocols for various HTS assays tailored to the study of this compound.

Key Applications

  • Enzyme Inhibition Screening: Identify compounds that inhibit the UGT-mediated formation of this compound, which could lead to altered psilocin pharmacokinetics.

  • Transporter Interaction Studies: Screen compound libraries to identify inhibitors or substrates of transporters involved in the disposition of this compound.

  • Metabolic Stability Assessment: Evaluate the stability of this compound in various biological matrices.

  • Biomarker Quantification: Develop high-throughput methods for the relative or absolute quantification of this compound in biological samples.

Data Presentation

Table 1: Summary of High-Throughput Screening Assays for this compound

Assay TypePrincipleTargetKey ReagentsDetection MethodThroughput
UGT Inhibition Assay Measures the inhibition of UGT-catalyzed formation of this compound from psilocin.UGT1A9, UGT1A10Recombinant UGT enzymes, Psilocin, UDPGA, Test compoundsLC-MS/MS or FluorescenceHigh
β-Glucuronidase Inhibition Assay Measures the inhibition of the enzymatic hydrolysis of this compound to psilocin.β-GlucuronidaseThis compound, β-Glucuronidase (from E. coli), Test compoundsLC-MS/MS or ColorimetricHigh
Transporter Uptake Assay Measures the uptake of this compound into cells overexpressing specific transporters.OATPs, MRPsTransfected cell lines (e.g., HEK293), this compound, Test compoundsScintillation counting (if radiolabeled) or LC-MS/MSMedium to High
Competitive Binding Assay Measures the displacement of a fluorescent ligand from a target protein by this compound.Various (e.g., receptors, enzymes)Target protein, Fluorescent ligand, this compoundFluorescence PolarizationHigh

Experimental Protocols

Protocol 1: UGT Inhibition Assay for this compound Formation

This protocol describes a high-throughput assay to screen for inhibitors of UGT1A9 and UGT1A10, the primary enzymes responsible for psilocin glucuronidation.

Materials:

  • Recombinant human UGT1A9 or UGT1A10 (e.g., from insect cells)

  • Psilocin solution (in a suitable organic solvent, e.g., methanol)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) solution

  • Test compounds dissolved in DMSO

  • Assay buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 10 mM MgCl₂

  • Alamethicin (B1591596) solution (for activating microsomal enzymes, if used)

  • 384-well microplates

  • LC-MS/MS system

Methodology:

  • Enzyme Preparation: Dilute the recombinant UGT enzyme to the desired concentration in cold assay buffer. If using microsomes, pre-incubate with alamethicin on ice.

  • Compound Plating: Add test compounds and control inhibitors to the microplate wells. Include vehicle controls (DMSO).

  • Enzyme Addition: Add the diluted UGT enzyme to each well and incubate for a short period at 37°C.

  • Reaction Initiation: Add a mixture of psilocin and UDPGA to each well to start the reaction. Final concentrations should be optimized, but starting points can be around the Km value for psilocin for the respective UGT isoform.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).

  • Analysis: Centrifuge the plates to pellet precipitated protein. Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

Data Analysis:

Calculate the percent inhibition for each test compound relative to the vehicle control. Determine IC₅₀ values for active compounds by fitting the data to a dose-response curve.

Workflow Diagram:

UGT_Inhibition_Assay cluster_prep Plate Preparation cluster_reaction Reaction cluster_analysis Analysis A Dispense Test Compounds & Controls B Add Recombinant UGT Enzyme A->B C Add Psilocin & UDPGA Mixture B->C D Incubate at 37°C C->D E Terminate Reaction (Acetonitrile) D->E F Centrifuge Plate E->F G LC-MS/MS Analysis of This compound F->G H Data Analysis (% Inhibition, IC50) G->H

Caption: UGT Inhibition Assay Workflow.

Protocol 2: Cell-Based Transporter Uptake Assay

This protocol outlines a method to screen for compounds that inhibit the transport of this compound into cells overexpressing a specific transporter, such as an Organic Anion Transporting Polypeptide (OATP).

Materials:

  • HEK293 cells stably transfected with the transporter of interest (e.g., OATP1B1) and mock-transfected control cells.[5]

  • This compound (a synthesized reference standard is required).[1][6]

  • Test compounds dissolved in a suitable solvent.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Cell lysis buffer.

  • 96-well cell culture plates.

  • LC-MS/MS system.

Methodology:

  • Cell Seeding: Seed the transfected and mock cells into 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with test compounds or vehicle control in assay buffer at 37°C.

  • Uptake Initiation: Add this compound to each well to initiate the uptake.

  • Incubation: Incubate for a defined period at 37°C. The incubation time should be within the linear range of uptake.

  • Uptake Termination: Rapidly wash the cells with ice-cold assay buffer to remove extracellular this compound.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Analysis: Analyze the cell lysate for the concentration of this compound using a validated LC-MS/MS method. Normalize the concentration to the protein content of each well.

Data Analysis:

Calculate the net uptake by subtracting the uptake in mock cells from that in transporter-expressing cells. Determine the percent inhibition for each test compound and calculate IC₅₀ values for active compounds.

Workflow Diagram:

Transporter_Uptake_Assay cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis A Seed Transfected & Mock Cells B Wash Cells A->B C Pre-incubate with Test Compounds B->C D Add Psilocin O-Glucuronide C->D E Incubate at 37°C D->E F Wash & Lyse Cells E->F G LC-MS/MS Analysis of Intracellular Glucuronide F->G H Data Analysis (Net Uptake, IC50) G->H Psilocybin_Metabolism Psilocybin Psilocybin Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Dephosphorylation (Alkaline Phosphatase) Psilocin_Glucuronide This compound (Inactive Metabolite) Psilocin->Psilocin_Glucuronide Glucuronidation (UGT1A9, UGT1A10) Excretion Renal Excretion Psilocin_Glucuronide->Excretion

References

Application of Psilocin O-Glucuronide in Psychedelic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilocybin, a naturally occurring psychedelic compound found in certain species of mushrooms, is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin.[1][2] Psilocin is the primary mediator of the psychoactive effects associated with psilocybin, which are largely attributed to its agonist activity at serotonin (B10506) receptors, particularly the 5-HT2A subtype.[3][4] The main metabolic pathway for psilocin is glucuronidation, a Phase II metabolic process that conjugates psilocin with glucuronic acid to form Psilocin O-Glucuronide.[1][5] This glucuronide is the major urinary metabolite of psilocybin and is considered to be pharmacologically inactive.[1]

The study of this compound is crucial for a comprehensive understanding of the pharmacokinetics and disposition of psilocybin. Its stable nature compared to the more labile psilocin makes it a reliable biomarker for psilocybin intake in clinical and forensic settings.[6][7] Furthermore, characterizing the formation and elimination of this metabolite is essential for evaluating potential drug-drug interactions and understanding inter-individual variability in response to psilocybin.

These application notes provide detailed protocols for the synthesis, in vitro analysis, and in vivo evaluation of this compound, as well as methods for its quantification in biological matrices.

Data Presentation

Table 1: Pharmacokinetic Parameters of Psilocin and this compound in Mice
ParameterPsilocinThis compoundReference
Cmax (ng/mL) 198 ± 28521 ± 57[8]
tmax (h) 0.30 ± 0.110.35 ± 0.14[8]
Elimination Half-life (t½) (h) 0.91 ± 0.110.97 ± 0.06[9]
Table 2: Pharmacokinetic Parameters of Psilocin in Humans (Oral Psilocybin Administration)
DoseCmax (ng/mL)tmax (h)Elimination Half-life (t½) (h)Reference
15 mg 11 (10-13)~21.8 (1.7–2.0)[10]
25 mg 17 (16-19)~21.4 (1.2–1.7)[10]
30 mg 21 (19-24)~21.8 (1.6–1.9)[10]
Table 3: Receptor Binding Affinity (Ki) of Psilocin for Human Serotonin Receptors
ReceptorKi (nM)Reference
5-HT2A ~6[3]
5-HT2C ~14[3]
5-HT1A ~100[3]

Experimental Protocols

Synthesis of this compound

This protocol is based on a two-step chemical synthesis method.[6][7]

Materials:

  • Psilocin

  • Methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-d-glucopyranuronate

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Dichloromethane (B109758) (DCM)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727) (MeOH)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Protocol:

  • Glucuronidation Reaction:

    • Dissolve psilocin in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

    • Add methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-d-glucopyranuronate to the solution.

    • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Slowly add boron trifluoride diethyl etherate (BF3·OEt2) to the cooled mixture.

    • Allow the reaction to proceed for the appropriate time, monitoring by a suitable method (e.g., TLC).

  • Deprotection:

    • Quench the reaction and remove the solvent under reduced pressure.

    • Dissolve the residue in a mixture of methanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Purification:

    • Neutralize the reaction mixture and extract the product.

    • Purify the crude this compound using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC to obtain the final product.

    • Characterize the purified product using analytical techniques such as NMR and mass spectrometry.

In Vitro Glucuronidation Assay of Psilocin

This protocol is adapted from in vitro metabolism studies using human liver microsomes (HLM) or recombinant UGT enzymes.[8][11]

Materials:

  • Psilocin

  • Human liver microsomes (HLM) or recombinant UGT1A9/UGT1A10 enzymes

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Alamethicin (B1591596) (for microsomal assays)

  • Dithiothreitol (DTT) (optional, as an antioxidant for psilocin)

  • Ice-cold perchloric acid or acetonitrile (B52724) to terminate the reaction

  • LC-MS/MS system for analysis

Protocol:

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, MgCl2, and either HLM or recombinant UGT enzymes.

    • If using HLM, pre-incubate with alamethicin to activate the enzymes.

    • If desired, add DTT to prevent oxidative degradation of psilocin.

  • Pre-incubation:

    • Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate Reaction:

    • Add psilocin (dissolved in a suitable solvent, e.g., methanol, at a low final concentration) to the pre-incubated mixture.

    • Initiate the glucuronidation reaction by adding UDPGA.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 0, 15, 30, 60, 90, 120 minutes), protected from light.

  • Terminate Reaction:

    • Stop the reaction by adding an equal volume of ice-cold perchloric acid or acetonitrile.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of this compound using a validated LC-MS/MS method.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for conducting a pharmacokinetic study of psilocybin and its metabolites in mice or rats.[8][12]

Materials:

  • Psilocybin

  • Experimental animals (e.g., male C57BL/6J mice)

  • Vehicle for drug administration (e.g., saline)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Anesthesia (if required for blood collection)

  • Centrifuge

  • Freezer (-80°C) for sample storage

  • LC-MS/MS system for analysis

Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate animals to the housing conditions for at least one week before the experiment.

    • Administer a defined dose of psilocybin to the animals (e.g., 3 mg/kg, per os).

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

    • Collect blood via an appropriate route (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).

    • Place blood samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean, labeled tubes.

  • Sample Storage:

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples and prepare them for analysis (e.g., protein precipitation or solid-phase extraction).

    • Quantify the concentrations of psilocin and this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, tmax, AUC, t½) for both psilocin and this compound.

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in biological matrices.[13][14][15]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 or biphenyl (B1667301) column)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • This compound analytical standard

  • Internal standard (e.g., deuterated psilocin or a structurally similar compound)

  • Biological matrix (e.g., plasma, urine)

  • Sample preparation reagents (e.g., methanol for protein precipitation, solid-phase extraction cartridges)

Protocol:

  • Sample Preparation:

    • Protein Precipitation (for plasma): Add a volume of cold methanol (e.g., 3 volumes) containing the internal standard to the plasma sample. Vortex and then centrifuge to pellet the proteins. Transfer the supernatant for analysis.

    • Dilute-and-Shoot (for urine): Dilute the urine sample with the initial mobile phase containing the internal standard.

    • Solid-Phase Extraction (for cleaner samples): Condition an appropriate SPE cartridge. Load the sample, wash the cartridge to remove interferences, and then elute the analyte and internal standard. Evaporate the eluent and reconstitute in the initial mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample onto the LC system.

    • Use a gradient elution with the mobile phases to achieve chromatographic separation of this compound from other matrix components and metabolites.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize the MRM transitions for both this compound and the internal standard (precursor ion → product ion).

  • Quantification:

    • Generate a calibration curve using known concentrations of the this compound analytical standard in the same biological matrix.

    • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

Psilocybin Psilocybin (Prodrug) Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Dephosphorylation 5HT2A_Receptor 5-HT2A Receptor Psilocin->5HT2A_Receptor Agonist Binding Psilocin_O_Glucuronide This compound (Inactive Metabolite) Psilocin->Psilocin_O_Glucuronide Glucuronidation Signaling_Cascade Intracellular Signaling (e.g., PLC, IP3, DAG) 5HT2A_Receptor->Signaling_Cascade Psychedelic_Effects Psychedelic Effects Signaling_Cascade->Psychedelic_Effects Excretion Renal Excretion Psilocin_O_Glucuronide->Excretion Alkaline_Phosphatase Alkaline Phosphatase Alkaline_Phosphatase->Psilocin UGT1A9_1A10 UGT1A9/1A10 UGT1A9_1A10->Psilocin_O_Glucuronide

Caption: Metabolic pathway of psilocybin and mechanism of action of psilocin.

start Start: Prepare Reaction Mixture (Buffer, MgCl2, HLM/UGTs) preincubation Pre-incubate at 37°C start->preincubation add_psilocin Add Psilocin preincubation->add_psilocin initiate_reaction Initiate with UDPGA add_psilocin->initiate_reaction incubation Incubate at 37°C (Time course) initiate_reaction->incubation terminate Terminate Reaction (e.g., Acetonitrile) incubation->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the in vitro glucuronidation of psilocin.

5HT2A_Receptor 5-HT2A Receptor (GPCR) Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation downstream Downstream Effects Ca_release->downstream PKC_activation->downstream

Caption: Simplified 5-HT2A receptor signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Analytical Detection of Psilocin-O-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of psilocin-O-glucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analytical detection of psilocin-O-glucuronide?

The main challenges include:

  • Analyte Stability: Psilocin, the de-conjugated form of psilocin-O-glucuronide, is unstable in biological samples and aqueous solutions, complicating its analysis.[1][2] Psilocin-O-glucuronide is more stable than psilocin, making it a more reliable target for detection.[1][3]

  • Lack of Commercial Standards: Psilocin-O-glucuronide is not commercially available as a reference standard, which hinders method development and validation.[1][4]

  • Indirect Detection Methodologies: Most detection methods are indirect, relying on the enzymatic hydrolysis of psilocin-O-glucuronide to psilocin prior to analysis. The efficiency of this hydrolysis step is critical for accurate quantification.[5][6]

  • Isomeric Interference: Psilocin has an endogenous isomer, bufotenine, which can be difficult to distinguish by mass spectrometry alone, necessitating effective chromatographic separation.[1][7]

Q2: Why is indirect detection of psilocin-O-glucuronide via hydrolysis to psilocin the common approach?

Indirect detection is common primarily due to the historical and ongoing lack of commercially available certified reference standards for psilocin-O-glucuronide.[1][4] This makes the direct quantification of the glucuronide conjugate challenging. The hydrolysis approach allows for quantification using the more readily available psilocin standards. Furthermore, this method increases the overall amount of detectable psilocin, as a significant portion exists in its conjugated form in biological samples.[8]

Q3: Which enzymatic hydrolysis method is recommended for psilocin-O-glucuronide?

Enzymatic hydrolysis using β-glucuronidase derived from Escherichia coli is the most effective method for complete hydrolysis of psilocin-O-glucuronide.[1][3][5] Studies have shown it to be superior to β-glucuronidases from other sources such as Helix pomatia and bovine liver, which result in incomplete hydrolysis.[5] Acid and alkaline hydrolysis methods are not considered suitable.[5]

Q4: How does the stability of psilocin-O-glucuronide compare to psilocin?

Psilocin-O-glucuronide is significantly more stable than psilocin, especially in biological matrices.[1][3] This increased stability extends the detection window for psilocybin use in forensic and clinical settings.[1][4] While psilocin can degrade rapidly, particularly at room temperature, psilocin-O-glucuronide shows greater short-term and long-term stability in frozen samples.[3]

Troubleshooting Guides

Issue 1: Low or No Detection of Psilocin After Hydrolysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Enzymatic Hydrolysis Verify the source and activity of the β-glucuronidase. E. coli derived enzyme is recommended.[3][5] Optimize hydrolysis conditions, including pH, temperature, and incubation time.
Psilocin Degradation Psilocin is unstable. Add a stabilizing agent such as ascorbic acid to samples, especially serum, to prevent degradation during incubation.[1][3] Minimize sample exposure to light and air.[2] Analyze samples as promptly as possible after collection.[9]
Inefficient Extraction Review and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to ensure efficient recovery of psilocin.
Instrumental Issues Check the sensitivity and calibration of the analytical instrument (e.g., LC-MS/MS). Ensure the mass transitions for psilocin are correctly set.
Issue 2: Poor Chromatographic Resolution and Peak Shape

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Isomeric Interference Bufotenine, an isomer of psilocin, may co-elute. Adjust the chromatographic gradient, mobile phase composition, or select a different column to achieve baseline separation.[7]
Matrix Effects Biological matrices can cause ion suppression or enhancement in mass spectrometry.[10] Employ a more rigorous sample clean-up procedure or use a matrix-matched calibration curve.
Inappropriate Column Chemistry Ensure the selected analytical column is suitable for the separation of polar basic compounds like psilocin.

Experimental Protocols

Optimized Enzymatic Hydrolysis of Psilocin-O-Glucuronide in Urine

This protocol is based on the findings of Kamata et al. (2003).[5]

  • Sample Preparation: To 1 mL of urine sample, add 5000 units of E. coli β-glucuronidase.

  • pH Adjustment: Adjust the pH of the mixture to 6.0.

  • Incubation: Incubate the sample at 37°C for 2 hours.

  • Extraction: Following incubation, proceed with the established extraction method (e.g., SPE or LLE) for psilocin.

Quantitative Data Summary

Table 1: Comparison of β-Glucuronidase Sources for Hydrolysis of Psilocin-O-Glucuronide

Enzyme SourceHydrolysis EfficiencyReference
Escherichia coliComplete[3][5]
Helix pomatiaIncomplete[3][5]
Bovine Liver (Type B-1)Incomplete[5]
AmpullariaIncomplete[5]

Table 2: Recommended Hydrolysis Conditions for Psilocin-O-Glucuronide

ParameterRecommended ConditionReference
EnzymeE. coli β-glucuronidase[3][5]
Enzyme Concentration5000 units/mL of urine[5]
pH6.0[5]
Temperature37°C[5]
Incubation Time2 hours[5]

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Urine, Serum) AddEnzyme Add E. coli β-glucuronidase Sample->AddEnzyme AddStabilizer Add Ascorbic Acid (for serum) Sample->AddStabilizer Incubate Incubate (37°C, 2h, pH 6) AddEnzyme->Incubate Hydrolysis SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Incubate->SPE Cleavage of Glucuronide AddStabilizer->Incubate LCMS LC-MS/MS Analysis SPE->LCMS Purified Psilocin Data Data Acquisition and Quantification LCMS->Data

Caption: Indirect analytical workflow for psilocin-O-glucuronide detection.

Troubleshooting_Logic Start Low/No Psilocin Signal CheckHydrolysis Incomplete Hydrolysis? Start->CheckHydrolysis CheckDegradation Psilocin Degradation? CheckHydrolysis->CheckDegradation No Sol_Hydrolysis Optimize Hydrolysis: - Use E. coli enzyme - Check pH, temp, time CheckHydrolysis->Sol_Hydrolysis Yes CheckExtraction Extraction Inefficiency? CheckDegradation->CheckExtraction No Sol_Degradation Prevent Degradation: - Add ascorbic acid - Protect from light/air CheckDegradation->Sol_Degradation Yes CheckInstrument Instrument Issue? CheckExtraction->CheckInstrument No Sol_Extraction Optimize SPE/LLE Protocol CheckExtraction->Sol_Extraction Yes Sol_Instrument Calibrate & Check Instrument Settings CheckInstrument->Sol_Instrument Yes

Caption: Troubleshooting flowchart for low psilocin detection.

References

improving the stability of psilocin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the stability of psilocin during your experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: My psilocin samples are degrading quickly after preparation. What are the main causes?

A1: Psilocin is notoriously unstable and susceptible to degradation from several factors. The primary cause is oxidation, which is accelerated by exposure to light, air (oxygen), elevated temperatures, and non-acidic pH levels.[1][2] In aqueous solutions at room temperature, significant degradation of 30%-70% can occur within just two hours.[1] When working with biological samples like blood, psilocin can be degraded by both non-enzymatic and enzymatic processes.[1]

Q2: What is the visual evidence of psilocin degradation?

A2: A characteristic sign of psilocin oxidation is the formation of a blue-colored product.[3][4] This occurs when the 4-hydroxy group of the psilocin molecule is oxidized, leading to the formation of o-quinone or iminoquinone structures which can then oligomerize.[1][3] If your sample solution turns blue, it is a strong indicator that your analyte is degrading.

Q3: How can I prevent or minimize psilocin degradation during my sample preparation?

A3: To enhance psilocin stability, it is crucial to control the environmental conditions of your experiment. Key strategies include:

  • Use of Antioxidants: The most common and effective method is the addition of an antioxidant to your samples. Ascorbic acid (Vitamin C) is widely used for this purpose.[1][5][6][7]

  • Protection from Light: Psilocin is photosensitive. Always use amber glass vials or tubes and minimize exposure to ambient light during all stages of sample preparation and storage.

  • Temperature Control: Keep samples on ice or at refrigerated temperatures (around 4°C) whenever possible.[8] Avoid prolonged exposure to room temperature.[8]

  • pH Control: Psilocin is more stable in acidic conditions.[9] Using acidified solvents for extraction and dilution can help prevent degradation.[2][10]

  • Inert Atmosphere: When possible, work under an inert gas like nitrogen to minimize contact with oxygen. This is particularly important during evaporation steps.[8]

Q4: What concentration of ascorbic acid is recommended for stabilizing psilocin?

A4: A frequently cited concentration for ascorbic acid in stabilizing psilocin in biological samples is 25 mM.[1][5] However, it's important to note that even with the addition of ascorbic acid, some degradation (greater than 5%) can still occur, so it should be used in conjunction with other protective measures.[1][5]

Q5: Are there alternatives to ascorbic acid for stabilizing psilocin?

A5: Yes, other antioxidants can be used. Some potential alternatives include α-Tocopherol acetate, butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and various sulfites like sodium bisulfite or sodium metabisulfite.[1] Additionally, forming psilocin into a salt, such as psilocin tartrate, has been shown to improve its stability in solution compared to the free base form.[11]

Troubleshooting Guides

Problem 1: I'm seeing a significant loss of psilocin in my blood/plasma samples, even with refrigeration.

  • Possible Cause: Enzymatic degradation is likely occurring in addition to oxidation. Also, freezing blood or plasma samples has been reported to cause an irreproducible loss of psilocin.[8]

  • Troubleshooting Steps:

    • Add an Antioxidant Immediately: Add ascorbic acid to your blood or plasma samples as soon as possible after collection to a final concentration of 25 mM.[1][5]

    • Optimize Storage Temperature: For short-term storage (up to 7 days), refrigeration at 4°C has been shown to be more effective than freezing for preserving psilocin in blood samples.[8] Samples stored at room temperature can see a 90% loss after one week.[8]

    • Protein Precipitation: Promptly perform a protein precipitation step using cold methanol (B129727) or acetonitrile (B52724) to remove enzymes that can degrade psilocin.

Problem 2: My psilocin standard solutions are showing inconsistent concentrations.

  • Possible Cause: The solvent and storage conditions may not be optimal. Psilocin is unstable in aqueous solutions and is sensitive to light.

  • Troubleshooting Steps:

    • Solvent Choice: Prepare standard solutions in an acidified solvent, such as methanol with 0.1% formic acid, to improve stability.

    • Light Protection: Store your standard solutions in amber vials and in the dark.[12] Studies have shown that excluding light can extend the stability of aqueous psilocin solutions to seven days.[13][14]

    • Fresh Preparation: Prepare fresh standard solutions regularly and avoid using old stock.

Problem 3: I am observing low recovery of psilocin after solid-phase extraction (SPE).

  • Possible Cause: Psilocin may be degrading on the SPE column or during the elution and evaporation steps.

  • Troubleshooting Steps:

    • Acidify Solvents: Ensure all solvents used in the SPE procedure, including washing and elution buffers, are appropriately acidified.

    • Incorporate Antioxidants: Add ascorbic acid to the sample before loading it onto the SPE column.[8]

    • Gentle Evaporation: If an evaporation step is necessary, use a stream of nitrogen gas instead of a vacuum, and avoid excessive heat.[8]

Data Presentation

Table 1: Psilocin Stability in Blood Under Various Storage Conditions

Storage TemperatureDurationApproximate Psilocin LossCitation
Room Temperature1 week~90%[8]
4°C (Refrigerated)7 daysStable[8]
FrozenN/AIrreproducible Degradation[8]

Table 2: Stability of Psilocin in Processed Samples

ConditionDurationStabilityCitation
Processed Samples (in autosampler)at least 26 hoursStable[8]
Freeze-Thaw Cycles (in plasma)3 cyclesStable[15]
Cold Storage (processed plasma)14 daysStable[15]
Aqueous Solution (protected from light)7 daysStable[13][14]
Aqueous Solution (exposed to light)14 days~50% peak loss[1]

Experimental Protocols

Protocol 1: Extraction of Psilocin from Plasma for LC-MS/MS Analysis

This protocol is adapted from validated methods for psilocin quantification in plasma.

  • Sample Preparation:

    • To 150 µL of human plasma, add an appropriate internal standard (e.g., psilocin-d10).

    • Add a stabilizing agent, such as ascorbic acid.

  • Protein Precipitation:

    • Add 3 volumes of cold acetonitrile to the plasma sample.

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Back-Extraction (optional, for cleaner sample):

    • Transfer the supernatant to a new tube.

    • Add dichloromethane (B109758) for back-extraction of psilocin.

    • Vortex and centrifuge to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer containing psilocin to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 5.0 mM ammonium (B1175870) formate, 0.1% Formic Acid in water/acetonitrile).

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Extraction of Psilocin from Mushroom Material

This protocol is based on established methods for extracting psilocybin and psilocin from fungal biomass.

  • Sample Homogenization:

    • Dry the mushroom material to a constant weight.

    • Grind the dried material into a fine, homogenous powder. A cryo-mill can be used for this purpose.[16]

  • Extraction:

    • Weigh out approximately 50 mg of the mushroom powder into a centrifuge tube.

    • Add 3 mL of an acidified extraction solvent, such as 5% acetic acid in methanol.[16]

    • Vortex the mixture for 30 minutes at 2500 rpm.[16]

    • Centrifuge for 10 minutes at 4000 rpm.[16]

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with an additional 2 mL of the extraction solvent, then combine the supernatants.[16]

  • Dilution and Analysis:

    • Bring the final volume of the combined supernatant to 10 mL with water.

    • Further dilute the sample as needed with water to fall within the calibration range of your analytical instrument.[16]

    • Spike with an internal standard (e.g., psilocin-d10) before analysis by LC-MS/MS.[16]

Visualizations

Psilocin_Degradation_Pathway Psilocybin Psilocybin Psilocin Psilocin (4-hydroxy-N,N-dimethyltryptamine) Psilocybin->Psilocin Dephosphorylation (Alkaline Phosphatase) Intermediate Reactive Intermediate (e.g., semiquinone radical) Psilocin->Intermediate Oxidation (Enzymatic or Non-Enzymatic) Blue_Product Blue Quinoid Products (Oligomers) Intermediate->Blue_Product Oligomerization Sample_Prep_Workflow cluster_collection Sample Collection cluster_stabilization Stabilization cluster_extraction Extraction cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine) Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Biological_Sample->Add_Antioxidant Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) Add_Antioxidant->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation (under Nitrogen) SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

References

Technical Support Center: Optimization of β-Glucuronidase Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-glucuronidase hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure complete cleavage of glucuronide conjugates in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is β-glucuronidase and why is it used in sample analysis?

A1: β-glucuronidase is a hydrolase enzyme that catalyzes the cleavage of β-D-glucuronic acid residues from various molecules.[1][2][3] In drug metabolism, many compounds are conjugated with glucuronic acid to increase their water solubility and facilitate their excretion from the body.[1] This process, known as glucuronidation, primarily occurs in the liver.[1] For analytical purposes, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is often necessary to remove the glucuronide moiety to accurately quantify the parent drug or metabolite.[4] Enzymatic hydrolysis with β-glucuronidase is a common and gentle method to achieve this cleavage.[5]

Q2: What are the critical factors to consider for optimizing β-glucuronidase hydrolysis?

A2: Several factors significantly impact the efficiency of enzymatic hydrolysis and must be optimized for complete cleavage. These include:

  • pH: The pH of the reaction buffer is one of the most critical factors.[6] Each β-glucuronidase from different sources has an optimal pH range for activity.[5][7]

  • Temperature: Incubation temperature affects the rate of the enzymatic reaction.[8] However, excessively high temperatures can lead to enzyme denaturation and loss of activity.[8]

  • Incubation Time: The duration of the incubation period is crucial to ensure the reaction goes to completion.

  • Enzyme Source and Concentration: β-glucuronidases are available from various sources (e.g., E. coli, snail, limpet, abalone, recombinant) and their activities and optimal conditions can differ significantly.[5][7][9][10] The concentration of the enzyme used should be sufficient for the amount of conjugated analyte in the sample.

  • Sample Matrix: The biological matrix (e.g., urine, plasma, tissue homogenate) can contain endogenous substances that may inhibit enzyme activity.[4][11]

Q3: How do I choose the right β-glucuronidase enzyme for my application?

A3: The choice of enzyme depends on the specific analyte, the sample matrix, and the desired experimental conditions. Recombinant enzymes often offer higher purity and less lot-to-lot variability.[7][10] Some newer recombinant enzymes are optimized for rapid hydrolysis at room temperature.[12][13][14] Enzymes from sources like Helix pomatia may also contain sulfatase activity, which can be beneficial or detrimental depending on the experimental goals.[7] It is often necessary to empirically test enzymes from different sources to find the most effective one for a specific glucuronide metabolite.[9]

Q4: Can substances in my sample inhibit the hydrolysis reaction?

A4: Yes, biological samples, particularly urine, can contain inhibitors of β-glucuronidase.[11][13] These inhibitors can be endogenous compounds or other drugs and metabolites present in the sample.[11] The presence of inhibitors can lead to incomplete hydrolysis and underestimation of the analyte concentration.[13] Strategies to mitigate inhibition include diluting the sample with buffer or using sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[6][11]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Incomplete Hydrolysis 1. Suboptimal pH.[6] 2. Incorrect incubation temperature. 3. Insufficient incubation time. 4. Inadequate enzyme concentration. 5. Presence of inhibitors in the sample matrix.[11][13] 6. Inappropriate enzyme source for the specific analyte.[5][9]1. Optimize the pH of the reaction buffer. The optimal pH can be substrate-dependent.[6][15] 2. Verify and optimize the incubation temperature according to the enzyme manufacturer's recommendations. Some enzymes work well at room temperature, while others require elevated temperatures (e.g., 37-65°C).[7][14] 3. Increase the incubation time. Perform a time-course experiment to determine the optimal duration.[5] 4. Increase the enzyme concentration. Note that a significant increase may not always lead to a proportional increase in conversion. 5. Dilute the urine sample with buffer (a minimum of 3-fold dilution is recommended).[6][16] Consider a sample cleanup step prior to hydrolysis.[11] 6. Test β-glucuronidase from different sources (e.g., recombinant, E. coli, abalone, limpet) to find one with higher activity towards your analyte.[9][10]
High Variability Between Replicates 1. Inconsistent pipetting of enzyme or sample. 2. Non-homogenous sample. 3. Fluctuations in incubation temperature. 4. Variable levels of inhibitors across different sample aliquots.[13]1. Ensure accurate and consistent pipetting techniques. Use calibrated pipettes. 2. Thoroughly vortex or mix samples before aliquoting. 3. Use a calibrated incubator or water bath to maintain a stable temperature. 4. Ensure consistent sample pretreatment to minimize inhibitor variability.[6]
Analyte Degradation 1. Extreme pH or temperature conditions. 2. Instability of the deconjugated analyte under the hydrolysis conditions.1. Use milder hydrolysis conditions. Some modern recombinant enzymes allow for hydrolysis at room temperature and neutral pH.[12][13] 2. Minimize the incubation time to what is necessary for complete cleavage. Analyze samples immediately after hydrolysis.
False Negative Results 1. Complete inhibition of the enzyme.[13] 2. Very low concentration of the analyte. 3. Inefficient hydrolysis of a particularly difficult-to-cleave glucuronide (e.g., some steroid or opioid glucuronides).[5][17]1. Include a positive control with a known glucuronide conjugate to verify enzyme activity in your matrix.[7] 2. Optimize your analytical method (e.g., LC-MS/MS) for higher sensitivity. 3. For challenging analytes, a longer incubation time, higher enzyme concentration, or a specific enzyme source known to be effective for that class of compounds may be required.[5][11]

Quantitative Data Summary

The optimal conditions for β-glucuronidase hydrolysis are highly dependent on the enzyme source and the specific glucuronide conjugate being analyzed. The following tables summarize some reported experimental conditions.

Table 1: Comparison of β-Glucuronidase Enzymes and their Optimal Conditions

Enzyme SourceCommon Commercial NamesOptimal pHOptimal Temperature (°C)Key Characteristics
Escherichia coli (recombinant)IMCSzyme®, BGTurbo®6.0 - 7.0[7]37 - 65[7]High purity, low lot-to-lot variability, often faster hydrolysis times. Some are optimized for room temperature hydrolysis.[7][12]
Abalone (Haliotis rufescens)Red Abalone β-Glucuronidase4.0 - 5.0[7]55 - 65[7]Broad substrate specificity.[7]
Snail (Helix pomatia)-4.5 - 5.0[7]37[7]Contains both β-glucuronidase and sulfatase activity.[7]
Limpet (Patella vulgata)-4.5[9]60 - 65Effective for a range of compounds.
Bovine Liver-4.4 - 5.2[4][18]37[9]Activity can be enhanced by certain salts like Na2SO4 for some substrates.[11]

Table 2: Exemplary Hydrolysis Protocols for Different Analyte Classes

Analyte ClassEnzyme Source/ProductEnzyme ConcentrationBuffer/pHTemperature (°C)Incubation TimeReference
CannabinoidsRecombinant2000 IU2 M Sodium Phosphate, pH 6.83716 h[19]
Opioids, Benzodiazepines, SteroidsE. coli Type IX-A10 kU/mLpH 5.0 or 6.060120 min
CodeineLimpet10 units/μL-60>1 h for >95% conversion[9]
TemazepamAbalone, E. coli, Limpet, Snail1 unit/μL-60< 1 h[9]
Psychoactive DrugsB-One® (recombinant)-pH 6.8Room Temperature3 min[14]
General Drug PanelB-One "All-in-One"1:1 ratio with urinePre-bufferedRoom Temperature15 min[12]

Experimental Protocols

General Protocol for β-Glucuronidase Hydrolysis Optimization

This protocol provides a framework for optimizing hydrolysis conditions. Specific parameters should be adjusted based on the enzyme manufacturer's recommendations and the analytical method.

  • Sample Preparation:

    • Thaw frozen samples (e.g., urine, plasma) and vortex to ensure homogeneity.

    • To mitigate matrix effects, especially with urine, dilute the sample with a buffer. A 1:3 or 1:4 sample-to-buffer ratio is a good starting point.[6]

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a 96-well plate, add the appropriate volume of the prepared sample.

    • Add the internal standard if required by the analytical method.

    • Add the reaction buffer to achieve the desired final pH. It is crucial to test a range of pH values (e.g., 4.5, 5.5, 6.5, 7.0) to determine the optimum for your enzyme and analyte.

    • Add the β-glucuronidase enzyme. The amount of enzyme should be optimized; start with the manufacturer's recommendation and test higher and lower concentrations.

  • Incubation:

    • Securely cap the tubes or seal the plate.

    • Incubate at the desired temperature. Test a range of temperatures (e.g., room temperature, 37°C, 55°C, 65°C).

    • Incubate for a specific duration. A time-course experiment (e.g., 30 min, 1h, 2h, 4h, overnight) is essential to determine the minimum time required for complete cleavage.

  • Reaction Termination and Sample Cleanup:

    • Terminate the reaction by adding a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins and the enzyme.

    • Alternatively, the reaction can be stopped by adding a strong acid or base, depending on the subsequent cleanup and analysis steps.

    • Centrifuge the samples to pellet the precipitate.

    • Perform sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte of interest.

  • Analysis:

    • Analyze the extracted samples using the intended analytical method (e.g., LC-MS/MS) to quantify the concentration of the deconjugated analyte.

    • Calculate the hydrolysis efficiency by comparing the analyte concentration in the enzyme-treated samples to a fully hydrolyzed control or a standard of the free analyte.

Visualizations

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Dilution Sample Dilution & Buffering Sample->Dilution Add_Enzyme Add β-Glucuronidase Dilution->Add_Enzyme Incubation Incubation (Optimized Time & Temp) Add_Enzyme->Incubation Termination Reaction Termination & Protein Precipitation Incubation->Termination Cleanup Sample Cleanup (e.g., SPE, LLE) Termination->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Troubleshooting_Logic cluster_primary_checks Primary Optimization Parameters cluster_secondary_checks Secondary Factors Start Incomplete Hydrolysis Observed Check_pH Is pH optimal for the enzyme and substrate? Start->Check_pH Check_Temp Is temperature optimal? Check_pH->Check_Temp [Yes] Solution Complete Hydrolysis Achieved Check_pH->Solution [No, Optimized] Check_Time Is incubation time sufficient? Check_Temp->Check_Time [Yes] Check_Temp->Solution [No, Optimized] Check_Enzyme_Conc Is enzyme concentration adequate? Check_Time->Check_Enzyme_Conc [Yes] Check_Time->Solution [No, Optimized] Check_Inhibitors Could inhibitors be present? Check_Enzyme_Conc->Check_Inhibitors [Yes] Check_Enzyme_Conc->Solution [No, Optimized] Check_Enzyme_Source Is it the right enzyme source? Check_Inhibitors->Check_Enzyme_Source [Yes] Check_Inhibitors->Solution [No, Mitigated] Check_Enzyme_Source->Solution [Optimized]

References

minimizing ion suppression in LC-MS/MS analysis of Psilocin O-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of Psilocin O-Glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1][2] This is a significant concern for this compound, a polar metabolite of psilocybin, because it is often analyzed in complex biological matrices like plasma or urine.[3][4] These matrices contain endogenous substances such as salts, phospholipids (B1166683), and proteins that can co-elute with the analyte and compete for ionization in the mass spectrometer's source, ultimately compromising the accuracy, sensitivity, and reproducibility of the analysis.[1][5][6]

Q2: What are the common sources of ion suppression in the analysis of this compound?

A2: The primary sources of ion suppression for a polar molecule like this compound in biological samples include:

  • Endogenous Matrix Components: Phospholipids, salts, urea, and proteins are major contributors to ion suppression in plasma and urine samples.[5][7]

  • Mobile Phase Additives: While necessary for good chromatography, some mobile phase additives can cause ion suppression. For example, trifluoroacetic acid (TFA) is a strong ion-pairing agent that can significantly suppress the signal in electrospray ionization (ESI).[8]

  • Co-administered Drugs and their Metabolites: Other compounds present in the sample can co-elute with this compound and interfere with its ionization.[9]

Q3: How can I determine if ion suppression is affecting my analysis?

A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[7][10] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the otherwise stable baseline signal of the analyte indicates the retention times at which co-eluting matrix components are causing ion suppression.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and minimizing ion suppression for this compound analysis.

Issue 1: Low signal intensity and poor reproducibility for this compound.

This is a classic symptom of ion suppression. The following workflow can help identify and mitigate the issue.

Caption: A logical workflow for troubleshooting ion suppression.

Step 1: Evaluate and Optimize Sample Preparation

Effective sample preparation is the most critical step in reducing matrix effects.[1][6]

  • Problem: Your current method (e.g., simple protein precipitation) is insufficient for removing interfering matrix components. Protein precipitation is fast but often leaves behind significant amounts of phospholipids and other small molecules that cause ion suppression.[7][8]

  • Solution: Employ a more rigorous sample preparation technique. The choice depends on the sample matrix and available resources.

Method Principle Pros Cons Recommendation for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Inefficient at removing phospholipids and salts, leading to significant ion suppression.[8][9]Generally not recommended as a standalone method for complex matrices.
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent, leaving interfering substances in the aqueous layer.Better cleanup than PPT.[9]Can be labor-intensive and may have lower recovery for highly polar analytes.May not be ideal for the highly polar this compound unless a suitable ion-pairing agent is used.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution, while matrix components are washed away.Provides the cleanest extracts and can concentrate the analyte.[1][5]More time-consuming and costly; requires method development.Highly Recommended. A mixed-mode or ion-exchange SPE cartridge can effectively retain the polar and potentially charged this compound while removing interfering compounds.[11][12]

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Cartridge Selection: Choose a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak acidic buffer (e.g., 2% formic acid in water).

  • Sample Loading: Pretreat the plasma sample (e.g., 0.5 mL) by adding an equal volume of the equilibration buffer. Load the pretreated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove unbound matrix components, followed by 1 mL of methanol to remove less polar interferences.

  • Elution: Elute the this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Step 2: Optimize Chromatographic Conditions

Chromatographic separation of this compound from co-eluting matrix components is crucial for minimizing ion suppression.[8]

  • Problem: In reversed-phase (RP) chromatography, the highly polar this compound may have poor retention and elute early with other polar interferences.

  • Solution: Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for the retention and separation of polar compounds.[13][14][15]

Parameter Reversed-Phase (RP) Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., bare silica, amide)
Mobile Phase High aqueous content for elution of polar analytesHigh organic content for retention of polar analytes
Typical Gradient Increasing organic contentIncreasing aqueous content
Suitability for this compound May result in poor retention and co-elution with polar interferences.Recommended for better retention and separation from early-eluting matrix components.[7]

Mobile Phase Additives:

The choice and concentration of mobile phase additives can significantly impact ionization efficiency.

Additive Typical Concentration Effect on Ionization Recommendation
Formic Acid 0.1%Generally provides good protonation in positive ion mode with minimal suppression.[8]Recommended for positive ESI analysis of this compound.
Ammonium Formate 5-10 mMCan improve peak shape and is compatible with ESI.A good choice, especially for HILIC separations.
Trifluoroacetic Acid (TFA) 0.05-0.1%Strong ion-pairing agent that can cause significant ion suppression in ESI.Not Recommended.
Difluoroacetic Acid (DFA) 0.1%A compromise between the good chromatography of TFA and the better MS compatibility of formic acid.[16]Can be considered if peak shape is an issue with formic acid.
Step 3: Adjust Mass Spectrometry Parameters

While less impactful than sample preparation and chromatography for mitigating matrix effects, optimizing MS parameters can still improve the signal-to-noise ratio.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like this compound.[17] Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression but may be less efficient for ionizing polar, non-volatile compounds.[2][10]

  • Ionization Mode: this compound can be analyzed in either positive or negative ion mode. It is advisable to test both modes to determine which provides better sensitivity and less interference for your specific matrix.

  • Source Parameters: Optimize parameters such as capillary voltage, gas flow rates, and temperature to ensure efficient desolvation and ionization.

Visualization of the LC-MS/MS Workflow

cluster_1 Optimized LC-MS/MS Workflow for this compound Sample Biological Sample (Plasma/Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE HILIC HILIC Separation SPE->HILIC MSMS Tandem Mass Spectrometry (MS/MS) HILIC->MSMS Data Data Analysis MSMS->Data

Caption: Recommended workflow for this compound analysis.

References

Technical Support Center: Addressing Cross-Reactivity in Immunoassays for Psilocybin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for psilocybin metabolites. The following information is designed to help address common challenges, with a particular focus on managing and understanding cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target analyte for psilocybin immunoassays in biological samples?

A1: The primary target analyte is psilocin, the active metabolite of psilocybin. After ingestion, psilocybin, which is a prodrug, is rapidly dephosphorylated by alkaline phosphatases in the gut, blood, and liver to form psilocin.[1] Psilocin is more readily detected and is the main psychoactive compound.

Q2: What are the common metabolites of psilocybin found in urine?

A2: The main urinary metabolite is psilocin-O-glucuronide, a conjugate of psilocin.[1] Psilocin itself is also present, along with minor metabolites such as 4-hydroxyindole-3-acetic acid (4-HIAA) and 4-hydroxytryptophol (4-HTP).[1]

Q3: What is cross-reactivity in the context of psilocybin immunoassays?

A3: Cross-reactivity occurs when the antibodies in the immunoassay bind to structurally similar molecules other than the target analyte (psilocin). This can lead to inaccurate quantification or false-positive results. Structurally related tryptamines and other endogenous or exogenous compounds can potentially cross-react.

Q4: Which compounds are known to cross-react with psilocin immunoassays?

A4: The extent of cross-reactivity is specific to the antibody used in the assay. Some studies have shown that certain tricyclic neuroleptics with a (dimethylamino)ethyl side-chain can have significant cross-reactivity.[2] Other structurally related endogenous substances like serotonin, tryptophan, and tyrosine generally show very low cross-reactivity.[2] It is crucial to consult the technical data sheet of the specific immunoassay kit for a detailed list of cross-reactants.

Q5: Can psilocybin itself cross-react in an assay designed for psilocin?

A5: Yes, some degree of cross-reactivity between psilocybin and psilocin can occur, and it varies depending on the specificity of the monoclonal antibody used in the ELISA kit. For example, one study reported a cross-reactivity of an anti-psilocin antibody with psilocybin to be less than 0.5%, while an anti-psilocybin antibody cross-reacted with psilocin at 2.8%.[3]

Troubleshooting Guide

Issue 1: High Background Signal

High background can mask the specific signal from your target analyte, leading to reduced assay sensitivity and accuracy.

Potential Cause Troubleshooting Step
Insufficient Washing Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. Consider adding a short soaking step with the wash buffer.
Inadequate Blocking Ensure the blocking buffer is fresh and completely covers the well surface. Increase the blocking incubation time or try a different blocking agent.
Antibody Concentration Too High Optimize the concentrations of both the primary and secondary antibodies by performing a titration experiment.
Substrate Issues Use a fresh substrate solution and ensure it is protected from light. Do not use a substrate that has developed color before use.
Contamination Ensure all reagents and equipment are clean. Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent.
Issue 2: Suspected Cross-Reactivity (False-Positive Results)

False-positive results are a primary concern when dealing with structurally similar compounds.

Potential Cause Troubleshooting Step
Presence of Structurally Similar Compounds Review the sample matrix for the presence of other tryptamines (e.g., from dietary sources or other substances), or medications with similar structural motifs.
Non-Specific Binding Optimize blocking and washing steps as described for high background. Consider using a higher-stringency wash buffer.
Confirmation of Positive Results Always confirm positive results from an immunoassay with a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is the gold standard for confirmation.

Data Presentation: Antibody Cross-Reactivity

The following table summarizes known cross-reactivity data for a psilocin immunoassay from published literature. Note that these values can vary significantly between different antibody clones and assay formats.

CompoundTypeCross-Reactivity (%)Reference
Psilocin Target Analyte 100 -
PsilocybinStructurally Related Analyte<0.5[3]
SerotoninEndogenous Compound<0.01[2]
TryptophanEndogenous Compound<0.01[2]
TyrosineEndogenous Compound<0.01[2]
Δ⁹-Tetrahydrocannabinol (THC)Drug of Abuse0.01 - 2[2]
CocaineDrug of Abuse0.01 - 2[2]
MorphineDrug of Abuse0.01 - 2[2]
AmphetamineDrug of Abuse0.01 - 2[2]
Tricyclic NeurolepticsPharmaceutical~20[2]

It is critical for researchers to obtain the cross-reactivity data sheet for the specific immunoassay kit being used.

Experimental Protocols

Detailed Methodology: Competitive ELISA for Psilocin Quantification in Urine

This protocol is a synthesized example and may require optimization for specific assay kits and laboratory conditions.

1. Reagent Preparation:

  • Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare fresh.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20): Prepare a stock solution and dilute as needed.

  • Blocking Buffer (e.g., 1% BSA in PBS): Prepare fresh.

  • Psilocin Standard: Prepare a stock solution in an appropriate solvent and perform serial dilutions in the assay buffer to create a standard curve.

  • Enzyme-Conjugated Psilocin (Tracer): Dilute according to the manufacturer's instructions.

  • Primary Anti-Psilocin Antibody: Dilute according to the manufacturer's instructions.

  • Substrate Solution (e.g., TMB): Use a commercially available, ready-to-use solution.

  • Stop Solution (e.g., 2N H₂SO₄): Prepare and handle with care.

2. Sample Preparation (Urine):

  • Collect urine samples in clean, sterile containers.[4][5]

  • Centrifuge the samples at approximately 10,000 x g for 2-5 minutes to remove any particulate matter.[5]

  • Transfer the supernatant to a clean tube.

  • Samples can be used immediately or aliquoted and stored at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6]

  • If enzymatic hydrolysis of psilocin-O-glucuronide is required to measure total psilocin, incubate the urine sample with β-glucuronidase prior to the assay according to the enzyme manufacturer's protocol.

3. ELISA Procedure:

  • Coating: Coat the wells of a high-binding 96-well microplate with the anti-psilocin antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add the psilocin standards, urine samples, and enzyme-conjugated psilocin (tracer) to the wells. The free psilocin in the sample/standard will compete with the tracer for binding to the coated antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Incubation: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add the stop solution to each well to stop the color development. The solution will turn from blue to yellow.

  • Read Absorbance: Read the optical density at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of psilocin in the sample.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the psilocin standards. Use this curve to determine the concentration of psilocin in the unknown samples.

Visualizations

Psilocybin_Metabolism Psilocybin Psilocybin Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Alkaline Phosphatase (Dephosphorylation) Psilocin_Glucuronide Psilocin-O-glucuronide (Major Urinary Metabolite) Psilocin->Psilocin_Glucuronide UGT Enzymes (Glucuronidation) Intermediate 4-Hydroxyindole-3-acetaldehyde Psilocin->Intermediate Monoamine Oxidase (MAO) HIAA 4-Hydroxyindole-3-acetic acid (4-HIAA) HTP 4-Hydroxytryptophol (4-HTP) Intermediate->HIAA Aldehyde Dehydrogenase Intermediate->HTP

Caption: Metabolic pathway of psilocybin to its active metabolite psilocin and further breakdown products.

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat_Plate 1. Coat Plate with Anti-Psilocin Antibody Wash1 2. Wash Coat_Plate->Wash1 Block 3. Block Wells Wash1->Block Wash2 4. Wash Block->Wash2 Add_Sample 5. Add Sample/Standard and Psilocin-Enzyme Conjugate Wash2->Add_Sample Incubate 6. Incubate Add_Sample->Incubate Wash3 7. Wash Incubate->Wash3 Add_Substrate 8. Add Substrate (TMB) Wash3->Add_Substrate Incubate_Dark 9. Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop 10. Add Stop Solution Incubate_Dark->Add_Stop Read_Plate 11. Read Absorbance at 450 nm Add_Stop->Read_Plate

Caption: General workflow for a competitive ELISA for psilocin detection.

Troubleshooting_Logic Start Positive Immunoassay Result Check_Controls Are Controls (Positive/Negative) Within Expected Range? Start->Check_Controls Invalid_Assay Assay Invalid: Troubleshoot Assay Procedure (e.g., reagents, washing) Check_Controls->Invalid_Assay No Review_Data Review Kit Cross-Reactivity Data Check_Controls->Review_Data Yes Potential_CrossReactant Is Patient on Medication or Exposed to a Potential Cross-Reactant? Review_Data->Potential_CrossReactant Confirm_LCMS Confirm with LC-MS/MS Potential_CrossReactant->Confirm_LCMS Yes No_Known_CrossReactant No Obvious Cross-Reactant Potential_CrossReactant->No_Known_CrossReactant No True_Positive Result Confirmed: True Positive Confirm_LCMS->True_Positive Positive False_Positive Result Not Confirmed: False Positive due to Cross-Reactivity or Other Interference Confirm_LCMS->False_Positive Negative No_Known_CrossReactant->Confirm_LCMS

Caption: Decision-making workflow for investigating a positive psilocin immunoassay result.

References

impact of ascorbic acid on psilocin stability during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with psilocin. The following information addresses common challenges related to psilocin stability during analytical experiments, with a focus on the impact of ascorbic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my psilocin degrading during analysis?

Psilocin is notoriously unstable and prone to rapid oxidation, especially when exposed to light, air, and certain temperatures.[1][2] This degradation can lead to inaccurate quantification in analytical methods.[3] Several factors can contribute to psilocin degradation, including sample matrix effects, pH, and exposure to oxidative conditions during sample preparation and storage.[1][4]

Q2: How can I prevent psilocin degradation in my samples?

The use of an antioxidant stabilizer is crucial for preventing the degradation of psilocin. Ascorbic acid (Vitamin C) is widely reported as an effective stabilizer for psilocin in various biological matrices, including plasma, serum, and urine.[1][5][6] Additionally, minimizing exposure to light and maintaining cold storage conditions are critical for preserving psilocin stability.[3][7] It has been observed that turning off the autosampler light can decrease psilocin degradation in extracted samples.[3]

Q3: At what stage of the analytical process should I add ascorbic acid?

Ascorbic acid should be added as early as possible in the sample handling and preparation workflow. For plasma samples, it is recommended to acidify the samples with ascorbic acid before protein precipitation.[5] During solid-phase extraction (SPE), adding ascorbic acid to the HPLC vial before elution can help protect the unstable analyte.[6]

Q4: What is the proposed mechanism of ascorbic acid in protecting psilocin?

Ascorbic acid is a well-known antioxidant. It is believed to protect psilocin by readily undergoing oxidation itself, thereby scavenging reactive oxygen species that would otherwise degrade psilocin. This sacrificial protection helps to maintain the integrity of the psilocin molecule throughout the analytical process.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no detectable psilocin in samples. Degradation of psilocin due to oxidation.Add ascorbic acid to your samples as a stabilizer.[1][5][6] Ensure samples are protected from light and stored at appropriate cold temperatures.[3][7]
Inconsistent psilocin concentrations across replicate samples. Variable degradation rates between samples.Standardize your sample handling procedure to include the immediate addition of ascorbic acid upon sample collection or thawing. Ensure uniform storage conditions for all samples.
Psilocin degradation in the autosampler. Exposure to light and ambient temperature in the autosampler.Turn off the autosampler light if possible.[3] Use a cooled autosampler and minimize the time samples spend in the autosampler before injection.[5]
Poor recovery of psilocin during solid-phase extraction (SPE). Degradation of psilocin on the SPE column or during elution.Add ascorbic acid to the collection vial before eluting the sample from the SPE column.[6] Use nitrogen for drying steps to minimize exposure to oxygen.[6]

Quantitative Data Summary

The following table summarizes the stability of psilocin under various conditions, highlighting the protective effect of ascorbic acid.

Matrix Storage Condition Duration Psilocin Loss (with Ascorbic Acid) Psilocin Loss (without Ascorbic Acid) Reference
PlasmaRoom Temperature / Chilled24 hoursStableSignificant degradation[1]
PlasmaFreeze/Thaw CyclesMultiple CyclesStableSignificant degradation[1]
Plasma-70°CAt least 2 weeksStableNot specified[1]
BloodRoom Temperature1 weekNot specified~90% loss[5]
Serum-20°C6 months~25% loss (at high concentration)~40-50% loss (in plasma)[6]
Processed Samples (in autosampler)AmbientAt least 26 hoursStableDegradation observed[3][5]

Experimental Protocols

Protocol 1: Psilocin Analysis in Plasma using LC-MS/MS with Ascorbic Acid Stabilization

This protocol is based on a validated method for the quantification of psilocin in plasma.[5]

1. Sample Preparation:

  • To a 150 µL plasma sample, add an appropriate volume of ascorbic acid solution to act as a stabilizer.[1]
  • Add internal standards (e.g., Psilocin-d10).[1]
  • Perform protein precipitation by adding acetonitrile.
  • Vortex and centrifuge the sample.
  • Proceed with a back-extraction of the analytes using dichloromethane.[1]

2. Chromatographic Separation:

  • Column: Waters C18 analytical column.[1]
  • Mobile Phase A: 5.0 mM ammonium (B1175870) formate, 0.1% Formic Acid in water.[1]
  • Mobile Phase B: 100% acetonitrile.[1]
  • Gradient: A suitable gradient elution program to separate psilocin.
  • Injection Volume: 10 µL.[1]
  • Total Run Time: 7.0 minutes per sample.[1]

3. Mass Spectrometric Detection:

  • Instrument: QTRAP 5500 with Turbo IonSpray source.[1]
  • Ionization Mode: Positive ion mode.[1]
  • Detection: Multiple Reaction Monitoring (MRM).[1][5]

Protocol 2: Psilocin Extraction from Biological Samples using SPE with Ascorbic Acid

This protocol describes a solid-phase extraction (SPE) method for psilocin, incorporating ascorbic acid for stability.[6]

1. Sample Pre-treatment:

  • Acidify the biological sample (serum, plasma, or urine) with ascorbic acid.

2. Solid-Phase Extraction (SPE):

  • Use polymeric mixed-mode cation exchange columns.[6]
  • Condition the SPE column according to the manufacturer's instructions.
  • Load the pre-treated sample onto the column.
  • Wash the column to remove interferences. Use ethyl acetate (B1210297) for a wash step.[6]
  • Dry the column thoroughly under a stream of nitrogen.[6]

3. Elution:

  • Add 10 µL of 0.01 M ascorbic acid to a clean HPLC vial.[6]
  • Elute psilocin from the SPE column directly into the vial containing ascorbic acid using 2 mL of 2% ammonium hydroxide (B78521) in methylene (B1212753) chloride/isopropanol (80:20, v/v).[6]
  • Use polypropylene (B1209903) needles for elution to avoid potential interactions with stainless steel.[6]

4. Analysis:

  • Analyze the eluate using a validated LC-MS/MS method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_ascorbic Add Ascorbic Acid & Internal Standard start->add_ascorbic Stabilization protein_precip Protein Precipitation (Acetonitrile) add_ascorbic->protein_precip extraction Back-Extraction (Dichloromethane) protein_precip->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection end Data Acquisition ms_detection->end antioxidant_mechanism cluster_without Without Ascorbic Acid cluster_with With Ascorbic Acid psilocin Psilocin (Unstable) degraded_psilocin Degraded Psilocin psilocin->degraded_psilocin Oxidation stable_psilocin Stable Psilocin psilocin->stable_psilocin Protection ros Reactive Oxygen Species (ROS) ros->degraded_psilocin oxidized_ascorbic Oxidized Ascorbic Acid ros->oxidized_ascorbic ascorbic_acid Ascorbic Acid (Antioxidant) ascorbic_acid->oxidized_ascorbic Sacrificial Oxidation

References

Technical Support Center: Quantification of Psilocin O-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Psilocin O-Glucuronide. Our aim is to help you overcome common challenges, particularly those related to matrix effects in bioanalytical assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound using LC-MS/MS.

Problem: Significant ion suppression or enhancement is observed.

Possible Causes and Solutions:

  • Co-eluting Matrix Components: Endogenous matrix components, such as phospholipids (B1166683) and salts, can interfere with the ionization of this compound.

    • Solution 1: Optimize Sample Preparation. Employ a more rigorous sample preparation technique to remove interfering substances. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) for removing phospholipids.[1]

    • Solution 2: Adjust Chromatography. Modify the LC gradient to achieve better separation between this compound and interfering peaks. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to improve resolution.[2]

    • Solution 3: Sample Dilution. If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.

  • Inadequate Internal Standard (IS) Performance: The internal standard may not be effectively compensating for matrix effects.

    • Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS of this compound is the gold standard as it co-elutes and experiences similar matrix effects to the analyte, providing the most accurate correction. If a SIL-IS for the glucuronide is unavailable, a SIL-IS of psilocin can be used, but validation is critical to ensure it adequately tracks the analyte's behavior.

Problem: Poor peak shape (e.g., fronting, tailing, or splitting).

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of this compound.

    • Solution: Adjust the mobile phase pH. For reversed-phase chromatography of glucuronides, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is commonly used.

  • Secondary Interactions with the Column: The analyte may be interacting with active sites on the stationary phase.

    • Solution: Try a different column with a different stationary phase chemistry or end-capping.

Problem: Low recovery of this compound.

Possible Causes and Solutions:

  • Inefficient Extraction: The chosen sample preparation method may not be effectively extracting the analyte from the matrix.

    • Solution 1: Optimize SPE Protocol. Ensure the SPE cartridge is appropriate for the polar nature of this compound. Experiment with different wash and elution solvents to improve recovery. A mixed-mode SPE cartridge may be beneficial.

    • Solution 2: Adjust pH during LLE. If using LLE, ensure the pH of the aqueous phase is optimized to maximize the partitioning of the analyte into the organic solvent.

  • Analyte Instability: Although more stable than psilocin, this compound can still degrade under certain conditions.[3][4]

    • Solution: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability. Minimize freeze-thaw cycles. The addition of a stabilizing agent like ascorbic acid can be beneficial, especially if there is a risk of back-conversion to psilocin.[1]

Problem: Inconsistent results between batches.

Possible Causes and Solutions:

  • Variable Matrix Effects: Different lots of biological matrix can have varying compositions, leading to inconsistent matrix effects.

    • Solution: Evaluate matrix effects across multiple lots of matrix during method validation. A robust SIL-IS is crucial for mitigating this variability.

  • Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol can lead to inconsistent results.

    • Solution: Ensure the sample preparation protocol is well-defined and followed consistently. Automation of sample preparation can help to reduce variability.

Frequently Asked Questions (FAQs)

Q1: Why should I quantify this compound instead of psilocin?

A1: Psilocin is notoriously unstable in biological matrices and can degrade during sample collection, storage, and processing.[3][4] this compound is the major metabolite and is significantly more stable, making it a more reliable biomarker for assessing exposure to psilocybin.[3][4]

Q2: What is the most effective sample preparation technique for this compound?

A2: Solid-Phase Extraction (SPE) is generally considered the most effective technique for cleaning up complex biological samples and reducing matrix effects when analyzing polar metabolites like glucuronides.[1] It can provide a cleaner extract compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Q3: How can I assess the extent of matrix effects in my assay?

A3: The post-extraction addition method is a standard approach to quantify matrix effects. This involves comparing the analyte's response in a neat solution to its response in a blank matrix extract spiked with the analyte at the same concentration. The matrix factor (MF) is calculated as:

  • MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: Is it necessary to use a stable isotope-labeled internal standard (SIL-IS)?

A4: While not strictly mandatory in all research settings, using a SIL-IS is highly recommended and is the industry standard for regulated bioanalysis. A SIL-IS is the most effective way to compensate for variability in sample preparation and matrix effects, leading to more accurate and precise results.

Q5: What are the typical LC-MS/MS parameters for the direct analysis of this compound?

A5: A common approach involves reversed-phase liquid chromatography with a C18 or similar column, coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. A slightly acidic mobile phase (e.g., water and acetonitrile (B52724) with 0.1% formic acid) is typically used. Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol provides a general procedure for the extraction of this compound from plasma using a mixed-mode SPE cartridge. Optimization may be required based on the specific cartridge and equipment used.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water and the SIL-IS.

    • Vortex for 10 seconds.

    • Centrifuge at 13,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727).

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of an appropriate organic solvent (e.g., ethyl acetate) to remove non-polar interferences.

  • Elution:

    • Elute this compound with 1 mL of a methanol/ammonium hydroxide (B78521) solution (e.g., 98:2 v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Indirect Quantification of this compound via Enzymatic Hydrolysis

This protocol describes the enzymatic conversion of this compound to psilocin prior to extraction and analysis.

  • Sample Preparation:

    • To 100 µL of urine or plasma, add 50 µL of a suitable buffer (e.g., pH 5.0 acetate (B1210297) buffer).

    • Add the SIL-IS (for psilocin).

    • Add 20 µL of β-glucuronidase from E. coli (approximately 5000 units/mL).[5]

  • Incubation:

    • Vortex the mixture gently.

    • Incubate at 37°C for 2-4 hours to ensure complete hydrolysis.[5]

  • Extraction:

    • Proceed with a suitable extraction method for psilocin, such as LLE or SPE.

  • LC-MS/MS Analysis:

    • Analyze the extracted sample for psilocin.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Psilocin Analysis (Data synthesized from literature)

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 85 - 10560 - 120Fast, simple, inexpensiveHigh matrix effects, less clean extract
Liquid-Liquid Extraction (LLE) 70 - 9580 - 110Cleaner extract than PPTMore labor-intensive, potential for emulsions
Solid-Phase Extraction (SPE) >85[1]>90[1]Cleanest extract, high recovery, reduced matrix effectsMore expensive, requires method development

Table 2: Typical LC-MS/MS Parameters for Psilocin and this compound

ParameterPsilocinThis compound
LC Column C18 or Phenyl-Hexyl, 2.1 x 100 mm, <3 µmC18, 2.1 x 100 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min
Gradient Optimized for separation from matrixOptimized for separation from matrix
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 205.1381.2
Product Ions (m/z) 160.1, 115.1205.1, 160.1
Internal Standard Psilocin-d10This compound-d4 (ideal)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample (Plasma, Urine) add_is Add SIL-IS sample->add_is extraction Extraction (SPE, LLE, or PPT) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing calibration_curve Calibration Curve data_processing->calibration_curve concentration Calculate Concentration calibration_curve->concentration

Caption: A generalized experimental workflow for the quantification of this compound.

troubleshooting_matrix_effects start Significant Matrix Effect Observed cause1 Co-eluting Interferences start->cause1 cause2 Inadequate IS Compensation start->cause2 solution1a Optimize Sample Prep (e.g., use SPE) cause1->solution1a solution1b Adjust Chromatography cause1->solution1b solution1c Dilute Sample cause1->solution1c solution2 Use Stable Isotope Labeled IS (SIL-IS) cause2->solution2 end Matrix Effect Mitigated solution1a->end solution1b->end solution1c->end solution2->end

Caption: A troubleshooting guide for addressing significant matrix effects.

References

troubleshooting poor recovery of Psilocin O-Glucuronide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Psilocin O-Glucuronide during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a polar, acidic metabolite of psilocin. Its high polarity is due to the glucuronic acid moiety, which contains multiple hydroxyl groups and a carboxylic acid group. This makes it highly water-soluble and challenging to retain on traditional reversed-phase sorbents. The acidic nature of the carboxylic acid group (with a predicted pKa around 2.79) means its charge state is dependent on the pH of the sample and wash solutions, which is a critical factor for ion-exchange chromatography.

Q2: Why is the stability of this compound a concern during extraction?

A2: While this compound is generally more stable than its parent compound, psilocin, it can still be susceptible to degradation.[1] Psilocin itself is unstable in aqueous solutions and can degrade via oxidation.[2] Although the glucuronide is more stable, harsh pH conditions or elevated temperatures during the extraction process could potentially lead to hydrolysis back to the parent psilocin, resulting in inaccurate quantification of the glucuronide. It is crucial to handle samples at appropriate temperatures and control the pH throughout the extraction process.

Q3: What are the most common reasons for poor recovery of this compound during SPE?

A3: The most common reasons for poor recovery include:

  • Inappropriate Sorbent Selection: Using a purely reversed-phase sorbent may not provide sufficient retention for this highly polar analyte.

  • Suboptimal Sample pH: The pH of the sample can affect the ionization state of the glucuronide, impacting its retention on ion-exchange sorbents.

  • Ineffective Wash Steps: Using a wash solvent that is too strong can prematurely elute the analyte from the SPE cartridge. Conversely, a wash that is too weak may not adequately remove matrix interferences.

  • Incomplete Elution: The elution solvent may not be strong enough to disrupt the interactions between the analyte and the sorbent, leaving the analyte on the column.

  • Analyte Instability: Degradation of the analyte during sample processing can lead to lower recovery.

Troubleshooting Guide

This guide addresses specific issues encountered during the solid-phase extraction of this compound.

Issue 1: Low Analyte Retention on the SPE Cartridge

Symptoms:

  • High concentration of this compound detected in the sample load and/or wash fractions.

  • Very low or no analyte detected in the final eluate.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Sorbent Choice For a highly polar and acidic analyte like this compound, a standard C18 reversed-phase sorbent may not be sufficient. Consider using a mixed-mode sorbent that combines reversed-phase and ion-exchange properties (e.g., mixed-mode cation exchange or mixed-mode anion exchange). Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents can also be effective for retaining a wide range of polar and non-polar compounds.
Sample pH Not Optimized for Retention If using a mixed-mode anion exchange sorbent, the sample pH should be adjusted to be at least 2 pH units above the pKa of the analyte's carboxylic acid group (pKa ≈ 2.79) to ensure it is deprotonated and can interact with the anion exchanger. For mixed-mode cation exchange, the pH should be adjusted to be below the pKa of the sorbent's acidic functional groups to ensure they are charged.
Sample Matrix Effects High concentrations of salts or organic solvents in the sample can interfere with analyte retention. Dilute the sample with an appropriate buffer to reduce these effects.
Issue 2: Analyte Loss During the Wash Step

Symptoms:

  • This compound is detected in the wash fraction.

  • Overall recovery is lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Wash Solvent is Too Strong If using a reversed-phase or mixed-mode sorbent, reduce the percentage of organic solvent in the wash solution. A stepwise increase in the organic content during method development can help determine the optimal wash strength that removes interferences without eluting the analyte.
Incorrect pH of the Wash Solvent For ion-exchange sorbents, ensure the pH of the wash solvent maintains the desired charge on both the analyte and the sorbent to preserve their interaction.
Issue 3: Incomplete Elution of the Analyte

Symptoms:

  • Low concentration of this compound in the final eluate.

  • Suspected retention of the analyte on the SPE cartridge.

Possible Causes & Solutions:

CauseRecommended Solution
Elution Solvent is Too Weak Increase the strength of the elution solvent. For reversed-phase sorbents, this may involve increasing the percentage of organic solvent. For mixed-mode anion exchange, the elution solvent should have a pH that neutralizes the analyte's charge (i.e., a pH below its pKa) or be strong enough to displace it from the sorbent. A common strategy is to use a high percentage of organic solvent containing a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) to disrupt both hydrophobic and ionic interactions.
Insufficient Elution Volume Ensure a sufficient volume of the elution solvent is used. Passing multiple smaller aliquots of the elution solvent can sometimes be more effective than a single large volume.

Data Presentation

While specific recovery data for this compound is limited in the literature, the following table provides recovery data for analogous compounds (psilocin, psilocybin, and ethyl glucuronide) under different extraction conditions, which can serve as a reference for method development.

Table 1: Recovery of Analytes Using Different Extraction Methods

AnalyteMatrixExtraction MethodSorbentRecovery (%)Reference
PsilocinUrineSPEMixed-Mode Cation Exchange>85UCT, Inc. (2013)
PsilocybinUrineSPEMixed-Mode Cation Exchange>85UCT, Inc. (2013)
Ethyl GlucuronideUrineSPEStrong Anion Exchange (SAX)~80Helander et al. (2007)[3]

Experimental Protocols

Proposed Solid-Phase Extraction (SPE) Protocol for this compound from Urine

This protocol is a starting point for method development, based on the principles of extracting polar, acidic metabolites.

1. Sample Pre-treatment:

  • To 1 mL of urine, add an internal standard.
  • Add 1 mL of a buffer solution (e.g., 100 mM ammonium acetate, pH 5.0) to adjust the pH.
  • Vortex the sample for 30 seconds.
  • Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.

2. SPE Cartridge Conditioning:

  • Use a mixed-mode anion exchange SPE cartridge (e.g., 30 mg sorbent in a 1 mL cartridge).
  • Condition the cartridge with 1 mL of methanol (B129727).
  • Equilibrate the cartridge with 1 mL of the pre-treatment buffer.

3. Sample Loading:

  • Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

4. Washing:

  • Wash the cartridge with 1 mL of the pre-treatment buffer to remove polar interferences.
  • Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

5. Elution:

  • Elute the this compound with 1 mL of an elution solvent designed to disrupt both hydrophobic and ionic interactions (e.g., 5% ammonium hydroxide in methanol).
  • Collect the eluate for analysis.

6. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting Workflow for Poor Recovery

Troubleshooting_Workflow start Poor Recovery of This compound check_retention Check Analyte in Load/Wash Fractions start->check_retention retention_issue Issue: Poor Retention check_retention->retention_issue Analyte Found check_elution Check for Analyte in Subsequent Elutions check_retention->check_elution Analyte Not Found solution_retention Solutions: - Use Mixed-Mode/HLB Sorbent - Adjust Sample pH - Dilute Sample retention_issue->solution_retention elution_issue Issue: Incomplete Elution check_elution->elution_issue Analyte Found wash_issue Issue: Loss During Wash check_elution->wash_issue Analyte Not Found (Check Wash Fraction) solution_elution Solutions: - Increase Eluent Strength - Increase Eluent Volume - Modify Eluent pH elution_issue->solution_elution solution_wash Solutions: - Decrease Organic % in Wash - Adjust Wash pH wash_issue->solution_wash

Caption: A flowchart for troubleshooting poor recovery during SPE.

Interactions in Mixed-Mode Anion Exchange SPE

SPE_Interactions cluster_loading Sample Loading (pH > pKa) cluster_elution Elution (High Organic + Basic Modifier) Analyte_loaded This compound (Negative Charge) Hydrophobic Part Glucuronide (COO-) Sorbent_loaded Mixed-Mode Sorbent Hydrophobic Chain Anion Exchanger (+) Analyte_loaded->Sorbent_loaded Ionic & Hydrophobic Interactions Analyte_eluted This compound (Neutralized) Hydrophobic Part Glucuronide (COOH) Sorbent_eluted Mixed-Mode Sorbent Hydrophobic Chain Anion Exchanger (+) Eluent Elution Solvent Eluent->Analyte_eluted Disrupts Interactions

Caption: Analyte-sorbent interactions during mixed-mode SPE.

References

Technical Support Center: Optimal Enzyme Selection for Glucuronide Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glucuronide hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal β-glucuronidase enzyme source and troubleshooting common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of glucuronide hydrolysis in drug analysis?

Glucuronidation is a major metabolic pathway where drugs and other compounds are conjugated with glucuronic acid to increase their water solubility and facilitate their excretion from the body.[1][2] This process can, however, complicate analytical detection by methods such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography (GC).[1] Hydrolysis, typically using the enzyme β-glucuronidase, is performed to cleave the glucuronic acid from the parent drug.[1][2] This deconjugation step is crucial for improving the retention of the analyte in reversed-phase chromatography and enhancing the sensitivity and accuracy of detection.[3]

Q2: What are the common sources of β-glucuronidase enzymes?

β-glucuronidase enzymes are available from various sources, each with distinct characteristics. Common sources include:

  • Mollusks: Such as Abalone (Haliotis), Limpet (Patella vulgata), and Snail (Helix pomatia).[4] Preparations from mollusks often exhibit sulfatase activity as well.[5]

  • Escherichia coli (E. coli): A bacterial source, often available as a recombinant enzyme.[4][6]

  • Bovine Liver: Another mammalian source of the enzyme.[2][7]

  • Recombinant Enzymes: Genetically engineered enzymes, such as B-One™ and BGTurbo™, are designed for high efficiency and rapid hydrolysis, often at room temperature.[6][8]

Q3: Which factors are most critical for optimizing glucuronide hydrolysis?

Several factors must be carefully evaluated to achieve optimal hydrolysis of glucuronide metabolites. The most critical parameters include:

  • Enzyme Source: The choice of enzyme is paramount as different enzymes exhibit varying efficiencies and substrate specificities.[3][4]

  • pH: The pH of the incubation buffer has a significant impact on enzyme activity, with the optimal pH often being compound-dependent.[3]

  • Temperature: Incubation temperature plays a vital role in enzyme activity. While many traditional enzymes require elevated temperatures (e.g., 60°C), some recombinant enzymes are effective at room temperature.[6][8]

  • Incubation Time: The duration of the hydrolysis reaction is crucial for complete cleavage of the glucuronide.

  • Enzyme Concentration: The amount of enzyme used must be sufficient for the concentration of the glucuronide metabolite in the sample.

Troubleshooting Guide

Problem 1: Incomplete or inconsistent hydrolysis.

  • Possible Cause 1: Sub-optimal pH.

    • Solution: The optimal pH for hydrolysis can be compound-specific. It is recommended to perform a pH optimization study for your specific analyte and enzyme. For example, with E. coli Type IX-A enzyme, hydrolysis is marginal at pH 4.5 but significantly improves at pH 5.0 and 6.0. A 0.5 unit shift in pH can alter enzyme performance by 20% or more.[3][9]

  • Possible Cause 2: Presence of inhibitors in the sample matrix.

    • Solution: Biological samples, particularly urine, can contain endogenous compounds that inhibit β-glucuronidase activity.[9] Diluting the urine sample with buffer (a minimum of 3-fold dilution is recommended) can help mitigate the effects of these inhibitors and aid in achieving the target pH.[3][10]

  • Possible Cause 3: Incorrect enzyme concentration.

    • Solution: As the concentration of the glucuronide increases, hydrolysis efficiency can decrease.[1] Ensure you are using an adequate concentration of the enzyme for your sample. It is advisable to test hydrolysis efficiency near the upper limit of quantitation for your assay.[1]

  • Possible Cause 4: Substrate specificity of the enzyme.

    • Solution: Different enzymes have distinct substrate preferences.[3][10] For instance, the enzyme from Patella vulgata is reported to be more effective for hydrolyzing opioid-glucuronides, while Helix pomatia and E. coli enzymes are slightly more effective for steroid-glucuronides. If you are working with a new analyte, it may be necessary to screen multiple enzyme sources to find the most efficient one.

Problem 2: False negative results in drug testing.

  • Possible Cause 1: Incomplete hydrolysis leading to underestimation of the parent drug.

    • Solution: This is a common issue stemming from the factors listed in Problem 1. Re-evaluate and optimize your hydrolysis protocol, paying close attention to pH, enzyme concentration, incubation time, and temperature. The use of a single glucuronidated substrate as an internal hydrolysis control may not ensure performance across a broad panel of analytes.[3][10]

  • Possible Cause 2: Degradation of the analyte during prolonged incubation at high temperatures.

    • Solution: While higher temperatures can increase enzyme activity, prolonged incubation at temperatures above 50°C can lead to the degradation of some analytes. Consider using a more efficient recombinant enzyme that allows for shorter incubation times or hydrolysis at room temperature.[6][8]

Problem 3: Variability between different patient samples.

  • Possible Cause: High variability in the composition of biological samples.

    • Solution: The biological and chemical composition of urine is highly variable and can significantly affect hydrolysis efficiency.[3] Factors such as diet, medications, and overall health can influence the properties of the urine sample.[9] Implementing a robust sample preparation method, including sample dilution and proper buffering, is crucial to minimize this variability.[3][10]

Data Summary: Comparison of β-Glucuronidase Enzyme Sources

Enzyme SourceOptimal pH (General)Optimal TemperatureKey CharacteristicsReference(s)
Abalone (Haliotis) 4.5 - 5.060 - 65°CMore thermally tolerant than other sources, providing faster hydrolysis at higher temperatures. Also contains sulfatase activity.[5][4][5]
Limpet (Patella vulgata) ~5.060°CShows good overall conversion for various drug classes. Reported to be effective for opioid-glucuronides.[4]
Snail (Helix pomatia) 4.5 - 5.037 - 55°CContains both β-glucuronidase and arylsulfatase activity.[6] Reported to be slightly more effective for steroid-glucuronides.[4][6]
E. coli 6.0 - 7.037 - 60°CCan show high initial activity but may lose activity over time at higher temperatures.[4] Also reported to be effective for steroid-glucuronides.[4][11]
Recombinant (e.g., B-One™) ~6.8Room TemperatureDesigned for rapid and efficient hydrolysis, often in 15 minutes or less.[6] Highly resistant to inhibitors found in urine.[9][8]

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis of Glucuronides in Urine

This protocol provides a general framework for the enzymatic hydrolysis of glucuronide metabolites in urine samples prior to analysis by LC-MS/MS.

Materials:

  • Urine sample

  • β-glucuronidase enzyme (select appropriate source)

  • 100 mM Ammonium (B1175870) acetate (B1210297) buffer (adjust pH according to the selected enzyme)

  • Internal standard solution

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Spike the urine sample with a known concentration of the target glucuronide and an appropriate internal standard.[4]

  • pH Adjustment: Add the appropriate ammonium acetate buffer to the urine sample to adjust the pH to the optimal range for the selected enzyme. A 3-fold or greater dilution of the urine with buffer is recommended to minimize matrix effects.[3][10]

  • Enzyme Addition: Add the β-glucuronidase enzyme to the buffered urine sample. The exact amount of enzyme will depend on the enzyme's activity and the concentration of the glucuronide and should be optimized for each specific assay.

  • Incubation: Incubate the sample at the optimal temperature for the chosen enzyme for a predetermined amount of time. For example, 60°C for 30-120 minutes for many traditional enzymes.[4]

  • Reaction Termination and Protein Precipitation: Stop the reaction by adding a protein precipitation agent such as TCA.[4]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up Post-Hydrolysis

This protocol is for the clean-up of hydrolyzed urine samples using SPE before LC-MS/MS analysis.

Materials:

Procedure (based on a published method):

  • Conditioning: Condition the SPE cartridge with 1 mL of 1% formic acid in acetonitrile followed by 1 mL of water.

  • Sample Loading: Load 1.4 mL of the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water followed by 1 mL of 25% (v/v) methanol in water.

  • Elution: Elute the analytes with 1 mL of 10% (w/v) ammonium hydroxide in acetonitrile.

  • Post-Treatment: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 1 mL of water.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_cleanup Sample Clean-up urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is add_buffer Add Buffer & Adjust pH add_is->add_buffer add_enzyme Add β-Glucuronidase add_buffer->add_enzyme incubate Incubate (Time & Temp) add_enzyme->incubate protein_precipitation Protein Precipitation incubate->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe analysis LC-MS/MS Analysis spe->analysis

Caption: General experimental workflow for glucuronide hydrolysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Hydrolysis? ph Sub-optimal pH? start->ph Check inhibitors Matrix Inhibitors? start->inhibitors Consider enzyme_conc Incorrect Enzyme Conc.? start->enzyme_conc Verify substrate Substrate Specificity? start->substrate Investigate optimize_ph Optimize pH for analyte ph->optimize_ph dilute_sample Dilute sample with buffer inhibitors->dilute_sample optimize_conc Optimize enzyme concentration enzyme_conc->optimize_conc screen_enzymes Screen different enzyme sources substrate->screen_enzymes

Caption: Troubleshooting guide for incomplete glucuronide hydrolysis.

References

Technical Support Center: Analysis of Psilocin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the inherent instability of psilocin in biological matrices. Below are troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses specific issues that may arise during the collection, storage, and analysis of biological samples containing psilocin.

Q1: Why are my measured psilocin concentrations unexpectedly low or highly variable?

A: Low or inconsistent psilocin concentrations are frequently due to degradation during sample handling and storage. Psilocin is highly susceptible to oxidation and enzymatic breakdown.[1][2][3]

  • Oxidation: The hydroxyl group on the indole (B1671886) ring of psilocin is readily oxidized, which can be accelerated by exposure to light, air, and elevated temperatures.[2][4][5] This process can lead to the formation of blue quinoid dyes.[4][6]

  • Enzymatic Degradation: Enzymes present in biological matrices, such as monoamine oxidase (MAO), can metabolize psilocin.[7][8]

  • Incorrect Storage: Storing samples at room temperature can lead to a 90% loss of psilocin within one week.[9] Even freezing samples can cause an irreproducible loss of the analyte if not done correctly.[9]

Solution: Implement strict protocols for sample handling, including minimizing light exposure, using antioxidants, and adhering to validated storage conditions.

Q2: I'm observing significant psilocin degradation in my plasma/blood samples. What are the best practices for stabilization?

A: To minimize degradation in blood or plasma, immediate processing and the use of stabilizers are critical.

  • Antioxidants: The addition of ascorbic acid (vitamin C) has been shown to protect psilocin from oxidation.[1][9] A common practice is to add ascorbic acid to collection tubes before sampling.

  • Temperature Control: Process samples at low temperatures (e.g., on ice) and freeze them as soon as possible if they are not for immediate analysis. For short-term storage (up to 48 hours), 4°C is acceptable.[10] For longer-term storage, -20°C or colder is recommended, though freeze-thaw cycles should be avoided.[2][3]

  • Inert Atmosphere: During extraction and sample preparation, use an inert gas like nitrogen for drying steps instead of a vacuum to mitigate oxidative degradation.[9]

Q3: My results show poor reproducibility after freeze-thaw cycles. How can I avoid this?

A: Psilocin is notoriously unstable through freeze-thaw cycles, with variations reported between -60% and -73%.[3]

  • Aliquoting: The most effective strategy is to divide the initial sample into smaller, single-use aliquots before the first freeze. This allows you to thaw only the amount needed for a single experiment, preserving the integrity of the remaining sample.

  • Limit Cycles: If aliquoting is not possible, strictly limit the number of freeze-thaw cycles to the absolute minimum required. Some studies suggest psilocin is stable for up to three cycles in plasma, but this can be matrix-dependent and should be validated in your own lab.[11]

Q4: What are the correct procedures for collecting and transporting urine or oral fluid samples?

A: Proper collection and transport are the first line of defense against psilocin degradation.

  • Protect from Light: All biological samples should be collected in containers that protect the specimen from light. Wrapping the container in aluminum foil is a common and effective practice.[2][12]

  • Temperature During Transport: For transport times under three days, samples can be kept at room temperature, but refrigeration is preferred.[12] For any duration beyond that, samples must be refrigerated or frozen.[12]

  • Preservatives: Avoid using preservative tubes for urine collection, as they may interfere with analysis.[12]

  • Timely Analysis: Due to its instability, especially in oral fluid, timely analysis as soon as possible after collection is crucial.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for psilocin in biological samples?

A: Psilocin is primarily degraded through two main pathways:

  • Oxidation: The phenolic hydroxyl group of psilocin is easily oxidized, especially when exposed to air and light, forming unstable blue-colored products.[5][6]

  • Enzymatic Metabolism: In the body and in biological samples, psilocin is metabolized by:

    • Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9 and UGT1A10, conjugate psilocin to form psilocin-O-glucuronide. This is the major metabolite found in urine.[6][13]

    • Oxidative Deamination: Monoamine oxidase (MAO), particularly MAO-A, converts psilocin into the intermediate 4-hydroxyindole-3-acetaldehyde (4-HIA). This is then further metabolized to 4-hydroxytryptophol (4-HTP) or 4-hydroxyindole-3-acetic acid (4-HIAA).[7][8]

Q2: Is the main metabolite, psilocin-O-glucuronide, more stable than psilocin?

A: Yes, psilocin-O-glucuronide is significantly more stable than its parent compound, psilocin.[1][14] This enhanced stability makes it a more reliable marker for detecting the use of psilocybin-containing mushrooms, especially when there has been a delay in sample analysis.[14] For quantitative analysis of total psilocin, an enzymatic hydrolysis step using β-glucuronidase is required to convert the glucuronide back to psilocin before measurement.[15]

Q3: What are the ideal storage conditions for different biological samples?

A: The ideal storage conditions depend on the matrix and the intended duration of storage. The following table summarizes stability data from various studies.

Data Presentation

Table 1: Psilocin Stability in Various Biological Matrices Under Different Storage Conditions

Biological MatrixStorage TemperatureDurationAnalyte Stability / VariationCitation(s)
Whole BloodRoom Temperature1 week~90% loss[9]
Whole Blood4°C (Refrigerated)48 hoursStable[10]
Whole Blood4°C (Refrigerated)7 daysStable (in fluoride-preserved samples)[9]
Plasma-20°C (Frozen)14 daysStable[11]
Oral Fluid24°C (Room Temp)24 hoursStable (<17.7% variation)[3]
Oral Fluid4°C (Refrigerated)72 hoursStable (<17.7% variation)[3]
Oral Fluid-20°C (Frozen)24 hoursStable (<17.7% variation)[3]
Oral FluidFreeze/Thaw Cycles3 cyclesUnstable (-60% to -73% variation)[3]
Processed Samples10°C (Autosampler)18 hoursStable[3]

Experimental Protocols & Visualizations

Psilocin Metabolism Signaling Pathway

Psilocybin acts as a prodrug, rapidly dephosphorylated to the pharmacologically active psilocin.[6][16] Psilocin then undergoes extensive metabolism, primarily through glucuronidation and oxidative pathways.[7][8]

G cluster_ingestion Ingestion & Dephosphorylation cluster_metabolism Phase I & II Metabolism Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Alkaline Phosphatase Psilocin_met Psilocin Glucuronide Psilocin-O-glucuronide (Major Metabolite) Psilocin_met->Glucuronide UGT1A9, UGT1A10 Intermediate 4-HIA Psilocin_met->Intermediate MAO-A HIAA 4-HIAA HTP 4-HTP Intermediate->HIAA Oxidation Intermediate->HTP Reduction

Diagram of psilocin's primary metabolic pathways.
General Experimental Workflow for Psilocin Quantification

A robust analytical workflow is essential for obtaining reliable and accurate measurements of psilocin in biological samples. The following diagram outlines the critical steps from sample collection to final data analysis.

cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase arrow arrow Collection 1. Sample Collection (Protect from Light) Stabilization 2. Stabilization (e.g., Add Ascorbic Acid) Collection->Stabilization Storage 3. Storage (Freeze Aliquots) Stabilization->Storage Extraction 4. Extraction (SPE or LLE) Storage->Extraction Thaw Single Aliquot Analysis 5. LC-MS/MS Analysis Extraction->Analysis Quantification 6. Data Quantification Analysis->Quantification

Workflow for psilocin analysis in biological samples.
Detailed Methodology: Quantification of Psilocin in Whole Blood by LC-MS/MS

This protocol is a summary of a validated method for quantifying psilocin in human whole blood.[10]

  • Standard and Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of psilocin into blank human whole blood.

    • For sample extraction, add an internal standard to all samples, calibrators, and QCs.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge.

    • Load the whole blood sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the psilocin from the cartridge using an appropriate solvent.

    • This procedure has been shown to yield high recovery efficiency (≥89%) with minimal matrix effects.[10]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen gas.[9]

    • Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable C18 column for chromatographic separation.[17]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify psilocin and its internal standard.

    • A validated method demonstrated linearity between 0.7-200 ng/mL.[10]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

    • Determine the concentration of psilocin in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Validation & Comparative

Navigating the Analysis of Psilocybin Metabolites: A Comparative Guide to Psilocin O-Glucuronide Quantification in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicological studies. This guide provides a comparative overview of analytical methods for the validation of Psilocin O-Glucuronide, a major metabolite of psilocybin, in human urine. We delve into the experimental protocols of two prominent liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, presenting their performance data in a clear, comparative format to aid in methodological selection and implementation.

The metabolism of psilocybin, the psychoactive compound in "magic mushrooms," primarily involves its rapid dephosphorylation to psilocin, which is then extensively conjugated to form this compound before excretion in the urine.[1][2] Consequently, robust and validated analytical methods for this glucuronide metabolite are essential for accurately assessing psilocybin exposure. The majority of analytical approaches do not directly measure the intact glucuronide but rather quantify the released psilocin following a hydrolysis step.[1][3][4][5]

This guide will compare two distinct approaches for the determination of this compound in urine, both culminating in LC-MS/MS analysis:

  • Method 1: Enzymatic Hydrolysis with Solid-Phase Extraction (SPE)

  • Method 2: Protein Precipitation with a Rapid Chromatographic Analysis

Experimental Protocols

A detailed breakdown of the methodologies for both approaches is provided below, offering a step-by-step guide for laboratory implementation.

Method 1: Enzymatic Hydrolysis with Solid-Phase Extraction (SPE)

This method relies on the enzymatic cleavage of the glucuronide bond, followed by a purification and concentration step using solid-phase extraction.

1. Sample Preparation: Enzymatic Hydrolysis

  • To 1-2 mL of urine, add 500 µL of acetate (B1210297) buffer (pH 5.0).[6]

  • Add 5,000 units/mL of β-glucuronidase from E. coli.[3][6]

  • Vortex the mixture and incubate at 37-65°C for 1-2 hours.[3][6]

  • Allow the sample to cool to room temperature.[4]

2. Extraction: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE column with 3 mL of methanol (B129727), followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate (B84403) buffer (pH 6.0).[6]

  • Load the hydrolyzed sample onto the column at a flow rate of 1-2 mL/minute.[6]

  • Wash the column with 3 mL of deionized water, followed by 3 mL of methanol.[6]

  • Dry the column under full vacuum for 5 minutes.[6]

  • Elute the analyte with 3 mL of a mixture of ethyl acetate and ammonium (B1175870) hydroxide (B78521) (e.g., 98:2 v/v).[6]

3. Final Preparation

  • Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 40°C.[6]

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[6]

Method 2: Protein Precipitation and Rapid Analysis

This alternative approach utilizes a simpler and faster sample preparation technique, relying on protein precipitation to remove interfering macromolecules.

1. Sample Preparation: Protein Precipitation

  • To a 50 µL aliquot of urine, add 10 µL of an internal standard solution (e.g., psilocin-D10).[7]

  • Add 100 µL of methanol to precipitate proteins.[7]

  • Vortex the mixture vigorously for 10 seconds.[7]

  • Centrifuge at 4300 rpm for 10 minutes at 10°C.[7]

2. Final Preparation

  • Take 100 µL of the supernatant and dilute it with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[7]

  • The sample is now ready for injection into the LC-MS/MS system.[7]

Performance Comparison

The following tables summarize the key validation parameters for the two described analytical methods. These values are compiled from various studies and represent typical performance characteristics.

Table 1: Comparison of Sample Preparation and Chromatographic Parameters

ParameterMethod 1: Enzymatic Hydrolysis with SPEMethod 2: Protein Precipitation & Rapid Analysis
Sample Volume 1 - 2 mL50 µL
Sample Preparation Time 2 - 3 hours~15 minutes
Extraction Technique Solid-Phase Extraction (SPE)Protein Precipitation
Chromatographic Run Time 8 - 12.5 minutes3.5 minutes
Column Type C18 or Phenyl HexylBiphenyl

Table 2: Comparison of Method Validation Parameters

ParameterMethod 1: Enzymatic Hydrolysis with SPEMethod 2: Protein Precipitation & Rapid Analysis
Limit of Detection (LOD) 0.3 ng/mLNot explicitly stated, LLOQ is 50 ng/mL
Lower Limit of Quantitation (LLOQ) 10 ng/mL50 ng/mL
Linear Range 1 - 1000 ng/mL50 - 5000 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (%Bias) Within ±15%Within ±15%

Methodological Considerations

The choice between these two methods will depend on the specific requirements of the study.

  • Method 1 (Enzymatic Hydrolysis with SPE) offers a lower limit of detection, making it suitable for studies requiring high sensitivity, such as those involving low doses of psilocybin. The extensive sample clean-up provided by SPE can also minimize matrix effects and improve the robustness of the assay. However, this method is more time-consuming and labor-intensive.

  • Method 2 (Protein Precipitation & Rapid Analysis) provides a significantly faster and simpler workflow, making it ideal for high-throughput screening applications. While its limit of quantitation may be higher, it is often sufficient for many toxicological and clinical monitoring scenarios. The reduced sample volume is also an advantage when sample availability is limited.

It is important to note that the efficiency of the enzymatic hydrolysis step is crucial for the accurate quantification of this compound. Studies have shown that β-glucuronidase from E. coli is particularly effective for this purpose.[3] Furthermore, the stability of psilocin, the resulting analyte after hydrolysis, should be considered, as it can be prone to degradation.[4]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both analytical methods.

Method1_Workflow cluster_prep Sample Preparation cluster_extract Extraction (SPE) cluster_final Final Steps Urine Urine Sample Buffer Add Acetate Buffer Urine->Buffer Enzyme Add β-glucuronidase Buffer->Enzyme Incubate Incubate (37-65°C) Enzyme->Incubate Condition Condition SPE Column Incubate->Condition Load Load Sample Condition->Load Wash Wash Column Load->Wash Elute Elute Psilocin Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Method 1: Enzymatic Hydrolysis with SPE.

Method2_Workflow cluster_prep Sample Preparation cluster_final Final Steps Urine Urine Sample IS Add Internal Standard Urine->IS Methanol Add Methanol IS->Methanol Vortex Vortex Methanol->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Take Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS

Caption: Workflow for Method 2: Protein Precipitation & Rapid Analysis.

References

Psilocin O-Glucuronide vs. 4-HIAA: A Comparative Guide to Psilocybin Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in psilocybin for therapeutic applications has intensified the need for reliable and accurate biomarkers to monitor its use and metabolism. Following administration, the prodrug psilocybin is rapidly converted to its pharmacologically active metabolite, psilocin. The subsequent metabolic pathways of psilocin yield several potential biomarkers, with Psilocin O-Glucuronide and 4-hydroxyindole-3-acetic acid (4-HIAA) being two of the most significant. This guide provides an objective comparison of these two biomarkers, supported by experimental data, to aid researchers in selecting the most appropriate analyte for their studies.

Executive Summary

This compound emerges as a more specific and reliable biomarker for psilocybin intake compared to 4-HIAA. Its formation is a direct and major metabolic pathway for psilocin, and its detection, typically following enzymatic hydrolysis to psilocin, offers a longer detection window and greater stability in biological samples. While 4-HIAA is also a significant metabolite of psilocin, its utility is compromised by its endogenous nature as a primary metabolite of serotonin (B10506), leading to baseline levels that can confound the interpretation of psilocybin use.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for this compound and 4-HIAA, providing a clear comparison of their pharmacokinetic profiles and analytical detection limits.

Table 1: Pharmacokinetic Parameters in Plasma Following Oral Psilocybin Administration

ParameterPsilocin (from this compound)4-HIAA
Tmax (hours) ~2.1 - 4.4~1.8 - 2.5
Cmax (ng/mL) ~17 - 78.3 (as total psilocin)~86 - 150
Half-life (t½) (hours) ~2.1 - 3.6~2.1 - 2.4

Note: Data for this compound are often reported as total psilocin after enzymatic hydrolysis.

Table 2: Urinary Excretion and Detection

ParameterThis compound4-HIAA
Relative Urinary Excretion Major metabolite (~80% of psilocin)[1]Significant metabolite (~33% of psilocybin dose)[2]
Detection Window in Urine Up to 48 hours or longer[3][4]Generally up to 24-48 hours
LOD/LOQ in Urine (LC-MS/MS) LOD: ~0.3 ng/mL (as psilocin)[5]LOD: ~4 µmol/L

Biomarker Characteristics

This compound

This compound is a phase II metabolite of psilocin, formed by the conjugation of glucuronic acid to the hydroxyl group of psilocin. This process, primarily mediated by UDP-glucuronosyltransferases (UGTs) such as UGT1A10 and UGT1A9, renders the molecule more water-soluble and facilitates its renal excretion.

Advantages:

  • Specificity: The presence of this compound is a direct indicator of psilocybin or psilocin exposure.

  • Abundance: It is the most abundant metabolite of psilocin, accounting for a significant portion of the administered dose.[1]

  • Stability: this compound is more stable in biological matrices than its parent compound, psilocin, which is prone to oxidation.[5][6] This enhanced stability is crucial for accurate quantification, especially when sample analysis is delayed.

  • Longer Detection Window: Due to its high concentration and stability, the detection of psilocin after hydrolysis of the glucuronide conjugate generally allows for a longer detection window compared to other metabolites.

Disadvantages:

  • Indirect Detection: Quantification typically requires an enzymatic hydrolysis step to convert this compound back to psilocin before analysis, adding a step to the experimental workflow.

4-Hydroxyindole-3-acetic acid (4-HIAA)

4-HIAA is formed from psilocin through a phase I metabolic pathway involving monoamine oxidase (MAO) and aldehyde dehydrogenase. This pathway is analogous to the metabolism of the endogenous neurotransmitter serotonin.

Advantages:

  • Direct Detection: 4-HIAA can be directly measured without the need for a hydrolysis step.

Disadvantages:

  • Lack of Specificity: 4-HIAA is the primary urinary metabolite of serotonin.[7] Consequently, there are endogenous baseline levels of 4-HIAA in urine, which can vary depending on diet and certain medications.[8] This makes it challenging to definitively attribute elevated 4-HIAA levels solely to psilocybin use without baseline measurements.

  • Potential for Interference: Certain foods rich in serotonin (e.g., pineapple, bananas, walnuts) and various medications can influence urinary 4-HIAA levels, potentially leading to false-positive or confounded results.[8]

  • Shorter Detection Window: While still a significant metabolite, its detection window may not be as extended as that of total psilocin from the glucuronide.

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic fate of psilocybin, highlighting the pathways leading to the formation of this compound and 4-HIAA.

Psilocybin Metabolism Psilocybin Metabolic Pathway Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Dephosphorylation (Alkaline Phosphatase) Psilocin_O_Glucuronide This compound Psilocin->Psilocin_O_Glucuronide Glucuronidation (UGT1A9, UGT1A10) Intermediate 4-Hydroxyindole- 3-acetaldehyde Psilocin->Intermediate Oxidative Deamination (MAO) Four_HIAA 4-HIAA Intermediate->Four_HIAA Oxidation (ALDH) Experimental Workflow Analytical Workflow for Psilocybin Biomarkers cluster_0 This compound Analysis cluster_1 4-HIAA Analysis Urine_Sample_PG Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample_PG->Hydrolysis SPE_PG Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->SPE_PG LCMS_PG LC-MS/MS Analysis (Detection of Psilocin) SPE_PG->LCMS_PG Urine_Sample_HIAA Urine Sample Dilution Dilution with Internal Standard Urine_Sample_HIAA->Dilution SPE_HIAA Solid-Phase Extraction (SPE) or Protein Precipitation Dilution->SPE_HIAA LCMS_HIAA LC-MS/MS Analysis (Detection of 4-HIAA) SPE_HIAA->LCMS_HIAA

References

A Comparative Guide to the Quantification of Psilocin O-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Psilocin O-Glucuronide, the major metabolite of psilocin, is critical for pharmacokinetic and toxicological studies of psilocybin. This guide provides a comparative overview of the primary analytical methods employed for this purpose: indirect quantification following enzymatic hydrolysis and direct quantification. Both methodologies predominantly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity.

Comparison of Methodological Approaches

Two main strategies are employed for the quantification of this compound in biological matrices:

  • Indirect Quantification: This is the more established and widely documented approach. It involves the enzymatic hydrolysis of this compound to liberate free psilocin. The resulting psilocin is then extracted and quantified, typically by LC-MS/MS. The concentration of this compound is inferred from the amount of psilocin measured after hydrolysis.

  • Direct Quantification: This method involves the direct measurement of the intact this compound molecule by LC-MS/MS without a prior hydrolysis step. This approach is less common, primarily due to the limited commercial availability of a certified this compound reference standard, which is essential for method validation and accurate quantification.[1]

The choice between these methods depends on the availability of standards, the specific requirements of the study, and the laboratory's established protocols. The indirect method is often favored due to the commercial availability of psilocin standards and a well-established body of literature. However, direct measurement, when feasible, can offer a more streamlined workflow by eliminating the hydrolysis step.

Quantitative Performance Data

The following tables summarize the performance characteristics of the different analytical methods for the quantification of psilocin (relevant for the indirect quantification of its glucuronide) and the direct analysis of this compound.

Table 1: Performance of Indirect Quantification Methods (following enzymatic hydrolysis)

Analytical MethodMatrixLLOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
LC-MS/MSPlasma0.342 - 100Within ±91.5 - 4.3>86
LC-MS/MSOral Fluid0.050.05 - 10Below -14.2<10.7>54.5
GC-MSUrine10----

Data compiled from multiple sources.[2] LLOQ = Lower Limit of Quantification, RSD = Relative Standard Deviation.

Table 2: Performance of Direct Quantification Methods

Analytical MethodMatrixLLOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
LC-MS/MSSerumNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Direct quantification of this compound has been demonstrated, but detailed validation data is limited in the reviewed literature. One study directly identified the glucuronide in serum and quantified total psilocin after hydrolysis.[1]

Experimental Protocols

Protocol 1: Indirect Quantification of this compound via Enzymatic Hydrolysis and LC-MS/MS

This protocol is a generalized procedure based on common practices reported in the literature.[3]

1. Enzymatic Hydrolysis:

  • To 1 mL of urine or serum sample, add a buffer solution (e.g., acetate (B1210297) buffer, pH 5.0).

  • Add β-glucuronidase from Escherichia coli (a concentration of 5000 units/mL of the sample is often effective).[3] Studies have shown that β-glucuronidase from E. coli provides more complete hydrolysis compared to sources like Helix pomatia.[3]

  • Incubate the mixture at 37°C for 2 to 4 hours.[3]

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a mixed-mode SPE cartridge.

  • Load the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with appropriate solvents (e.g., water, methanol) to remove interferences.

  • Elute the analyte (psilocin) using a suitable solvent mixture (e.g., a mixture of ethyl acetate and methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide).

3. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Inject the sample into an LC-MS/MS system.

  • Chromatographic Separation: Use a C18 or similar reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for psilocin.

Protocol 2: Direct Quantification of this compound by LC-MS/MS

This protocol is based on a study that directly detected this compound in serum.[1]

1. Sample Preparation (Protein Precipitation):

  • To a small volume of serum (e.g., 100 µL), add a protein precipitation agent like methanol or acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Inject the supernatant into an LC-MS/MS system.

  • Chromatographic Separation: Employ a suitable reversed-phase column (e.g., C18) with a gradient elution profile optimized to retain and separate the more polar this compound from other matrix components. The mobile phase would typically consist of an aqueous solution with an acid modifier and an organic solvent.

  • Mass Spectrometric Detection: Utilize a mass spectrometer in positive ESI+ mode. Set the instrument to monitor for the specific precursor ion of this compound and its characteristic product ions in MRM mode.

Visualizing the Methodologies

The following diagrams illustrate the workflows for the quantification of this compound and the logical relationship of the cross-validation process.

G cluster_indirect Indirect Quantification Workflow cluster_direct Direct Quantification Workflow BiologicalSample_indirect Biological Sample (Urine/Serum) EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucuronidase from E. coli) BiologicalSample_indirect->EnzymaticHydrolysis SPE_indirect Solid-Phase Extraction EnzymaticHydrolysis->SPE_indirect LCMS_indirect LC-MS/MS Analysis (Quantification of Psilocin) SPE_indirect->LCMS_indirect DataAnalysis_indirect Data Analysis and Calculation of Psilocin O-Glucuronide Concentration LCMS_indirect->DataAnalysis_indirect BiologicalSample_direct Biological Sample (Serum) ProteinPrecipitation Protein Precipitation BiologicalSample_direct->ProteinPrecipitation LCMS_direct LC-MS/MS Analysis (Direct Quantification of This compound) ProteinPrecipitation->LCMS_direct DataAnalysis_direct Data Analysis LCMS_direct->DataAnalysis_direct

Caption: Comparative workflows for indirect and direct quantification of this compound.

G Validation Cross-Validation of Quantification Methods IndirectMethod Indirect Method (Hydrolysis + LC-MS/MS) Validation->IndirectMethod DirectMethod Direct Method (LC-MS/MS) Validation->DirectMethod Comparison Comparison of Performance Metrics IndirectMethod->Comparison DirectMethod->Comparison Accuracy Accuracy Comparison->Accuracy Precision Precision Comparison->Precision Linearity Linearity Comparison->Linearity LLOQ LLOQ Comparison->LLOQ MatrixEffects Matrix Effects Comparison->MatrixEffects Conclusion Selection of Optimal Method Comparison->Conclusion

References

Psilocin O-Glucuronide Demonstrates Superior Stability Over Free Psilocin in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of psilocin O-glucuronide and its parent compound, free psilocin, reveals significantly greater stability of the glucuronidated form, a critical consideration for researchers and drug development professionals in the fields of psychedelic medicine and forensic analysis. This heightened stability makes this compound a more reliable biomarker for psilocybin exposure in toxicological screenings and pharmacokinetic studies.

Free psilocin is notoriously unstable and prone to oxidative degradation, particularly in biological samples and aqueous solutions.[1][2][3] This inherent instability can lead to challenges in obtaining accurate and reproducible quantitative results. In contrast, its primary metabolite, this compound, exhibits enhanced stability under various storage conditions, ensuring greater analytical integrity.[2][4]

Comparative Stability Data

The following tables summarize the available quantitative and qualitative data on the stability of this compound versus free psilocin under different conditions.

Compound Matrix Storage Condition Duration Observed Stability Reference
This compoundSerum (deep frozen)-20°C6 monthsGreater long-term stability than psilocin[4]
Free PsilocinSerum (deep frozen)-20°C6 monthsLess stable than this compound[4]
This compoundUrine (deep frozen)-20°C6 monthsGreater long-term stability than psilocin[4]
Free PsilocinUrine (deep frozen)-20°C6 monthsLess stable than this compound[4]
This compoundWhole BloodRoom Temperature1 weekBetter short-term stability than psilocin[4]
Free PsilocinWhole BloodRoom Temperature1 weekSignificant degradation; about 90% loss[3]
This compoundWhole Blood (deep frozen)-20°C1 weekBetter short-term stability than psilocin[4]
Free PsilocinWhole Blood (deep frozen)-20°C1 weekNot reproducible loss[3]
Free PsilocinBlood (refrigerated)4°C7 daysSignificantly improved stability compared to room temperature[3]
Free PsilocinAqueous SolutionNot Specified7 daysStable when protected from light[5][6]
Free PsilocinOral Fluid-20°C24 hoursStable[7]
Free PsilocinOral Fluid4°C72 hoursStable[7]
Free PsilocinOral Fluid24°C24 hoursStable[7]
Free PsilocinOral Fluid3 freeze/thaw cyclesNot ApplicableUnstable; -60% to -73% variation[7]

Experimental Protocols

The stability of psilocin and its glucuronide has been assessed using various analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Long-Term and Short-Term Stability Assessment in Biological Matrices

This protocol is based on studies comparing the stability of synthesized this compound (PCG) and free psilocin in serum, urine, and whole blood.[4]

Objective: To determine the long-term (6 months) and short-term (1 week) stability of this compound and free psilocin in various biological matrices at different temperatures.

Materials:

  • This compound (synthesized)

  • Free psilocin standard

  • Human serum, urine, and whole blood

  • Ascorbic acid

  • Analytical balance, vortex mixer, centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector

Methodology:

  • Sample Preparation:

    • Spike known concentrations of this compound and free psilocin into aliquots of serum, urine, and whole blood.

    • For serum samples intended for psilocin analysis, add ascorbic acid to prevent oxidative degradation during any incubation steps.[4]

  • Storage Conditions:

    • Long-Term Stability: Store the spiked serum and urine samples deep frozen (-20°C) for six months.

    • Short-Term Stability: Store the spiked whole blood samples at room temperature and deep frozen (-20°C) for one week.

  • Sample Analysis:

    • At specified time points (e.g., day 0, 1 week, 6 months), thaw the frozen samples.

    • Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction).

    • Analyze the extracted samples using a validated HPLC method to quantify the remaining concentrations of this compound and free psilocin.

  • Data Analysis:

    • Compare the measured concentrations at each time point to the initial concentration (day 0) to determine the percentage of degradation.

Protocol 2: Stability of Free Psilocin in Aqueous Solutions

This protocol is based on an investigation into the temporal stability of aqueous standard solutions of psilocin.[5][6]

Objective: To assess the stability of free psilocin in an aqueous solution over fourteen days, with and without exposure to light.

Materials:

Methodology:

  • Standard Solution Preparation:

    • Prepare aqueous standard solutions of psilocin.

  • Storage Conditions:

    • Divide the solutions into two sets: one stored with exposure to ambient light and the other protected from light.

    • Store all solutions at a controlled room temperature.

  • Sample Analysis:

    • Analyze the solutions at regular intervals over a fourteen-day period using an HPLC method with a mobile phase of (95:5% v/v) methanol: 10 mM ammonium formate (pH 3.5) and UV detection at 269 nm.[6]

  • Data Analysis:

    • Monitor the peak area or concentration of psilocin over time to determine the rate of degradation under both light-exposed and light-protected conditions.

Visualizations

Metabolic Pathway of Psilocybin

The following diagram illustrates the metabolic conversion of psilocybin to psilocin and its subsequent glucuronidation.

Psilocybin Metabolism Psilocybin Metabolic Pathway Psilocybin Psilocybin (Prodrug) Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Dephosphorylation (Alkaline Phosphatase) Psilocin_Glucuronide This compound (Inactive Metabolite) Psilocin->Psilocin_Glucuronide Glucuronidation (UGT Enzymes) Excretion Urinary Excretion Psilocin_Glucuronide->Excretion

Caption: Metabolic conversion of psilocybin to psilocin and this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for assessing the stability of psilocin and its glucuronide in biological samples.

Stability Testing Workflow General Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Sample Analysis cluster_data Data Interpretation Spike Spike Biological Matrix (Serum, Urine, Blood) Divide Aliquot into Storage Vials Spike->Divide Temp_Time Store at Varied Temperatures & Durations Divide->Temp_Time Extract Sample Extraction Temp_Time->Extract Analyze HPLC Analysis Extract->Analyze Compare Compare to Time Zero Analyze->Compare Degradation Calculate % Degradation Compare->Degradation

References

The Extended Reach of a Metabolite: Comparing the Detection Windows of Psilocin and Psilocin O-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacokinetics of psilocybin's metabolites reveals a significantly extended detection window for psilocin O-glucuronide compared to its parent compound, psilocin. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies, to underscore the importance of targeting this key metabolite in toxicological and clinical settings.

The analysis of psilocybin, the psychoactive compound in "magic mushrooms," and its primary active metabolite, psilocin, is a critical aspect of forensic toxicology and clinical research. However, the rapid metabolism and excretion of psilocin present a challenge for its detection. A more reliable and extended window of detection is achieved by targeting its major metabolite, this compound. Following ingestion, psilocybin is rapidly dephosphorylated to psilocin, which then undergoes extensive phase II metabolism, primarily through glucuronidation, to form this compound.[1][2] This conjugated metabolite is the main form in which psilocin is excreted in urine.[1][2][3] As a result, methods that include the hydrolysis of this compound to measure "total psilocin" offer a significantly longer timeframe for detection than those measuring "free psilocin" alone. In fact, in many cases, free psilocin may not be detectable at all, while the glucuronide conjugate is present in significant quantities.[3][4]

Comparative Detection Windows: Psilocin vs. Total Psilocin (post-hydrolysis)

The following table summarizes the known detection windows for free psilocin and total psilocin (after enzymatic hydrolysis of this compound) in various biological matrices. It is evident that targeting the glucuronidated metabolite provides a substantial advantage in extending the detection period.

Biological MatrixAnalyteDetection WindowReferences
Urine Free PsilocinOften undetectable; if detected, typically within 24 hours.[1][4][5][6][7]
Total Psilocin (from this compound)Up to 72 hours or longer.[1][5]
Blood/Serum Free PsilocinA few hours, typically up to 12-24 hours.[5][8][9]
Total Psilocin (from this compound)Can be detected for up to 52 hours.[10]
Hair Psilocin (and metabolites)Up to 90 days.[6][9]

Metabolic Pathway of Psilocybin

The metabolic conversion of psilocybin to psilocin and its subsequent glucuronidation is a critical pathway influencing its detection. The following diagram illustrates this process.

Psilocybin Metabolism Metabolic Pathway of Psilocybin Psilocybin Psilocybin Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Dephosphorylation (Alkaline Phosphatase) Psilocin_Glucuronide This compound (Major Metabolite for Excretion) Psilocin->Psilocin_Glucuronide Glucuronidation (UGT Enzymes)

Caption: Metabolic conversion of psilocybin to psilocin and this compound.

Experimental Protocols

Accurate detection of psilocin and its glucuronide metabolite requires specific and validated analytical methods. Below are detailed methodologies for their determination in urine and blood samples.

Analysis of Psilocin and this compound in Urine by LC-MS/MS

This protocol describes a common method for the quantification of total psilocin in urine, which involves an enzymatic hydrolysis step to convert this compound to psilocin.

1. Sample Preparation: Enzymatic Hydrolysis

  • To 1 mL of urine sample, add an internal standard (e.g., psilocin-d10).

  • Add 1 mL of phosphate (B84403) buffer (pH 6.0).

  • Add 25 µL of β-glucuronidase from E. coli (e.g., 50,000 units/mL solution).[11]

  • Vortex the mixture and incubate at 55°C for 20 minutes.[11]

  • After incubation, cool the sample to room temperature.

2. Extraction: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode SPE column.

  • Load the hydrolyzed urine sample onto the SPE column.

  • Wash the column with deionized water, followed by methanol (B129727).

  • Elute the analytes with a solution of ethyl acetate (B1210297) containing 2% ammonium (B1175870) hydroxide, followed by methanol containing 4% ammonium hydroxide.[12]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.[12]

  • Reconstitute the residue in mobile phase for LC-MS/MS analysis.[12]

3. Instrumental Analysis: LC-MS/MS

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.7 µm).[11]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is commonly used.[11][12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

Analysis of Psilocin in Blood by GC-MS

This protocol outlines a method for detecting total psilocin in blood, which also incorporates a hydrolysis step.

1. Sample Preparation: Hydrolysis and Derivatization

  • To 1 mL of blood/serum, add an internal standard.

  • Perform enzymatic hydrolysis as described for urine samples.

  • Following hydrolysis, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the psilocin.

  • Evaporate the extract to dryness.

  • For GC-MS analysis, derivatize the dried extract using an agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to improve volatility and chromatographic performance.[3]

2. Instrumental Analysis: GC-MS

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for drug analysis.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Selected ion monitoring (SIM) or full scan mode.

Experimental Workflow for Psilocin and this compound Detection

The following diagram illustrates a typical workflow for the analysis of psilocin and its glucuronidated metabolite in biological samples.

Experimental Workflow Analytical Workflow for Psilocin and its Glucuronide cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample Biological Sample (Urine or Blood) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification of Total Psilocin LCMS->Quantification GCMS->Quantification

Caption: A generalized workflow for the detection of total psilocin in biological samples.

References

Correlation of Psilocin O-Glucuronide Levels with Psilocybin Dosage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Psilocin O-Glucuronide levels following the administration of varying doses of psilocybin. The data presented is compiled from peer-reviewed studies to assist researchers in understanding the pharmacokinetic profile of psilocybin and its primary metabolite.

Introduction

Psilocybin, a naturally occurring psychedelic prodrug found in certain species of mushrooms, undergoes rapid dephosphorylation in the body to its pharmacologically active metabolite, psilocin.[1][2][3] Psilocin is then extensively metabolized, with a major pathway being glucuronidation to form this compound.[4][5] This inactive metabolite is the primary form in which psilocin is excreted in the urine, making its quantification a crucial aspect of pharmacokinetic studies.[4][6] Understanding the dose-dependent relationship between psilocybin intake and this compound levels is essential for clinical trial design, therapeutic dose optimization, and forensic analysis.

Data Summary: Psilocybin Dosage and Metabolite Concentrations

The following table summarizes the pharmacokinetic parameters of psilocin and this compound at different oral doses of psilocybin, as reported in various studies. It is important to note that direct comparisons between studies may be influenced by differences in study design, analytical methods, and patient populations.

Psilocybin DoseAnalyteCmax (ng/mL)Tmax (h)t1/2 (h)Study PopulationReference
15 mgPsilocin11~21.8Healthy Adults (n=28)[7]
20 mgPsilocin172.12.3Healthy Adults (n=32)[8]
20 mgThis compound704.43.2Healthy Adults (n=32)[8]
25 mgPsilocin15-20~22-3Healthy Adults[4]
25 mgPsilocin172.11.4Healthy Adults (n=22)[7]
30 mgPsilocin21~21.8Healthy Adults (n=28)[7]
0.3 mg/kgPsilocinDose-dependent-3Healthy Adults (n=12)[9]
0.45 mg/kgPsilocinDose-dependent-3Healthy Adults (n=12)[10]
0.6 mg/kgPsilocinDose-dependent-3Healthy Adults (n=12)[10]

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, t1/2: Elimination half-life.

Studies have consistently shown that psilocybin administration leads to a dose-dependent increase in the plasma concentrations of its active metabolite, psilocin.[11] Consequently, the levels of this compound, the major metabolite of psilocin, are also expected to correlate with the initial psilocybin dose. In fact, plasma concentrations of conjugated psilocin (primarily this compound) have been observed to be approximately four-fold higher than free psilocin concentrations.[4] After 24 hours, nearly 20% of the administered psilocybin dose is excreted as this compound.[7]

Experimental Protocols

The quantification of psilocin and its metabolites is typically performed using validated analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Preparation:

  • Biological Matrices: Plasma and urine are the most common matrices for the analysis of psilocin and this compound.

  • Collection: Blood samples are typically collected at various time points post-psilocybin administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation. Urine samples are often collected over a 24-hour period.

  • Storage: Samples are stored frozen (e.g., at -80°C) until analysis to ensure the stability of the analytes.

  • Sample Preparation: Prior to analysis, samples undergo a preparation process to remove interfering substances and concentrate the analytes. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. For the analysis of total psilocin (free and glucuronidated), an enzymatic hydrolysis step using β-glucuronidase is often included to convert this compound back to psilocin.

Analytical Method: LC-MS/MS

  • Chromatography: A liquid chromatograph separates the analytes from other components in the prepared sample based on their physicochemical properties. A reversed-phase C18 column is commonly used.

  • Mass Spectrometry: A tandem mass spectrometer is used for the detection and quantification of the analytes. The instrument is typically operated in positive electrospray ionization (ESI+) mode. Specific precursor-to-product ion transitions are monitored for psilocin and an internal standard to ensure selectivity and accuracy.

Visualizations

The following diagrams illustrate the metabolic pathway of psilocybin and a typical experimental workflow for the quantification of its metabolites.

psilocybin_metabolism Psilocybin Psilocybin Psilocin Psilocin (Active Metabolite) Psilocybin->Psilocin Dephosphorylation (Alkaline Phosphatase) Psilocin_Glucuronide This compound (Inactive Metabolite) Psilocin->Psilocin_Glucuronide Glucuronidation (UGT1A10, UGT1A9) Excretion Urinary Excretion Psilocin_Glucuronide->Excretion

Caption: Metabolic pathway of psilocybin to this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Urine Plasma or Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, optional) Plasma_Urine->Hydrolysis Extraction Extraction (e.g., SPE, LLE) Hydrolysis->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Experimental workflow for this compound quantification.

References

comparative analysis of psilocybin metabolites in different biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the presence and concentration of psilocybin and its primary active metabolite, psilocin, across various biological fluids. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers, scientists, and professionals involved in drug development and clinical research.

Introduction to Psilocybin Metabolism

Psilocybin is a naturally occurring psychedelic prodrug found in certain species of mushrooms. Upon ingestion, it undergoes rapid dephosphorylation, primarily by alkaline phosphatase in the gut and liver, to its pharmacologically active metabolite, psilocin.[1][2][3][4] Psilocin is responsible for the psychedelic effects attributed to psilocybin-containing mushrooms.[1][2] Subsequently, psilocin is extensively metabolized, mainly in the liver, through two primary pathways: glucuronidation to form psilocin-O-glucuronide, and oxidation by monoamine oxidase A (MAO-A) to produce 4-hydroxyindole-3-acetic acid (4-HIAA).[3][4][5][6][7] Other enzymes, such as cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4, also contribute to psilocin metabolism.[5][6][8][9][10]

Quantitative Analysis of Psilocybin Metabolites

The concentration of psilocybin and its metabolites can vary significantly depending on the biological fluid, the administered dose, and individual metabolic differences. The following tables summarize quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Psilocin in Human Plasma
ParameterValueReference
Time to Maximum Concentration (Tmax)1.8 - 4 hours (oral administration)[5][6][8][9][10]
Maximum Concentration (Cmax)8.2 ± 2.8 ng/mL[5][6][9][10]
Elimination Half-Life (t½)1.5 - 4 hours[5][6][8][9][10]
Bioavailability52.7 ± 20%[5][6][9][10]
Table 2: Psilocin and its Metabolites in Human Urine
AnalyteConcentration / ExcretionReference
Unconjugated Psilocin1.5% of administered psilocybin dose in 24h[4][7]
Psilocin-O-glucuronide~20% of administered psilocybin dose in 24h[4][7]
4-Hydroxyindole-3-acetic acid (4-HIAA)~33% of administered psilocybin dose in 24h[7]
Total Psilocin (Free + Glucuronide)1.76 mg/L[11][12]
Free Psilocin0.23 mg/L[11][12]
Table 3: Psilocin Concentrations in Human Serum
AnalyteConcentrationReference
Total Psilocin (Free + Glucuronide)0.052 mg/L[11][12]
Free Psilocin0.018 mg/L[11][12]

Experimental Protocols

Accurate quantification of psilocybin and its metabolites is crucial for pharmacokinetic and toxicological studies. The most common analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are generalized methodologies for sample preparation and analysis.

Sample Preparation from Urine
  • Enzymatic Hydrolysis: To measure total psilocin (free and glucuronidated), urine samples are typically treated with β-glucuronidase to cleave the glucuronide conjugate.[11][12][13][14]

    • To 1-2 mL of urine, add 500 µL of acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase.

    • Incubate the mixture at an elevated temperature (e.g., 65°C) for 1-2 hours.[14]

  • Solid-Phase Extraction (SPE): SPE is a common technique to clean up the sample and concentrate the analytes.[13][14][15]

    • Condition a mixed-mode SPE column with methanol (B129727), deionized water, and a phosphate (B84403) buffer (pH 6.0).[14][15]

    • Load the hydrolyzed urine sample onto the column.

    • Wash the column with deionized water and methanol to remove interferences.[14][15]

    • Elute psilocin and psilocybin with an appropriate solvent mixture, such as ethyl acetate or methanol containing a small percentage of ammonium (B1175870) hydroxide.[14][15]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a small volume of a solvent compatible with the LC-MS/MS mobile phase.[13][14]

Sample Preparation from Blood/Plasma/Serum
  • Protein Precipitation: This method is used to remove proteins that can interfere with the analysis.[16][17]

    • To a small volume of plasma or serum (e.g., 50 µL), add a larger volume of a cold organic solvent like methanol or acetonitrile (B52724).[16][17]

    • Vortex the mixture to precipitate the proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

  • Dilution: The resulting supernatant, containing the analytes, is then diluted with the initial mobile phase of the LC-MS/MS system before injection.[16][17]

LC-MS/MS Analysis
  • Chromatographic Separation: A reversed-phase C18 or a biphenyl (B1667301) column is typically used for the separation of psilocybin and psilocin.[17][18][19] The mobile phase usually consists of a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency.[16][17][18][19]

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and selective detection of the analytes. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for psilocybin and psilocin are monitored.

Visualizations

Metabolic Pathway of Psilocybin

Psilocybin Metabolism Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Alkaline Phosphatase Psilocin_Glucuronide Psilocin-O-glucuronide Psilocin->Psilocin_Glucuronide UGTs HIAA_intermediate 4-hydroxyindole- 3-acetaldehyde Psilocin->HIAA_intermediate MAO-A Norpsilocin Norpsilocin Psilocin->Norpsilocin CYP2D6 Oxidized_Psilocin Oxidized Psilocin Psilocin->Oxidized_Psilocin CYP2D6 HIAA 4-hydroxyindole- 3-acetic acid (4-HIAA) HIAA_intermediate->HIAA ALDH HTP 4-hydroxytryptophol (4-HTP) HIAA_intermediate->HTP ADH Urine Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

References

Navigating Psychedelic Substance Analysis: A Guide to the Forensic Validation of Psilocin O-Glucuronide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of psilocybin's primary metabolite, Psilocin O-Glucuronide, in biological samples is a critical aspect of both clinical research and forensic toxicology. This guide provides a comparative overview of the validation of analytical methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), in accordance with stringent forensic standards.

The growing interest in psilocybin for therapeutic applications necessitates robust and reliable analytical methods to understand its pharmacokinetics and to ensure accurate interpretation in forensic cases. Psilocybin is rapidly dephosphorylated in the body to its active metabolite, psilocin. Psilocin is then extensively metabolized, with approximately 80% being conjugated with glucuronic acid to form this compound (POG), the major urinary metabolite. Due to its higher stability compared to the parent compound, POG is a key target for forensic analysis.

This guide will delve into the validation parameters for these assays as stipulated by forensic guidelines, such as the ANSI/ASB Standard 036, and present a comparison of reported performance data for LC-MS/MS-based methods.

Comparative Analysis of LC-MS/MS Method Validation for Psilocin

The following table summarizes the validation parameters for the quantification of psilocin in various biological matrices using LC-MS/MS. These methods typically involve an initial enzymatic hydrolysis step to cleave the glucuronide moiety from POG, allowing for the measurement of total psilocin. The data presented is a compilation from multiple studies and serves as a comparative benchmark.

Validation ParameterUrineWhole BloodPlasmaOral Fluid
Limit of Detection (LOD) 1 - 5 ng/mL[1]0.3 ng/mL[2]0.1 ng/mL[3]0.05 ng/mL[2]
Limit of Quantitation (LOQ) 10 ng/mL[4]0.7 ng/mL[5]0.34 ng/mL[3]0.05 ng/mL[2]
Linearity Range 10 - 1000 ng/mL[4]0.7 - 200 ng/mL[5]2 - 100 ng/mL[3]0.05 - 10 ng/mL[2]
Recovery >85%[4]≥89%[5]>86%[3]>54.5%[2]
Intra-day Precision (%RSD) 3 - 4%[4]Meets ANSI/ASB 036 criteria[5]1.5 - 4.3%[3]<10.7%[2]
Inter-day Precision (%RSD) Meets ANSI/ASB 036 criteria[5]Meets ANSI/ASB 036 criteria[5]1.5 - 4.3%[3]<10.7%[2]
Bias Not explicitly statedMeets ANSI/ASB 036 criteria[5]Within ±9%[3]< -14.2%[2]

Forensic Validation Workflow

The validation of a forensic toxicology method is a systematic process to ensure the procedure is fit for its intended purpose.[6][7] The workflow, as outlined by standards like ANSI/ASB Standard 036, involves a series of experiments to establish the method's reliability and limitations.[8][9][10]

Forensic_Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Experiments Phase 2: Core Validation Experiments cluster_Additional Phase 3: Supplementary Validation cluster_Documentation Phase 4: Finalization Method_Development Method Development Validation_Plan Establish Validation Plan & Acceptance Criteria Method_Development->Validation_Plan Selectivity Selectivity & Specificity Validation_Plan->Selectivity Calibration Calibration Model Selectivity->Calibration LOD_LOQ LOD & LLOQ Calibration->LOD_LOQ Accuracy_Precision Bias (Accuracy) & Precision LOD_LOQ->Accuracy_Precision Matrix_Effects Matrix Effects Accuracy_Precision->Matrix_Effects Carryover Carryover Matrix_Effects->Carryover Stability Stability Studies (Freeze-Thaw, Benchtop, etc.) Carryover->Stability Dilution Dilution Integrity Stability->Dilution SOP Standard Operating Procedure (SOP) Generation Dilution->SOP Report Final Validation Report SOP->Report

Forensic method validation workflow.

Experimental Protocols

A detailed protocol for the analysis of total psilocin in urine, involving enzymatic hydrolysis followed by solid-phase extraction (SPE) and LC-MS/MS analysis, is provided below. This protocol is a synthesized representation from common practices in the field.[1][11][12]

1. Enzymatic Hydrolysis of this compound

  • Objective: To enzymatically cleave the glucuronide conjugate from POG to yield free psilocin for quantification.

  • Procedure:

    • To 1 mL of urine sample, add an internal standard (e.g., psilocin-d10).

    • Add 5000 units of β-glucuronidase from E. coli.[11]

    • Adjust the pH to 6.0 using a phosphate (B84403) buffer.

    • Incubate the mixture at 37°C for 2 hours.[11]

    • After incubation, cool the sample to room temperature before extraction.

Hydrolysis_Workflow Urine Urine Sample (contains this compound) Enzyme Add β-glucuronidase (from E. coli) Urine->Enzyme Incubate Incubate (pH 6, 37°C, 2h) Enzyme->Incubate Hydrolyzed Hydrolyzed Sample (contains free Psilocin) Incubate->Hydrolyzed

Enzymatic hydrolysis of POG.

2. Solid-Phase Extraction (SPE)

  • Objective: To clean up the sample and concentrate the analyte of interest.

  • Procedure:

    • Condition a mixed-mode SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., methanol) to remove interferences.

    • Elute the psilocin from the cartridge using an appropriate elution solvent (e.g., a mixture of ethyl acetate (B1210297) and methanol with a small percentage of ammonium (B1175870) hydroxide).[4]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Objective: To separate, detect, and quantify psilocin.

  • Typical Parameters:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.[1][4]

    • Injection Volume: 5-10 µL.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for psilocin and its internal standard.

Alternative and Emerging Methods

While LC-MS/MS is the gold standard for confirmation and quantification, other methods have been explored. Immunoassays can be used for initial screening, but they may lack the specificity to distinguish between psilocin and other structurally related compounds.[1] Therefore, all presumptive positive results from immunoassays must be confirmed by a more specific method like LC-MS/MS.

High-resolution mass spectrometry (HRMS) is also gaining traction in forensic toxicology, offering the advantage of non-targeted screening and retrospective data analysis.

Conclusion

The validation of assays for this compound according to forensic standards is paramount for the reliable interpretation of results in both clinical and legal settings. LC-MS/MS methods, preceded by enzymatic hydrolysis, have been shown to be robust, sensitive, and specific for the quantification of total psilocin in various biological matrices. Adherence to strict validation guidelines, such as the ANSI/ASB Standard 036, ensures that these methods are fit-for-purpose and produce defensible data. As the landscape of psychedelic research and use continues to evolve, the development and rigorous validation of analytical methods will remain a cornerstone of accurate and ethical scientific practice.

References

The Analytical Challenge: Resolving Bufotenine Interference in Psilocin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the expanding landscape of psychedelic research and clinical applications, the accurate quantification of psilocin, the primary psychoactive metabolite of psilocybin, is paramount. However, a significant analytical hurdle exists in the form of bufotenine (B1668041), a positional isomer of psilocin that can lead to inaccurate measurements and false-positive results. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to aid researchers in navigating this challenge.

The Isomeric Interference Problem

Bufotenine (5-hydroxy-N,N-dimethyltryptamine) and psilocin (4-hydroxy-N,N-dimethyltryptamine) are structural isomers, meaning they share the same molecular weight and elemental composition. This isomeric relationship results in identical fragmentation patterns in mass spectrometry (MS), making their differentiation by MS alone nearly impossible.[1][2][3] Consequently, achieving robust chromatographic separation is the most critical step in any analytical method aiming to accurately quantify psilocin in the presence of bufotenine.[1][4] The challenge is further compounded by the fact that bufotenine can be an endogenous compound in human urine, necessitating its separation to avoid misinterpretation of results in toxicological and clinical screenings.[1][2]

Comparative Analysis of Chromatographic Methods

The successful resolution of psilocin and bufotenine is highly dependent on the chosen chromatographic conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis.[1][4][5] Below is a comparison of different LC-MS/MS methods and their efficacy in separating these two isomers.

Method ReferenceColumn ChemistryMobile Phase CompositionKey Findings
Method 1 C18Gradient elution with 0.1% formic acid in 10 mM ammonium (B1175870) formate (B1220265) (A) and 0.1% formic acid in acetonitrile (B52724) (B)Achieved adequate separation of bufotenine and psilocin, crucial for eliminating false positives.[1]
Method 2 Phenyl-hexylNot specifiedInitially failed to separate an interfering compound from psilocin in mouse plasma.[6]
Method 3 Hydrophilic Interaction Liquid Chromatography (HILIC)Not specifiedSuccessfully separated psilocin from the interfering compound (identified as a structural isomer) and was validated for a pharmacokinetic study.[6]
Method 4 Pentafluorophenylpropyl (PFP)Not specifiedDemonstrated good separation ability for basic nitrogen-containing compounds, suggesting its potential for resolving psilocin and bufotenine.[7]

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reliable and reproducible results. Below are summarized protocols for sample preparation and LC-MS/MS analysis based on established methodologies.

Sample Preparation: Urine
  • Enzymatic Hydrolysis: To account for conjugated metabolites, urine samples are often treated with β-glucuronidase to hydrolyze psilocin-O-glucuronide.[1][4]

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE column.

    • Dilute urine samples with a phosphate (B84403) buffer (pH 6) and apply to the column.

    • Wash the column with deionized water and methanol (B129727) to remove interfering substances.

    • Elute the analytes.

    • To protect the unstable analytes during this process, the use of ascorbic acid, drying with nitrogen, and exclusion of light is recommended.[4][5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C and reconstitute the residue in the initial mobile phase.[1]

Sample Preparation: Blood/Plasma
  • Protein Precipitation: This is a common method for blood and plasma samples, often using solvents like methanol.[8]

  • Liquid-Liquid Extraction (LLE): An alternative to SPE for sample clean-up.[8]

  • Stabilization: Psilocin is known to be unstable in blood specimens. The addition of ascorbic acid can increase its stability.[1]

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer is required.

  • Chromatographic Column: As indicated in the comparison table, various column chemistries can be employed, with C18 and HILIC columns being common choices.

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid and/or ammonium formate) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid), run in a gradient elution.

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for psilocin and bufotenine.

Visualizing the Analytical Workflow and Molecular Relationship

To better illustrate the concepts discussed, the following diagrams visualize the analytical workflow and the structural relationship between psilocin and bufotenine.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection Sample Biological Sample (Urine, Blood, Hair) Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Sample->Hydrolysis Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation Liquid Chromatography (Crucial for Isomer Resolution) Evap_Recon->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Interference Bufotenine Interference Interference->LC_Separation Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Analytical workflow for psilocin, highlighting the critical chromatographic separation step.

Molecular_Comparison cluster_structures Chemical Structures cluster_metabolism Metabolic Pathways Psilocin Psilocin (4-OH-DMT)      OH      |  / / \n C--C--CH2-CH2-N(CH3)2 ||  |  || C--C--CH /  /    N    |        H Psilocin_Metabolite Psilocin Bufotenine Bufotenine (5-OH-DMT)  OH  | / / \nC--C--CH2-CH2-N(CH3)2 |  ||  | C--C--CH /  /    N    |        H Bufotenine_Metabolite Bufotenine Psilocybin Psilocybin Psilocybin->Psilocin_Metabolite Dephosphorylation Psilocin_Glucuronide Psilocin-O-glucuronide Psilocin_Metabolite->Psilocin_Glucuronide Glucuronidation Other_Metabolites Other Oxidative Metabolites Psilocin_Metabolite->Other_Metabolites Oxidation Psilocin_Metabolite->Bufotenine_Metabolite Isomeric Relationship (Analytical Interference) Bufotenine_Source Endogenous Production or External Source Bufotenine_Source->Bufotenine_Metabolite Bufotenine_Glucuronide Bufotenine-O-glucuronide Bufotenine_Metabolite->Bufotenine_Glucuronide Glucuronidation

Comparison of psilocin and bufotenine structures and metabolic pathways.

Conclusion

The interference of bufotenine in the analysis of psilocin presents a significant challenge that demands careful consideration in method development and validation. The key to accurate and reliable quantification lies in achieving baseline chromatographic separation of these two isomers. By employing optimized sample preparation techniques and robust LC-MS/MS methods, researchers can effectively mitigate the risk of bufotenine interference. This guide provides a foundation for developing and implementing analytical strategies that ensure the integrity and validity of research findings in the field of psychedelic science.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Psilocin O-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Psilocin O-Glucuronide. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. As a metabolite of the psychoactive compound psilocin, this compound must be handled with the same level of caution as a controlled substance.

I. Understanding the Compound: Key Data

Below is a summary of the known chemical and physical properties of this compound:

PropertyValueSource
CAS Number 514212-83-0[2][3][4]
Molecular Formula C18H24N2O7[3]
Molecular Weight 380.4 g/mol [3][4]
Appearance White to Off-White Solid[2]
Solubility DMSO (Slightly), Water (Slightly)[2]
Stability Hygroscopic[2]

II. Pre-Disposal: Hazard Assessment and Safety Precautions

Before initiating any disposal procedures, a thorough risk assessment must be conducted. Personnel handling this compound should be trained on the potential hazards associated with controlled substances and their metabolites.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A lab coat should be worn to protect from potential splashes.

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations governing controlled substances. The following protocol provides a general framework; however, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 1: Consultation with EHS

  • Contact your institution's EHS department to inform them of your intent to dispose of a controlled substance metabolite.

  • Provide them with all available information on this compound, including its Safety Data Sheet (SDS) if available, or the SDS of its parent compound, psilocin.

  • The EHS department will provide guidance on the specific disposal requirements and may assist in coordinating with a licensed hazardous waste contractor.

Step 2: Segregation and Labeling

  • This compound waste must be segregated from other chemical waste streams.

  • Use a dedicated, leak-proof, and clearly labeled waste container. The label should include:

    • "Hazardous Waste"

    • "this compound"

    • The full chemical name: (2S,3S,4S,5R,6S)-6-[[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[3]

    • CAS Number: 514212-83-0

    • An indication of its potential classification as a controlled substance.

Step 3: On-Site Neutralization (If Permissible and Feasible)

  • On-site chemical degradation may be an option to render the compound non-psychoactive. However, this should only be performed if a validated protocol is available and approved by your EHS department.

  • Caution: Do not attempt any chemical neutralization without a validated procedure and proper safety controls in place.

Step 4: Secure Storage Pending Disposal

  • Store the labeled waste container in a secure, designated area with restricted access, as is required for Schedule I substances.[5]

  • Maintain a detailed inventory and disposal log, documenting the quantity of waste generated and the date of generation.

Step 5: Off-Site Disposal by a Licensed Contractor

  • Engage a licensed hazardous waste disposal contractor that is authorized to handle and transport controlled substances. Your EHS department will likely have a list of approved vendors.

  • The contractor will be responsible for the ultimate destruction of the waste, typically through high-temperature incineration, in compliance with all regulatory requirements.[6]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure start Identify this compound for Disposal risk_assessment Conduct Risk Assessment (Consult Psilocin SDS) start->risk_assessment ppe Don Personal Protective Equipment (PPE) risk_assessment->ppe consult_ehs Consult Institutional EHS for Controlled Substance Disposal ppe->consult_ehs segregate Segregate and Label Waste Container consult_ehs->segregate secure_storage Store Securely in Designated Area segregate->secure_storage log_waste Maintain Disposal Log secure_storage->log_waste contractor_pickup Arrange Pickup by Licensed Hazardous Waste Contractor log_waste->contractor_pickup incineration High-Temperature Incineration (by Contractor) contractor_pickup->incineration

Caption: Disposal workflow for this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Psilocin O-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Psilocin O-Glucuronide. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety practices.

I. Compound Identification and Hazard Assessment

Key Chemical Data:

PropertyValue
Analyte Name This compound
CAS Number 514212-83-0
Molecular Formula C18H24N2O7
Molecular Weight 380.4 g/mol
Accurate Mass 380.1584

Source: LGC Standards, Shimadzu Chemistry & Diagnostics[5][6]

Stability: this compound has demonstrated greater stability in biological samples (serum and urine) compared to its parent compound, psilocin, particularly during long-term frozen storage and short-term storage at room temperature.[7][8]

Toxicological Information: No specific toxicological data for this compound has been established. However, given its relationship to psilocin, a psychoactive substance, it must be handled as a potentially hazardous compound. The Occupational Exposure Limit (OEL) for the parent prodrug, psilocybin, has been derived at 0.05 μg/m³, indicating high potency.[9]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double GlovingWear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination and both pairs every 30-60 minutes.
Body Disposable GownA disposable, low-permeability gown with long sleeves and elastic cuffs is required.
Eyes Safety Goggles or Face ShieldUse chemical splash goggles or a full-face shield to protect against splashes and aerosols.
Respiratory N95 Respirator or HigherFor handling powders or when generating aerosols, a NIOSH-approved N95 respirator is the minimum requirement. For large spills, a chemical cartridge respirator may be necessary.

III. Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe working environment.

A. Engineering Controls:

  • Ventilation: All handling of this compound, especially in powder form, must be conducted within a certified chemical fume hood or a biological safety cabinet.

  • Designated Area: Designate a specific area for the handling of this compound. This area should be clearly marked with warning signs.

B. Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If working with a solid form, conduct all weighing activities within the fume hood. Use a dedicated set of spatulas and weighing boats.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization.

  • Handling: Always handle solutions with care to prevent splashes and spills.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Remove PPE in the correct order to avoid cross-contamination (outer gloves, gown, face shield/goggles, inner gloves, respirator).

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.

dot graph "Operational_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_Prep" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Prep [label="Don PPE"]; Workspace [label="Prepare Workspace"]; Prep -> Workspace; }

subgraph "cluster_Handling" { label="Handling (in Fume Hood)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Weigh [label="Weigh Compound"]; Solution [label="Prepare Solution"]; Weigh -> Solution; }

subgraph "cluster_Post" { label="Post-Handling"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Decon [label="Decontaminate Surfaces"]; RemovePPE [label="Remove PPE"]; Wash [label="Wash Hands"]; Decon -> RemovePPE -> Wash; }

Workspace -> Weigh [lhead="cluster_Handling"]; Solution -> Decon [lhead="cluster_Post"]; } .dot

Operational Workflow for Handling this compound.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and unauthorized access.

A. Waste Segregation:

  • Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and weighing boats, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

B. Deactivation and Disposal:

  • Render Unusable: For larger quantities, it is recommended to render the compound unusable. This can be achieved by mixing it with an inert material such as cat litter or dirt.[10]

  • Incineration: The primary recommended method for the final disposal of psychoactive substances is high-temperature incineration by a licensed hazardous waste disposal company.[11]

  • Record Keeping: Maintain a detailed log of all disposed waste, including the date, quantity, and method of disposal.

dot digraph "Disposal_Plan" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_WasteCollection" { label="Waste Collection & Segregation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Solid [label="Contaminated Solid Waste"]; Liquid [label="Contaminated Liquid Waste"]; Sharps [label="Contaminated Sharps"]; }

subgraph "cluster_Deactivation" { label="Deactivation & Final Disposal"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Render [label="Render Unusable (Mix with inert material)"]; Incinerate [label="High-Temperature Incineration"]; }

Solid -> Render; Liquid -> Render; Sharps -> Incinerate; Render -> Incinerate; } .dot

Disposal Plan for this compound Waste.

V. Experimental Protocol: Enzymatic Hydrolysis of this compound

This protocol details a common procedure for the enzymatic hydrolysis of this compound to psilocin for analytical purposes.[8][12]

A. Materials:

  • This compound sample (e.g., in urine or buffer)

  • β-glucuronidase from Escherichia coli (approx. 5000 units/mL of sample)[12]

  • Phosphate (B84403) buffer (pH 6.0)

  • Incubator or water bath at 37°C

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials for analysis (e.g., LC-MS)

B. Procedure:

  • Sample Preparation: To a 1 mL aliquot of the sample containing this compound, add the appropriate volume of phosphate buffer to adjust the pH to 6.0.

  • Enzyme Addition: Add the specified amount of β-glucuronidase to the sample.

  • Incubation: Vortex the mixture gently and incubate at 37°C for 2 hours.[12]

  • Reaction Termination: After incubation, terminate the reaction by adding a suitable quenching agent (e.g., a small volume of a strong acid like perchloric acid, or by protein precipitation with a solvent like acetonitrile).

  • Centrifugation: Centrifuge the sample to pellet any precipitate.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis of the liberated psilocin.

dot digraph "Hydrolysis_Protocol" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

node [fillcolor="#FFFFFF"]; start [label="Start: Sample with this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="1. Adjust pH to 6.0 with Buffer"]; enzyme [label="2. Add β-glucuronidase"]; incubate [label="3. Incubate at 37°C for 2 hours"]; terminate [label="4. Terminate Reaction"]; centrifuge [label="5. Centrifuge"]; analyze [label="6. Analyze Supernatant for Psilocin"]; end [label="End: Quantify Psilocin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep -> enzyme -> incubate -> terminate -> centrifuge -> analyze -> end; } .dot

Experimental Workflow for Enzymatic Hydrolysis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.